molecular formula C13H21ClN2O B1662218 Prilocaine Hydrochloride CAS No. 1786-81-8

Prilocaine Hydrochloride

Numéro de catalogue: B1662218
Numéro CAS: 1786-81-8
Poids moléculaire: 256.77 g/mol
Clé InChI: BJPJNTKRKALCPP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Prilocaine Hydrochloride is the hydrochloride salt form of prilocaine, an intermediate-acting local anesthetic of the amide type chemically related to lidocaine. This compound binds to voltage-gated sodium ion channels in the neuronal membrane, thereby preventing the permeability of sodium ions. This leads to a stabilization of the neuronal membrane and inhibits depolarization and results in a reversible blockage of nerve impulse generation and propagation along nerve fibres and subsequent reversible loss of sensation.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1965.
See also: Prilocaine (has active moiety);  Epinephrine Bitartrate;  this compound (component of).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-(2-methylphenyl)-2-(propylamino)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.ClH/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2;/h5-8,11,14H,4,9H2,1-3H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPJNTKRKALCPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C(=O)NC1=CC=CC=C1C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2031956
Record name Prilocaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2031956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1786-81-8
Record name Prilocaine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1786-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prilocaine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001786818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prilocaine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758432
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Prilocaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2031956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prilocaine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRILOCAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJW015BAPH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Prilocaine Hydrochloride's Mechanism of Action on Sodium Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prilocaine (B1678100) hydrochloride, an amide-type local anesthetic, exerts its therapeutic effect by blocking nerve impulse propagation. This is achieved through a direct interaction with voltage-gated sodium channels in the neuronal membrane. This technical guide provides a detailed examination of the molecular mechanisms underlying this interaction, including state-dependent binding, access pathways to the receptor site, and the impact on channel gating. While specific quantitative kinetic data for prilocaine is limited in publicly available literature, this guide leverages data from the closely related and extensively studied local anesthetic, lidocaine (B1675312), to provide a comprehensive and quantitative understanding of this class of drugs. Detailed experimental protocols for investigating these interactions are also provided, along with visual representations of the key pathways and workflows.

Introduction

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells, including neurons.[1][2] They exist in three main conformational states: resting (closed), open, and inactivated. The transition between these states is regulated by the membrane potential. Prilocaine hydrochloride, like other local anesthetics, selectively binds to these channels, preventing the influx of sodium ions that is necessary for depolarization.[1][3] This action effectively raises the threshold for electrical excitation and blocks the conduction of nerve impulses, resulting in a localized loss of sensation.[1][3]

The efficacy and clinical profile of prilocaine are dictated by its specific interactions with the different states of the sodium channel, a concept formalized in the modulated receptor hypothesis . This hypothesis posits that local anesthetics have different affinities for the resting, open, and inactivated states of the sodium channel, with a much higher affinity for the open and inactivated states.[4][5]

Molecular Mechanism of Action

State-Dependent Binding and the Modulated Receptor Hypothesis

The interaction of prilocaine with voltage-gated sodium channels is not static; it is dynamically influenced by the conformational state of the channel. This state-dependent inhibition is a cornerstone of its mechanism of action.

  • Resting State: In the resting state, at negative membrane potentials, the affinity of prilocaine for the sodium channel is low.

  • Open and Inactivated States: Upon depolarization, the channels open and then quickly transition to the inactivated state. Prilocaine exhibits a significantly higher affinity for both the open and inactivated states.[4][5] This preferential binding to the more depolarized states "stabilizes" these conformations, making it more difficult for the channel to return to the resting state. This is the molecular basis for the use-dependent or phasic block , where the degree of block increases with the frequency of nerve stimulation.[5][6] In contrast, the block at rest is referred to as tonic block .[5]

The following diagram illustrates the modulated receptor hypothesis for prilocaine's interaction with sodium channels.

modulated_receptor Resting Resting State (Low Affinity) Open Open State (High Affinity) Resting->Open Depolarization Inactivated Inactivated State (High Affinity) Open->Inactivated Inactivation Inactivated->Resting Repolarization Blocked_Inactivated Prilocaine-Bound Inactivated State Inactivated->Blocked_Inactivated Prilocaine Binding Blocked_Inactivated->Inactivated Prilocaine Unbinding (Slow)

Caption: Modulated Receptor Hypothesis for Prilocaine.

The Local Anesthetic Binding Site

Site-directed mutagenesis studies have been instrumental in identifying the binding site for local anesthetics within the pore of the voltage-gated sodium channel. The receptor site is located in the inner vestibule of the channel and is formed by the S6 transmembrane segments of the four homologous domains (I-IV). Aromatic residues, particularly a phenylalanine in the IVS6 segment, have been identified as critical for high-affinity binding.[4][7]

Access Pathways to the Binding Site

For prilocaine to reach its binding site within the channel pore, it must first traverse the cell membrane. Two primary pathways have been proposed:

  • Hydrophilic Pathway: In its protonated (cationic) form, prilocaine can access the binding site from the intracellular side when the channel is in the open state. This pathway is thought to be the primary route for use-dependent block.[5]

  • Hydrophobic Pathway: The uncharged, lipid-soluble form of prilocaine can partition into the lipid bilayer of the cell membrane and diffuse laterally to access the binding site, even when the channel is closed.[4][5]

The following diagram depicts the access pathways of prilocaine to its binding site on the sodium channel.

access_pathways cluster_membrane Cell Membrane cluster_channel Sodium Channel cluster_extracellular Extracellular cluster_intracellular Intracellular Pore Pore BindingSite Binding Site Gate Gate Prilocaine_ext Prilocaine (Uncharged) Prilocaine_int_uncharged Prilocaine (Uncharged) Prilocaine_ext->Prilocaine_int_uncharged Hydrophobic Pathway Prilocaine_int_charged Prilocaine (Charged) Prilocaine_int_charged->BindingSite Hydrophilic Pathway (Open Gate) Prilocaine_int_uncharged->Prilocaine_int_charged Protonation

Caption: Prilocaine Access Pathways to the Sodium Channel.

Quantitative Analysis of Prilocaine's Action

While specific kinetic data for prilocaine is not extensively available, the well-characterized actions of lidocaine provide a valuable quantitative framework for understanding the behavior of amide local anesthetics.

ParameterChannel StateRepresentative Value (Lidocaine)Significance
Dissociation Constant (Kd) Resting> 300 µM[8]Low affinity for resting channels, resulting in minimal tonic block at therapeutic concentrations.
Inactivated~10 µM[8]High affinity for inactivated channels, leading to potent use-dependent block.
Open~20 µM[4]High affinity for open channels, contributing to use-dependent block.
On-Rate (kon) Inactivated250 M⁻¹ms⁻¹The rate at which the drug binds to the inactivated channel.
Off-Rate (koff) Inactivated1.7 x 10⁻³ ms⁻¹The slow rate of unbinding from the inactivated state contributes to the duration of the block.

Experimental Protocols

The investigation of prilocaine's mechanism of action on sodium channels primarily relies on electrophysiological techniques, particularly the patch-clamp method, often in combination with molecular biology techniques like site-directed mutagenesis.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents across the entire cell membrane, providing a detailed characterization of drug-channel interactions.

Objective: To determine the tonic and use-dependent block of voltage-gated sodium channels by prilocaine.

Methodology:

  • Cell Preparation: Use a cell line stably expressing the desired sodium channel subtype (e.g., HEK293 cells) or freshly isolated neurons.

  • Recording Setup: Use a patch-clamp amplifier, micromanipulator, and microscope. The extracellular solution should contain physiological ion concentrations, and the intracellular solution in the patch pipette should mimic the intracellular environment.

  • Gigaohm Seal Formation: A glass micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: The membrane patch is ruptured to allow electrical access to the entire cell.

  • Voltage Protocols:

    • Tonic Block: From a hyperpolarized holding potential (e.g., -120 mV) where most channels are in the resting state, apply a depolarizing test pulse (e.g., to -10 mV) at a low frequency (e.g., 0.1 Hz). Compare the peak sodium current before and after application of prilocaine.

    • Use-Dependent Block: Apply a train of depolarizing pulses at a higher frequency (e.g., 1-10 Hz) to induce channel cycling between resting, open, and inactivated states. Measure the progressive decrease in peak current amplitude during the pulse train in the presence of prilocaine.

    • Steady-State Inactivation: To determine the affinity for the inactivated state, apply a series of prepulses to various membrane potentials to inactivate a fraction of the channels, followed by a test pulse to measure the available current. The shift in the voltage-dependence of inactivation in the presence of prilocaine is used to calculate the Kd for the inactivated state.

The following diagram outlines the workflow for a patch-clamp experiment to assess use-dependent block.

patch_clamp_workflow start Start prep Prepare Cell Culture (e.g., HEK293 with Nav1.x) start->prep setup Setup Patch-Clamp Rig prep->setup giga_seal Form Gigaohm Seal setup->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell control_protocol Apply Control Voltage Protocol (e.g., 1 Hz pulse train) whole_cell->control_protocol record_control Record Baseline Sodium Currents control_protocol->record_control apply_prilocaine Apply Prilocaine Hydrochloride record_control->apply_prilocaine drug_protocol Apply Same Voltage Protocol apply_prilocaine->drug_protocol record_drug Record Sodium Currents in Presence of Prilocaine drug_protocol->record_drug analysis Analyze Data: - Calculate % block - Determine use-dependence record_drug->analysis end End analysis->end

Caption: Patch-Clamp Workflow for Use-Dependent Block.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues within the sodium channel that are critical for prilocaine binding.

Objective: To identify key residues in the S6 segment involved in prilocaine binding.

Methodology:

  • Plasmid Preparation: Obtain a plasmid containing the cDNA for the sodium channel alpha subunit.

  • Primer Design: Design primers containing the desired mutation (e.g., changing a phenylalanine to an alanine).

  • Mutagenesis Reaction: Use PCR to introduce the mutation into the plasmid.

  • Transformation and Selection: Transform the mutated plasmid into competent E. coli and select for colonies containing the mutated plasmid.

  • Sequence Verification: Sequence the plasmid DNA to confirm the presence of the desired mutation.

  • Expression and Electrophysiology: Transfect the mutated plasmid into a suitable cell line and perform patch-clamp experiments as described above to assess the effect of the mutation on prilocaine sensitivity. A significant reduction in binding affinity indicates that the mutated residue is important for drug interaction.

Conclusion

This compound's mechanism of action on voltage-gated sodium channels is a sophisticated, state-dependent process. Its preferential binding to the open and inactivated states of the channel, as described by the modulated receptor hypothesis, underlies its clinical efficacy as a local anesthetic. While a wealth of qualitative and quantitative data exists for the closely related compound lidocaine, further research to delineate the specific binding kinetics and affinities of prilocaine would provide a more complete understanding of its pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations, which are crucial for the development of novel and more selective sodium channel blockers.

References

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Prilocaine Hydrochloride In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prilocaine (B1678100) hydrochloride, a widely utilized amide local anesthetic, undergoes a distinct pharmacokinetic and metabolic profile that dictates its efficacy and safety in clinical practice. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of prilocaine, with a focus on quantitative data, detailed experimental protocols, and visual representations of its metabolic pathways. Understanding these fundamental aspects is crucial for optimizing drug delivery, minimizing potential toxicities, and advancing the development of novel anesthetic formulations.

Introduction

Prilocaine hydrochloride is an intermediate-potency, amide-type local anesthetic with a faster onset of action and lower systemic toxicity compared to lidocaine (B1675312).[1] Its clinical utility spans various applications, including dental procedures, minor surgeries, and regional anesthesia. The pharmacokinetic properties of prilocaine, particularly its rapid metabolism, contribute to its favorable safety profile. This guide delves into the intricate processes of prilocaine's absorption, distribution, metabolism, and excretion (ADME), providing a granular understanding for researchers and drug development professionals.

Pharmacokinetics of this compound

The pharmacokinetic profile of prilocaine has been characterized in various preclinical and clinical studies. The following tables summarize key pharmacokinetic parameters across different species and routes of administration.

Quantitative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of Prilocaine in Humans Following Intravenous Administration

ParameterValueReference
Elimination Half-life (t½)10-150 minutes[2]
Systemic Clearance (CL)18 to 64 mL/min/kg[2]
Volume of Distribution (Vd)2.6 L/kg[3]
Protein Binding55%[2]

Table 2: Pharmacokinetic Parameters of Prilocaine in Humans Following Topical Administration (EMLA Cream)

ParameterValueReference
Peak Plasma Concentration (Cmax)0.02 to 0.10 µg/mL[2]
Time to Peak Concentration (Tmax)2 to 4 hours[2]

Table 3: Pharmacokinetic Parameters of Prilocaine in Mice Following Topical Administration (Oraqix®)

ParameterIntact SkinLacerated SkinReference
Peak Plasma Concentration (Cmax)Increased by 2.5-foldSignificantly higher[4]
Area Under the Curve (AUC)Increased by 4-foldSignificantly higher[4]

Metabolism of this compound

Prilocaine is extensively metabolized, primarily in the liver and to a lesser extent in the kidneys.[3] Its metabolism is more rapid and complete compared to lidocaine, contributing to its lower systemic toxicity.[3]

Metabolic Pathway

The primary metabolic pathway of prilocaine involves the hydrolysis of the amide bond by hepatic amidases, leading to the formation of its two main metabolites: o-toluidine (B26562) and N-propylalanine .[3] The metabolite o-toluidine is of particular clinical significance as it is responsible for inducing methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.

The metabolic cascade is further detailed in the following diagram:

Prilocaine_Metabolism Prilocaine This compound Hydrolysis Amide Hydrolysis (Hepatic Amidases, Carboxylesterases) Prilocaine->Hydrolysis o_toluidine o-Toluidine Hydrolysis->o_toluidine N_propylalanine N-propylalanine Hydrolysis->N_propylalanine Hydroxylation Hydroxylation (CYP2E1, CYP3A4) o_toluidine->Hydroxylation Methemoglobin Methemoglobin Formation o_toluidine->Methemoglobin Excretion Renal Excretion N_propylalanine->Excretion Hydroxy_toluidine Hydroxy-o-toluidine Hydroxylation->Hydroxy_toluidine Hydroxy_toluidine->Excretion

Metabolic pathway of this compound.
Enzymology of Prilocaine Metabolism

Several enzyme systems are involved in the biotransformation of prilocaine:

  • Hepatic Amidases and Carboxylesterases: These enzymes are primarily responsible for the initial hydrolysis of the amide linkage, breaking down prilocaine into o-toluidine and N-propylalanine.[3]

  • Cytochrome P450 (CYP) Enzymes: CYP2E1 and CYP3A4 are involved in the subsequent hydroxylation of o-toluidine.[5] This step is crucial in the pathway leading to the formation of reactive metabolites that can cause methemoglobinemia.

Experimental Protocols

This section provides an overview of the methodologies employed in the in vivo pharmacokinetic and metabolism studies of this compound.

Animal Models
  • Rodents (Rats and Mice): Rats and mice are commonly used models for preclinical pharmacokinetic and toxicity studies of prilocaine.[1][6] They are suitable for various administration routes, including subcutaneous, intravenous, and topical applications.

  • Pigs: Due to the anatomical and physiological similarities of their skin to human skin, pigs are often used in studies evaluating the transdermal delivery of prilocaine formulations.

Experimental Workflow for a Rodent Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study of prilocaine in rodents.

PK_Workflow start Start acclimatization Animal Acclimatization start->acclimatization dosing Prilocaine Administration (e.g., IV, SC, Topical) acclimatization->dosing blood_sampling Serial Blood Sampling (e.g., tail vein, cardiac puncture) dosing->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation sample_prep Sample Preparation (Protein Precipitation, Extraction) plasma_separation->sample_prep analytical_method Quantification (e.g., HPLC, LC-MS/MS) sample_prep->analytical_method pk_analysis Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC, t1/2) analytical_method->pk_analysis end End pk_analysis->end

Workflow for a rodent pharmacokinetic study.
Analytical Methodology for Prilocaine Quantification in Plasma

High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods for the sensitive and specific quantification of prilocaine and its metabolites in biological matrices.[7][8][9]

4.3.1. Sample Preparation: Protein Precipitation

A common and straightforward method for preparing plasma samples for analysis is protein precipitation.

  • Protocol:

    • To 100 µL of plasma, add 200 µL of a protein precipitating agent (e.g., acetonitrile (B52724) or methanol).

    • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein denaturation.

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the analyte of interest.

    • The supernatant can then be directly injected into the HPLC or LC-MS/MS system or further processed (e.g., evaporation and reconstitution in mobile phase).

4.3.2. HPLC-UV Method

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer (pH adjusted). The exact ratio is optimized for optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 230-240 nm.[8]

    • Internal Standard: A structurally similar compound (e.g., lidocaine or bupivacaine) is often used to improve the accuracy and precision of the quantification.

Clinical Implications and Future Directions

The rapid metabolism of prilocaine is a key factor in its favorable safety profile, reducing the risk of systemic toxicity. However, the formation of o-toluidine and the subsequent risk of methemoglobinemia remain a clinical concern, particularly with high doses or in susceptible individuals. A thorough understanding of the factors influencing prilocaine metabolism, such as genetic polymorphisms in metabolic enzymes, can pave the way for personalized medicine approaches to local anesthesia.

Future research should focus on the development of novel prilocaine formulations with controlled-release properties to prolong the duration of anesthesia while minimizing systemic absorption and the formation of toxic metabolites. Furthermore, continued investigation into the intricate details of its metabolic pathways will provide valuable insights for the design of safer and more effective local anesthetic agents.

Conclusion

This technical guide has provided a comprehensive examination of the in vivo pharmacokinetics and metabolism of this compound. The quantitative data presented in tabular format, along with detailed experimental protocols and visual representations of metabolic pathways, offer a valuable resource for researchers, scientists, and drug development professionals. A deep understanding of these fundamental principles is paramount for the safe and effective use of prilocaine in clinical settings and for the advancement of local anesthetic drug development.

References

Prilocaine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of prilocaine (B1678100) hydrochloride. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Physical and Chemical Properties

Prilocaine hydrochloride is a local anesthetic of the amide type.[1][2] Its efficacy and safety profile are intrinsically linked to its physicochemical characteristics.

General Properties
PropertyValueReference
Chemical Name N-(2-methylphenyl)-2-(propylamino)propanamide hydrochloride[2]
Molecular Formula C₁₃H₂₁ClN₂O
Molecular Weight 256.77 g/mol
CAS Number 1786-81-8[2]
Appearance White to almost white crystalline powder
Physicochemical Data

The following table summarizes key quantitative data for this compound.

ParameterValueReference
Melting Range 166 - 169 °C[3]
pKa 7.89 (prilocaine base)[4]
Solubility
    in WaterFreely soluble
    in EthanolFreely soluble
    in MethanolFreely soluble
    in AcetoneVery soluble[4]
pH (of solution) 6.0 - 7.0[5]

Mechanism of Action

This compound functions as a local anesthetic by blocking nerve impulses.[6] Its primary target is the voltage-gated sodium channels located on the neuronal cell membranes.[1][6][7]

By binding to these channels, this compound stabilizes the neuronal membrane and inhibits the influx of sodium ions that is necessary for the initiation and propagation of action potentials.[1][6] This reversible blockade of nerve impulse generation results in a temporary loss of sensation in the area of administration.[1]

Mechanism of Action of this compound cluster_0 Neuronal Membrane Voltage-gated Na+ Channel Voltage-gated Na+ Channel Nerve Impulse Propagation Nerve Impulse Propagation Voltage-gated Na+ Channel->Nerve Impulse Propagation inhibits Prilocaine HCl Prilocaine HCl Prilocaine HCl->Voltage-gated Na+ Channel binds to and blocks Loss of Sensation Loss of Sensation Nerve Impulse Propagation->Loss of Sensation leads to

Mechanism of Action of this compound

Synthesis Pathway

The synthesis of prilocaine typically involves a two-step process starting from o-toluidine (B26562).[8][9] The first step is the amidation of o-toluidine with 2-bromopropionyl bromide to form an intermediate, 2-bromo-N-(2-methylphenyl)propanamide.[9] This is followed by a nucleophilic substitution reaction where the bromine atom is displaced by propylamine (B44156) to yield prilocaine.[9] The final step involves the formation of the hydrochloride salt.

Synthesis of this compound o-Toluidine o-Toluidine Amidation Amidation o-Toluidine->Amidation 2-Bromopropionyl bromide 2-Bromopropionyl bromide 2-Bromopropionyl bromide->Amidation 2-bromo-N-(2-methylphenyl)propanamide 2-bromo-N-(2-methylphenyl)propanamide Amidation->2-bromo-N-(2-methylphenyl)propanamide Nucleophilic Substitution Nucleophilic Substitution 2-bromo-N-(2-methylphenyl)propanamide->Nucleophilic Substitution Propylamine Propylamine Propylamine->Nucleophilic Substitution Prilocaine (base) Prilocaine (base) Nucleophilic Substitution->Prilocaine (base) Salt Formation Salt Formation Prilocaine (base)->Salt Formation HCl HCl HCl->Salt Formation This compound This compound Salt Formation->this compound

Synthesis of this compound

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of this compound.

Melting Range Determination

This protocol is based on the USP General Chapter <741>.[4][10]

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus:

  • Melting point apparatus (capillary method)

  • Capillary tubes (0.8-1.2 mm internal diameter, 10 cm long)[4]

  • Thermometer, calibrated

Procedure:

  • Sample Preparation: Finely powder the this compound sample. Dry the powdered sample at 105°C for 4 hours.[3]

  • Capillary Loading: Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm.[11]

  • Measurement:

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block at a rate of approximately 1°C per minute.[11]

    • Record the temperature at which the substance begins to melt (the first appearance of liquid).

    • Record the temperature at which the substance is completely melted.

    • The melting range is the interval between these two temperatures.

Workflow for Melting Point Determination Start Start Powder and Dry Sample Powder and Dry Sample Start->Powder and Dry Sample Pack Capillary Tube Pack Capillary Tube Powder and Dry Sample->Pack Capillary Tube Place in Apparatus Place in Apparatus Pack Capillary Tube->Place in Apparatus Heat at 1°C/min Heat at 1°C/min Place in Apparatus->Heat at 1°C/min Observe Melting Observe Melting Heat at 1°C/min->Observe Melting Record Start and End Temperatures Record Start and End Temperatures Observe Melting->Record Start and End Temperatures End End Record Start and End Temperatures->End

Workflow for Melting Point Determination
pKa Determination by Potentiometric Titration

This protocol is a general guideline based on established potentiometric titration methods.[12][13][14]

Objective: To determine the acid dissociation constant (pKa) of prilocaine.

Apparatus:

  • Potentiometer with a pH electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Reagents:

  • This compound sample

  • 0.1 M Sodium hydroxide (B78521) (NaOH) solution, standardized

  • 0.1 M Hydrochloric acid (HCl) solution, standardized

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in deionized water to create a solution of approximately 1 mM.[12] Add KCl to maintain a constant ionic strength.

  • Titration Setup: Place the beaker with the sample solution on the magnetic stirrer and immerse the pH electrode.

  • Titration:

    • If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) with 0.1 M HCl.

    • Titrate the solution with standardized 0.1 M NaOH, adding small increments of the titrant.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Solubility Determination (Shake-Flask Method)

This protocol is based on the principles outlined in USP General Chapter <1236>.[15][16]

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Apparatus:

  • Mechanical shaker or agitator in a temperature-controlled environment (e.g., water bath)

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a flask.

  • Equilibration:

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in the shaker at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • Allow the suspension to settle.

    • Centrifuge an aliquot of the suspension to separate the undissolved solid from the saturated solution.

  • Analysis:

    • Carefully withdraw a sample of the clear supernatant.

    • Dilute the sample appropriately with the solvent.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

UV-Vis Spectroscopy

A simple and sensitive spectrophotometric method has been developed for the determination of prilocaine HCl. The quantitative analysis is carried out at a wavelength of 230 nm.[17][18] The method has been shown to be linear in the concentration range of 3-15 μg/mL.[17][18]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is a key component of its identification as per the USP monograph.[3] The spectrum should be compared to that of a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for the structural elucidation of this compound. The chemical shifts and coupling constants provide detailed information about the molecular structure.

Stability and Storage

This compound should be preserved in well-closed containers.[3] It is chemically stable under standard ambient conditions (room temperature).

Disclaimer: This document is intended for informational purposes for a technical audience and should not be considered as a substitute for official pharmacopeial monographs or regulatory guidelines. Researchers should always refer to the latest official documentation and perform their own validation of experimental methods.

References

A Technical Guide to the Molecular Structure and Properties of Prilocaine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prilocaine hydrochloride is a local anesthetic of the amino amide classification, chemically related to lidocaine.[1] It is widely utilized in medical and dental procedures to induce temporary, reversible local anesthesia.[2][3] Its primary function is to block nerve impulses, thereby preventing the sensation of pain in a specific area of the body.[4][5] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental protocols related to this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Identity and Structure

This compound is the hydrochloride salt form of prilocaine.[1] The presence of the hydrochloride moiety renders the molecule water-soluble, facilitating its use in injectable formulations.[6]

Below is a diagram representing the core molecular structure of Prilocaine.

cluster_Aromatic Aromatic Ring cluster_Linkage Amide Linkage cluster_Chain Amino Group & Alkyl Chain a1 a2 a1->a2 a3 a2->a3 methyl CH₃ a2->methyl a4 a3->a4 a5 a4->a5 a6 a5->a6 a6->a1 amide_N H a6->amide_N cluster_Linkage cluster_Linkage amide_C C amide_O O amide_C->amide_O = chain_C1 CH chain_C2 CH₃ chain_C1->chain_C2 chain_N NH chain_C1->chain_N chain_C3 CH₂ chain_N->chain_C3 chain_C4 CH₂ chain_C3->chain_C4 chain_C5 CH₃ chain_C4->chain_C5 cluster_Chain cluster_Chain G stimulus Nerve Stimulus na_channel_open Voltage-Gated Na+ Channels Open stimulus->na_channel_open prilocaine Prilocaine HCl na_influx Na+ Ion Influx na_channel_open->na_influx depolarization Membrane Depolarization na_influx->depolarization block Propagation Blocked (Anesthesia) action_potential Action Potential (Pain Signal Propagates) depolarization->action_potential prilocaine->na_influx Prevents prilocaine->block Leads to toluene 1. Toluene (Starting Material) nitration 2. Nitration (HNO₃/H₂SO₄) toluene->nitration reduction 3. Reduction & Separation (Yields o-toluidine) nitration->reduction acylation 4. Acylation (Forms Chloro-Intermediate) reduction->acylation amination 5. Amination (with n-propylamine) acylation->amination salt_formation 6. Salt Formation (with HCl) amination->salt_formation final_product Prilocaine HCl (Final Product) salt_formation->final_product cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weighing of Bulk Drug s2 Dissolution & Dilution s1->s2 s3 Addition of Internal Standard s2->s3 s4 Filtration s3->s4 a1 GC or HPLC Injection s4->a1 a2 Chromatographic Separation a1->a2 a3 Detection (MS, NPD, UV) a2->a3 d1 Peak Integration a3->d1 d2 Quantification via Calibration Curve d1->d2 d3 Final Report d2->d3

References

Prilocaine Hydrochloride: A Technical Guide to its Degradation Products and Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation products and metabolites of prilocaine (B1678100) hydrochloride. The information is tailored for professionals in pharmaceutical research and development, offering detailed insights into the stability and metabolic fate of this widely used local anesthetic.

Executive Summary

Prilocaine hydrochloride, an amide-type local anesthetic, undergoes metabolic transformation and chemical degradation to form various products. The primary metabolic pathway involves enzymatic hydrolysis, leading to the formation of o-toluidine (B26562) and N-propylalanine. Of significant interest is o-toluidine, a metabolite linked to methemoglobinemia and classified as a potential human carcinogen. Understanding the formation, quantification, and toxicological profile of these metabolites and degradation products is crucial for ensuring the safety and efficacy of prilocaine-containing drug products. This guide summarizes key quantitative data, details experimental protocols for analysis, and visualizes the metabolic and degradation pathways.

Metabolic Pathways and Metabolites

The biotransformation of prilocaine is a rapid process occurring primarily in the liver and to a lesser extent in the kidneys and lungs.[1] The metabolism of prilocaine is distinct from other amide anesthetics like lidocaine (B1675312) and mepivacaine.[1]

Hydrolysis Pathway

The principal metabolic route is the hydrolysis of the amide bond, catalyzed by hepatic amidases, including carboxylesterases (CES) 1A and 2.[2] This reaction yields two primary metabolites:

  • o-Toluidine: This metabolite is of particular toxicological concern.

  • N-propylalanine: A further breakdown product of prilocaine metabolism.[1]

Carbon dioxide is a major end product of the overall biotransformation process.[1]

Further Metabolism of o-Toluidine

o-toluidine is further metabolized by cytochrome P450 enzymes, specifically CYP2E1, to hydroxylated derivatives such as 4- and 6-hydroxy-o-toluidine.[2] These hydroxylated metabolites are more efficient at inducing the formation of methemoglobin than o-toluidine itself.[2][3]

Non-Hydrolysis Pathway

A secondary, non-hydrolytic metabolic pathway mediated by CYP3A4 has also been proposed, which can contribute to the formation of methemoglobin.[2]

Below is a diagram illustrating the metabolic pathway of this compound.

Prilocaine_Metabolism Prilocaine This compound oToluidine o-Toluidine Prilocaine->oToluidine Hepatic Amidases (CES1A, CES2) NPropylalanine N-Propylalanine Prilocaine->NPropylalanine Hepatic Amidases Methemoglobin Methemoglobin Formation Prilocaine->Methemoglobin CYP3A4 (Non-hydrolysis pathway) CO2 Carbon Dioxide Prilocaine->CO2 Hydroxylated_oToluidine 4- & 6-Hydroxy-o-toluidine oToluidine->Hydroxylated_oToluidine CYP2E1 oToluidine->Methemoglobin Hydroxylated_oToluidine->Methemoglobin

This compound Metabolic Pathway

Quantitative Data on Metabolites

The systemic exposure to o-toluidine following prilocaine administration has been quantified in several studies. This data is critical for risk assessment.

ParameterValueStudy Population/ConditionsReference
o-Toluidine Hemoglobin Adducts
Baseline Level0.54 ± 0.95 ng/g Hb25 patients before surgery[4]
24h Post-100mg Prilocaine22.0 ± 13.2 ng/g Hb25 patients after surgery[4]
Increase6 to 360-fold25 patients[4]
Urinary o-Toluidine
Peak Concentration (8h post-dose)460.5 ± 352.8 µg/L10 patients after 50mg intrathecal prilocaine[2][5]
Concentration at 24h98 ± 66.8 µg/L10 patients after 50mg intrathecal prilocaine[2][5]
Pharmacokinetics of Prilocaine Enantiomers
Total Plasma Clearance (R(-)-prilocaine)2.57 ± 0.46 L/min10 healthy male volunteers
Total Plasma Clearance (S(+)-prilocaine)1.91 ± 0.30 L/min10 healthy male volunteers
Terminal Half-life (R(-)-prilocaine)87 ± 27 min10 healthy male volunteers
Terminal Half-life (S(+)-prilocaine)124 ± 64 min10 healthy male volunteers
Prilocaine Hydrolase Activity (in Human Liver Microsomes)
Km1.15 ± 0.01 mMIn vitro[6]
Vmax2.46 ± 0.04 nmol/min/mg proteinIn vitro[6]

Forced Degradation Studies and Degradation Products

Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions during the manufacturing, storage, and handling of a drug product. While comprehensive forced degradation data for this compound is not as abundant as for its metabolites, existing information and studies on similar local anesthetics provide valuable insights.

Under fire conditions, hazardous decomposition products of this compound include carbon monoxide, carbon dioxide, and nitrogen oxides. Stability studies indicate that prilocaine is susceptible to hydrolysis, particularly at elevated temperatures, leading to the formation of its primary metabolite, o-toluidine.[1]

A general workflow for conducting forced degradation studies according to ICH guidelines is depicted below.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl) Analysis Analysis of Stressed Samples (HPLC, LC-MS, GC-MS) Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal (e.g., 60°C) Thermal->Analysis Photolytic Photolytic (ICH Q1B) Photolytic->Analysis API Prilocaine HCl Drug Substance/Product API->Acid API->Base API->Oxidation API->Thermal API->Photolytic Identification Identification & Characterization of Degradation Products Analysis->Identification Quantification Quantification of Degradation Products Identification->Quantification Pathway Elucidation of Degradation Pathway Identification->Pathway

Forced Degradation Experimental Workflow

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of this compound and its degradation products/metabolites.

HPLC Method for Prilocaine and Metabolites in Plasma

This method is suitable for the simultaneous determination of prilocaine, lidocaine, and the metabolite o-toluidine in plasma.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: Reversed-phase C18 column (e.g., Hypersil BDS).

  • Mobile Phase: A mixture of Briton-Robinson buffer (pH 7), methanol, and acetonitrile (B52724) (40:45:15 v/v/v).

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 225 nm.

  • Internal Standard: Benzophenone.

  • Sample Preparation:

    • To a 200 µL plasma sample, add the internal standard.

    • Perform liquid-liquid extraction with diethyl ether under alkaline conditions.

    • Back-extract the analytes from the organic phase into dilute sulfuric acid.

    • Inject the acidic extract into the HPLC system.

  • Linearity: 1.25–80 µg/mL for all analytes.

  • Limit of Detection (LOD): 4 ng/mL.

GC-MS Method for Prilocaine and o-Toluidine in Pharmaceutical Preparations

This method is designed for the determination of prilocaine HCl and its degradation product o-toluidine.

  • Instrumentation: Gas Chromatography coupled with Mass Spectrometry (GC-MS).

  • Column: HP-5MS capillary column.

  • Injector and Detector Temperature: 270°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1.5 min.

    • Ramp to 260°C at a rate of 10°C/min.

    • Hold at 260°C for 5 min.

  • MS Detector Parameters:

    • Transfer line temperature: 240°C.

    • Solvent delay: 2.5 min.

    • Electron energy: 75 eV.

    • Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM).

    • Ions to monitor: m/z 86 for prilocaine and lidocaine (IS), m/z 106 for o-toluidine.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol).

    • Add the internal standard (lidocaine HCl).

    • Inject a 1.5 µL aliquot into the GC-MS system.

  • Linearity: 40-1000 ng/mL for prilocaine HCl.

  • Limit of Detection (LOD): 15 ng/mL.

  • Limit of Quantification (LOQ): 31 ng/mL.

Forced Degradation Protocol (General)

This protocol outlines a general procedure for conducting forced degradation studies based on ICH guidelines.

  • Acid Hydrolysis:

    • Treat the drug substance/product with 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., up to 72 hours).

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Treat the drug substance/product with 0.1 M to 1 M NaOH at room temperature or elevated temperature for a specified period.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Treat the drug substance/product with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation:

    • Expose the solid drug substance/product to dry heat (e.g., 60-80°C) for a specified duration.

  • Photolytic Degradation:

    • Expose the drug substance/product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • Analyze the stressed samples at appropriate time points using a validated stability-indicating method (e.g., HPLC, LC-MS).

    • Compare the results with an unstressed control sample.

Conclusion

The degradation and metabolic profile of this compound is well-characterized, with the formation of o-toluidine being the most significant pathway from a toxicological perspective. The quantitative data and analytical methods presented in this guide provide a robust framework for researchers and drug development professionals to assess the stability of prilocaine formulations and to monitor the levels of its critical metabolites. Adherence to detailed experimental protocols and an understanding of the degradation pathways are paramount for ensuring the quality, safety, and regulatory compliance of pharmaceutical products containing this compound. Further research focusing on a comprehensive forced degradation study under all ICH conditions would be beneficial to fully elucidate all potential degradation products.

References

O-Toluidine: A Critical Metabolite of Prilocaine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prilocaine (B1678100) hydrochloride, a widely utilized local anesthetic of the amino amide class, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, ortho-toluidine (o-toluidine) is of significant toxicological concern. This technical guide provides a comprehensive overview of the metabolic formation of o-toluidine (B26562) from prilocaine, its associated toxicities, particularly methemoglobinemia and carcinogenicity, and the analytical methodologies employed for its quantification in biological matrices. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and safety assessment, offering detailed experimental insights and quantitative data to inform preclinical and clinical research.

Introduction

Prilocaine is valued in clinical practice for its rapid onset and intermediate duration of action.[1] However, its biotransformation yields metabolites that warrant careful consideration. The primary metabolic pathway involves the hydrolysis of the amide bond, releasing o-toluidine.[2] This metabolite is a known carcinogen and is directly implicated in the development of methemoglobinemia, a condition characterized by the oxidation of ferrous iron in hemoglobin to the ferric state, rendering it incapable of oxygen transport.[3][4] Understanding the metabolic fate of prilocaine and the toxicological profile of o-toluidine is paramount for the safe and effective use of this anesthetic.

Metabolic Pathway of Prilocaine to O-Toluidine

The biotransformation of prilocaine to o-toluidine is a multi-step process primarily occurring in the liver and to a lesser extent in the kidneys and lungs.[2][5] The initial and rate-limiting step is the hydrolysis of the amide linkage in prilocaine.

Key Enzymes in Prilocaine Metabolism

Several enzyme systems are implicated in the metabolism of prilocaine and the subsequent transformation of o-toluidine:

  • Carboxylesterases (CES): Human carboxylesterases, specifically CES1A and CES2, are crucial for the initial hydrolysis of prilocaine to o-toluidine and N-propylalanine.[6][7]

  • Cytochrome P450 (CYP) Enzymes:

    • CYP2E1 and CYP3A4: These enzymes are involved in the metabolic activation of prilocaine and its metabolites.[6]

    • CYP2E1: This enzyme further metabolizes o-toluidine to hydroxylated derivatives, such as 4- and 6-hydroxy-o-toluidine, which are even more potent inducers of methemoglobin formation.[6][8]

Metabolic Pathway Diagram

Prilocaine_Metabolism Prilocaine Prilocaine Hydrochloride o_Toluidine o-Toluidine Prilocaine->o_Toluidine Carboxylesterases (CES1A, CES2) N_Propylalanine N-Propylalanine Prilocaine->N_Propylalanine Carboxylesterases (CES1A, CES2) Hydroxylated_Metabolites 4- & 6-hydroxy-o-toluidine o_Toluidine->Hydroxylated_Metabolites CYP2E1 Methemoglobin Methemoglobin Formation o_Toluidine->Methemoglobin Carcinogenesis Carcinogenesis o_Toluidine->Carcinogenesis Hydroxylated_Metabolites->Methemoglobin

Metabolic pathway of prilocaine to o-toluidine and its toxicological consequences.

Toxicological Profile of O-Toluidine

The formation of o-toluidine following prilocaine administration is associated with two major toxicological endpoints: methemoglobinemia and carcinogenicity.

Methemoglobinemia

O-toluidine and its hydroxylated metabolites are potent oxidizing agents that can convert hemoglobin to methemoglobin.[4][6] This reduces the oxygen-carrying capacity of the blood, leading to cyanosis, fatigue, and in severe cases, stupor, coma, and death.[3] The risk of methemoglobinemia is dose-dependent, with doses of prilocaine exceeding 400 mg in adults being associated with this adverse effect.[3]

Carcinogenicity

O-toluidine is classified as a known human carcinogen by the International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP).[9][10] Chronic exposure to o-toluidine has been linked to an increased risk of urinary bladder cancer.[11][12] The proposed mechanism involves the metabolic activation of o-toluidine to reactive metabolites, such as N-hydroxy-o-toluidine and o-nitrosotoluene, which can form DNA adducts, leading to mutations and initiating carcinogenesis.[9]

Quantitative Data on O-Toluidine Formation and Effects

Several studies have quantified the systemic exposure to o-toluidine and its effects following prilocaine administration.

ParameterAdministration Route & DoseKey FindingsReference
o-Toluidine Hemoglobin Adducts 100 mg prilocaine, subcutaneous injection6- to 360-fold increase in adduct levels 24 hours post-treatment. Mean increase of 21.6 ± 12.8 ng/g hemoglobin.[13]
o-Toluidine Hemoglobin Adducts 50 mg hyperbaric prilocaine, intrathecalSignificant increase from 0.1 ± 0.02 to 11.9 ± 1.9 ng/g Hb after 24 hours.[14]
Urinary o-Toluidine 50 mg hyperbaric prilocaine, intrathecalPeak urinary concentration of 460.5 ± 352.8 µg/L observed after 8 hours.[14]
Methemoglobin Levels Prilocaine (dosage not specified)Methemoglobin levels above 10% can result in clinical anoxia.[3]
Prilocaine and o-Toluidine in Plasma 8.5 g Oraqix® (prilocaine and lidocaine (B1675312) periodontal gel)The average half-life of o-toluidine elimination from plasma was 4 hours.[15]

Experimental Protocols

The quantification of prilocaine and o-toluidine in biological matrices is essential for pharmacokinetic and toxicological studies. The following sections outline the general methodologies for key experiments.

Determination of Prilocaine and O-Toluidine in Plasma

A common method for the simultaneous determination of prilocaine, lidocaine, and o-toluidine in plasma involves High-Performance Liquid Chromatography (HPLC) with UV detection.[16][17]

Experimental Workflow:

HPLC_Workflow Plasma_Sample 200 µL Plasma Sample Internal_Standard Add Internal Standard (e.g., Bupivacaine) Plasma_Sample->Internal_Standard Alkalinization Alkalinize Internal_Standard->Alkalinization Extraction1 Extract with Diethyl Ether Alkalinization->Extraction1 Extraction2 Back-extract into Dilute Sulfuric Acid Extraction1->Extraction2 Injection Inject Acid Extract onto HPLC System Extraction2->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Workflow for HPLC-UV analysis of prilocaine and o-toluidine in plasma.

Methodological Details:

  • Sample Preparation: A 200 µL plasma sample is spiked with an internal standard (e.g., bupivacaine). The sample is then alkalinized, and the analytes are extracted into an organic solvent like diethyl ether. Subsequently, the analytes are back-extracted from the organic phase into a dilute acidic solution.[16][17]

  • HPLC Analysis: An aliquot of the acidic extract is injected into the HPLC system. The compounds are separated on a suitable column and detected by a UV detector.[16][17]

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and referencing a calibration curve.

Analysis of O-Toluidine Hemoglobin Adducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive method for the determination of o-toluidine hemoglobin adducts.[13]

Experimental Workflow:

GCMS_Adduct_Workflow Blood_Sample Blood Sample Collection Hemoglobin_Isolation Isolate Hemoglobin Blood_Sample->Hemoglobin_Isolation Hydrolysis Acid or Alkaline Hydrolysis to release o-toluidine Hemoglobin_Isolation->Hydrolysis Extraction Extract o-toluidine Hydrolysis->Extraction Derivatization Derivatize for GC analysis Extraction->Derivatization Injection Inject Derivatized Sample into GC-MS Derivatization->Injection Separation Gas Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification

Workflow for GC-MS analysis of o-toluidine hemoglobin adducts.

Methodological Details:

  • Sample Preparation: Hemoglobin is isolated from red blood cells. The adducted o-toluidine is then released from the hemoglobin by acid or alkaline hydrolysis. The liberated o-toluidine is extracted and then derivatized to improve its volatility and chromatographic properties for GC analysis.[13]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The o-toluidine derivative is separated from other components by the gas chromatograph and then detected and quantified by the mass spectrometer.[13]

Conclusion and Future Directions

The metabolism of this compound to o-toluidine presents significant toxicological challenges that necessitate a thorough understanding by researchers and drug development professionals. The risk of methemoglobinemia and the long-term carcinogenic potential of o-toluidine underscore the importance of careful dose management and patient monitoring. The analytical methods detailed in this guide provide the tools for robust preclinical and clinical assessment of prilocaine and its metabolites.

Future research should focus on the development of prilocaine analogs with altered metabolic profiles that minimize the formation of o-toluidine. Additionally, further investigation into the genetic polymorphisms of metabolizing enzymes, such as CES and CYP2E1, could help identify patient populations at higher risk for o-toluidine-related toxicity, paving the way for personalized medicine approaches in local anesthesia.

References

Prilocaine Hydrochloride: An In-depth Technical Guide to Protein Binding Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protein binding characteristics of prilocaine (B1678100) hydrochloride, a widely used local anesthetic of the amide type. Understanding the extent and nature of its binding to plasma proteins is crucial for predicting its pharmacokinetic and pharmacodynamic behavior, including its duration of action, distribution, and potential for toxicity.

Quantitative Analysis of Prilocaine-Protein Binding

Prilocaine exhibits moderate binding to plasma proteins. The fraction of the drug that remains unbound is pharmacologically active and available to diffuse to its site of action at the sodium channels of nerve fibers.[1] The primary proteins involved in the binding of prilocaine and other local anesthetics are albumin and alpha-1-acid glycoprotein (B1211001) (AAG).[2][3]

The extent of protein binding is a key determinant of a local anesthetic's duration of action.[4] For prilocaine, the reported protein binding is approximately 55%.[3][5] This moderate level of binding contributes to its intermediate duration of action compared to other local anesthetics. Factors such as plasma concentration, pH, and temperature can influence the degree of protein binding.[6] While rising plasma concentrations up to 16 µg/ml do not significantly affect the binding percentage, changes in pH and temperature can have a marked influence.[6] Specifically, acidosis (a decrease in pH) can decrease protein binding, leading to a higher fraction of free drug and an increased risk of toxicity.[4][7]

ParameterValuePrimary Binding ProteinsReference
Plasma Protein Binding 55%Alpha-1-acid glycoprotein, Albumin[3][5]
ConditionEffect on Protein BindingReference
Increasing Plasma Concentration (up to 16 µg/ml) No significant effect[6]
Changes in pH (pH 5-10) Marked influence[6]
Changes in Temperature (25°C-40°C) Marked influence[6]
Acidosis (Decreased pH) Decreased binding, increased free fraction[4][7]

Experimental Protocols for Determining Protein Binding

Several in vitro methods are employed to determine the extent of drug-protein binding. The most common and well-accepted techniques for this purpose are equilibrium dialysis and ultrafiltration.[8][9][10]

2.1. Equilibrium Dialysis

Equilibrium dialysis is often considered the "gold standard" for protein binding studies.[9][11] The method involves separating a plasma sample containing the drug from a buffer solution by a semi-permeable membrane. This membrane allows the small, unbound drug molecules to pass through but retains the larger protein molecules and the protein-bound drug.[12] The system is allowed to reach equilibrium, at which point the concentration of the free drug is the same in both the plasma and buffer chambers.[13] The unbound fraction can then be calculated by comparing the drug concentration in the buffer chamber to the total drug concentration in the plasma chamber.[14]

Detailed Protocol for Rapid Equilibrium Dialysis (RED):

  • Preparation: A commercial rapid equilibrium dialysis (RED) device is used. The Teflon base plate wells are rinsed with 20% ethanol, followed by two rinses with ultrapure water, and then allowed to dry.[15]

  • Sample Preparation: Prilocaine hydrochloride is added to human plasma at the desired final concentration (e.g., 1-10 µM).[15][16] The plasma's pH should be adjusted to 7.4.[14]

  • Dialysis Setup: The plasma sample containing prilocaine is added to one chamber of the RED device, and a dialysis buffer (e.g., isotonic phosphate-buffered saline, PBS, pH 7.4) is added to the other chamber.[11][15]

  • Incubation: The device is sealed and incubated at 37°C on an orbital shaker (e.g., at 300 RPM) for approximately 4 hours to reach equilibrium.[15][16]

  • Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.[15]

  • Sample Processing: To enable analysis of the total drug concentration in the plasma sample, an equal volume of PBS is added to the plasma aliquot. To maintain matrix consistency for analytical quantification, an equal volume of blank plasma is added to the buffer aliquot.[15] A protein precipitation step is then performed, typically by adding a solvent like acetonitrile, which may contain an internal standard for the analytical assay.[15]

  • Quantification: The concentration of prilocaine in both processed samples is determined using a sensitive analytical method, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[16]

  • Calculation: The percentage of protein binding is calculated from the concentrations of prilocaine in the buffer and plasma chambers at equilibrium.[11]

2.2. Ultrafiltration

Ultrafiltration is another widely used method that is often faster than equilibrium dialysis.[2] This technique involves separating the free drug from the protein-bound drug by centrifugation through a semipermeable membrane with a specific molecular weight cutoff (e.g., 10,000 or 30,000 Daltons).[2][16] The pressure from centrifugation forces the fluid containing the unbound drug through the filter, while the proteins and bound drug are retained.[16]

Detailed Protocol for Ultrafiltration:

  • Sample Preparation: this compound is added to human plasma and incubated at 37°C to allow for binding.[16] The pH of the plasma is adjusted to physiological levels (7.4).[2]

  • Ultrafiltration Device Setup: An aliquot of the plasma-drug mixture is placed in the upper chamber of an ultrafiltration device, which contains the semipermeable membrane.[16]

  • Centrifugation: The device is centrifuged at a specified force and duration (e.g., 2000 x g for 60 minutes at 30°C).[2] This forces the unbound drug into the ultrafiltrate in the lower chamber.

  • Quantification: The concentration of prilocaine in the resulting ultrafiltrate (representing the free drug) and in the original plasma sample (representing the total drug) is measured, typically by High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.[2][6]

  • Calculation: The percentage of protein binding is calculated by comparing the free drug concentration in the ultrafiltrate to the total drug concentration.

It is important to note that ultrafiltration can be susceptible to non-specific binding of the drug to the filter membrane and device, which can affect the accuracy of the results, especially for highly lipophilic compounds.[10][17]

Visualizing Methodologies and Relationships

3.1. Experimental Workflow for Equilibrium Dialysis

The following diagram illustrates the typical workflow for determining prilocaine's protein binding using the equilibrium dialysis method.

G cluster_prep Preparation cluster_dialysis Dialysis cluster_analysis Analysis cluster_result Result A Spike Prilocaine into Human Plasma D Load Plasma & Buffer into Chambers A->D B Add Dialysis Buffer (PBS, pH 7.4) B->D C Prepare RED Device C->D E Incubate at 37°C with Shaking (4h) D->E Equilibration F Collect Aliquots (Plasma & Buffer) E->F Equilibrium Reached G Protein Precipitation F->G H Quantify Prilocaine (LC-MS/MS) G->H I Calculate % Protein Binding H->I

Caption: Workflow for determining protein binding via equilibrium dialysis.

3.2. Factors Influencing Prilocaine's Pharmacokinetics

The protein binding of prilocaine is a central factor that influences its distribution and availability, which in turn affects its clinical efficacy and potential for toxicity. The diagram below illustrates these relationships.

G cluster_factors Physicochemical & Physiological Factors cluster_binding Binding Equilibrium cluster_effects Pharmacological Effects A Prilocaine Dose E Prilocaine + Protein ⇌ Prilocaine-Protein Complex A->E B Plasma pH B->E C Plasma Protein Conc. (Albumin, AAG) C->E D Temperature D->E F Bound Prilocaine (~55%) E->F G Unbound (Free) Prilocaine (~45%) E->G H Distribution to Tissues F->H Acts as a reservoir G->H J Hepatic Metabolism G->J K Systemic Toxicity (CNS, Cardiovascular) G->K High concentrations lead to I Action at Na+ Channels (Nerve Block) H->I

Caption: Factors impacting prilocaine's protein binding and its effects.

References

Prilocaine Hydrochloride: A Technical Guide to pKa and pH-Dependent Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of pKa and pH in the activity of the local anesthetic, prilocaine (B1678100) hydrochloride. Understanding these physicochemical properties is paramount for optimizing drug formulation, predicting clinical efficacy, and ensuring patient safety. This document provides a comprehensive overview of the underlying principles, detailed experimental methodologies for characterization, and a summary of key quantitative data.

Introduction: The Pivotal Role of pH in Local Anesthesia

Prilocaine, an amide-type local anesthetic, functions by reversibly blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the propagation of action potentials and nociceptive signals.[1][2] The effectiveness of prilocaine is intrinsically linked to its ionization state, which is governed by its acid dissociation constant (pKa) and the pH of the surrounding tissue. Local anesthetics are weak bases, and their hydrochloride salts are formulated at an acidic pH to ensure stability and solubility.[3][4]

Upon injection into physiological tissues, which have a pH of approximately 7.4, the anesthetic solution is buffered, leading to a shift in the equilibrium between the charged (cationic) and uncharged (base) forms of the prilocaine molecule.[5] This equilibrium is crucial for its mechanism of action:

  • The Uncharged Base (Lipophilic): This form is lipid-soluble and can readily diffuse across the lipid-rich nerve membrane to reach its intracellular site of action.[3][5]

  • The Charged Cation (Hydrophilic): This is the pharmacologically active form that binds to the intracellular aspect of the sodium channel, inducing a conformational change that blocks the influx of sodium ions.[1][2][6]

The interplay between these two forms, dictated by the pKa of prilocaine and the local pH, determines the onset, potency, and duration of the nerve block.

Physicochemical Properties of Prilocaine Hydrochloride

A clear understanding of the physicochemical properties of this compound is fundamental to appreciating its pH-dependent activity.

PropertyValueReference
pKa 7.9[3]
Molecular Weight 256.77 g/mol [7]
Octanol-Water Partition Coefficient (log P) 2.1[8]

The pKa is the pH at which 50% of the drug exists in its ionized (cationic) form and 50% in its non-ionized (base) form. The Henderson-Hasselbalch equation quantitatively describes this relationship for a weak base like prilocaine:

pH = pKa + log ([Base] / [Cation])

At a physiological pH of 7.4, which is lower than the pKa of prilocaine (7.9), the majority of the drug will be in its charged, cationic form. This has significant implications for its clinical characteristics, as a smaller fraction is available in the uncharged form to penetrate the nerve membrane, potentially leading to a slightly slower onset of action compared to local anesthetics with a pKa closer to 7.4.[3]

pH-Dependent Activity and Lipid Solubility

The lipid solubility of prilocaine is a key determinant of its potency and is directly influenced by pH. The octanol-water partition coefficient (log P) is a measure of a drug's lipophilicity in its uncharged form. However, a more clinically relevant measure is the distribution coefficient (log D), which accounts for the pH-dependent ionization and reflects the effective lipophilicity at a specific pH.[9]

The relationship between log P, pKa, and log D for a weak base is given by:

log D = log P - log (1 + 10^(pKa - pH))

As the pH of the tissue decreases (becomes more acidic), the proportion of the charged, less lipid-soluble form of prilocaine increases. This leads to a decrease in the effective lipid solubility (lower log D), which can impede the drug's ability to cross the nerve membrane and reach its target. This phenomenon is particularly relevant in inflamed or infected tissues, which are often acidic and can lead to a reduced efficacy of local anesthetics.[3][5]

Experimental Protocols

This section details the methodologies for determining the key physicochemical and pharmacological parameters of prilocaine.

Determination of pKa

4.1.1. Potentiometric Titration

This is a classic and reliable method for determining the pKa of an ionizable compound.

  • Principle: A solution of this compound is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Procedure:

    • Prepare a standard solution of this compound in deionized water.

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

    • Titrate the prilocaine solution with a standardized solution of NaOH, adding the titrant in small, precise increments.

    • Record the pH of the solution after each addition of titrant.

    • Plot the pH of the solution against the volume of NaOH added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point, where half of the prilocaine has been neutralized.

4.1.2. UV-Vis Spectrophotometry

This method is useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.

  • Principle: The absorbance of a series of buffered solutions of prilocaine at a fixed wavelength is measured. The change in absorbance as a function of pH is then used to calculate the pKa.

  • Procedure:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa of prilocaine.

    • Prepare a stock solution of this compound.

    • Add a small, constant volume of the prilocaine stock solution to each buffer solution to create a series of solutions with the same total drug concentration but different pH values.

    • Measure the UV-Vis absorbance of each solution at a wavelength where the ionized and non-ionized forms have different molar absorptivities.

    • Plot the absorbance versus pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point.

Determination of pH-Dependent Nerve Block Activity

The isolated sciatic nerve preparation is a common in vitro model to assess the activity of local anesthetics.

  • Principle: The compound action potential (CAP) of an isolated nerve is measured before and after the application of prilocaine solutions at different pH values. The reduction in the CAP amplitude indicates the degree of nerve block.

  • Procedure:

    • Nerve Dissection: A sciatic nerve is carefully dissected from a euthanized animal (e.g., frog or rat).

    • Experimental Setup: The nerve is mounted in a recording chamber containing a physiological salt solution (e.g., Ringer's or Krebs solution) and equipped with stimulating and recording electrodes.

    • Stimulation and Recording: The nerve is stimulated with a supramaximal electrical pulse, and the resulting CAP is recorded using an amplifier and oscilloscope or data acquisition system.

    • Application of Prilocaine: A baseline CAP is recorded. The bathing solution is then replaced with a solution containing prilocaine at a specific concentration and buffered to a desired pH.

    • Measurement of Nerve Block: The CAP is recorded at regular intervals after the application of prilocaine. The percentage of nerve block is calculated as the percentage reduction in the CAP amplitude compared to the baseline.

    • pH Variation: The experiment is repeated with prilocaine solutions buffered to different pH values to determine the effect of pH on the anesthetic activity.

Determination of Octanol-Water Partition Coefficient (log P)

The shake-flask method is the traditional technique for determining the log P of a compound.

  • Principle: A known amount of prilocaine is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of prilocaine in each phase is measured.

  • Procedure:

    • Prepare a saturated solution of n-octanol in water and water in n-octanol.

    • Add a known amount of prilocaine to a mixture of the two phases in a flask.

    • The flask is shaken for a sufficient time to allow for the partitioning of prilocaine between the two phases to reach equilibrium.

    • The two phases are separated, and the concentration of prilocaine in each phase is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration of prilocaine in the n-octanol phase to its concentration in the aqueous phase.

    • The log P is the logarithm of the partition coefficient.

Visualizing Key Processes and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental concepts and workflows discussed in this guide.

Prilocaine_Mechanism cluster_membrane Nerve Membrane Prilocaine_HCl Prilocaine HCl (Cationic, Water-Soluble) Prilocaine_Base Prilocaine Base (Uncharged, Lipid-Soluble) Prilocaine_HCl->Prilocaine_Base Prilocaine_Base_Intra Prilocaine Base Prilocaine_Base->Prilocaine_Base_Intra Diffusion Membrane Prilocaine_Cation_Intra Prilocaine Cation (Active Form) Prilocaine_Base_Intra->Prilocaine_Cation_Intra Re-equilibration Na_Channel Voltage-Gated Na+ Channel Prilocaine_Cation_Intra->Na_Channel Binds to Receptor Site Blocked_Channel Blocked Na+ Channel Na_Channel->Blocked_Channel Conformational Change Blocked_Channel->Na_Channel Dissociation (Reversible)

Caption: Mechanism of action of prilocaine at the nerve membrane.

pKa_Determination_Workflow cluster_titration Potentiometric Titration cluster_spectrophotometry UV-Vis Spectrophotometry start_titration Prepare Prilocaine HCl Solution titrate Titrate with Standardized NaOH start_titration->titrate record_pH Record pH after each addition titrate->record_pH record_pH->titrate Continue until past equivalence point plot_curve Plot Titration Curve (pH vs. Volume of NaOH) record_pH->plot_curve Titration Complete determine_pKa_titration Determine pKa from Half-Equivalence Point plot_curve->determine_pKa_titration start_uv Prepare Buffered Prilocaine Solutions measure_abs Measure Absorbance at a Fixed Wavelength start_uv->measure_abs plot_abs Plot Absorbance vs. pH measure_abs->plot_abs determine_pKa_uv Determine pKa from Inflection Point of Sigmoidal Curve plot_abs->determine_pKa_uv

Caption: Experimental workflows for pKa determination.

Nerve_Block_Workflow start Isolate Sciatic Nerve mount Mount Nerve in Recording Chamber start->mount baseline Record Baseline Compound Action Potential (CAP) mount->baseline apply_drug Apply Prilocaine Solution (Specific Concentration and pH) baseline->apply_drug record_block Record CAP at Intervals apply_drug->record_block calculate_block Calculate % Reduction in CAP Amplitude record_block->calculate_block washout Washout with Drug-Free Solution calculate_block->washout recovery Record CAP during Recovery washout->recovery end Analyze Data and Compare Effects at Different pH Values recovery->end

Caption: Workflow for assessing pH-dependent nerve block.

Conclusion

The pKa of this compound and the pH of the surrounding tissue are inextricably linked to its anesthetic activity. The principles of ionization, governed by the Henderson-Hasselbalch equation, and the resulting changes in lipid solubility are fundamental concepts for any researcher, scientist, or drug development professional working with this local anesthetic. A thorough understanding and precise experimental determination of these parameters are essential for the rational design of formulations, the prediction of clinical performance, and the development of safer and more effective local anesthetic agents. The methodologies and principles outlined in this technical guide provide a solid foundation for further research and development in the field of local anesthesia.

References

Carcinogenic Potential of Prilocaine Hydrochloride Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the carcinogenic potential of the metabolites of prilocaine (B1678100) hydrochloride, a widely used local anesthetic. The primary focus is on its main metabolite, o-toluidine (B26562), which has been classified as a known human carcinogen. This document summarizes key findings from carcinogenicity bioassays, details experimental protocols, and explores the genotoxic mechanisms underlying its carcinogenic activity.

Executive Summary

Prilocaine hydrochloride undergoes metabolic hydrolysis to produce o-toluidine, a compound recognized by the National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC) as a human carcinogen, with the urinary bladder being a primary target organ. Extensive studies in animal models have demonstrated the carcinogenic potential of o-toluidine, inducing tumors at various sites in rats and mice. The genotoxic effects of o-toluidine, including the formation of DNA adducts, are considered a key mechanism in its carcinogenicity. While prilocaine itself has shown some evidence of genotoxicity in certain assays, its carcinogenic risk is predominantly attributed to the metabolic formation of o-toluidine.

Prilocaine Metabolism and Formation of o-Toluidine

Prilocaine, an amide-type local anesthetic, is primarily metabolized in the liver by amidases. The hydrolysis of the amide bond cleaves the molecule into o-toluidine and N-propylalanine.[1] o-Toluidine is then further metabolized, with a key activation step being N-hydroxylation to N-hydroxy-o-toluidine, a reactive metabolite implicated in its carcinogenic effects.

Prilocaine_Metabolism Prilocaine This compound Hydrolysis Hepatic Amidases (Hydrolysis) Prilocaine->Hydrolysis oToluidine o-Toluidine Hydrolysis->oToluidine NPropylalanine N-Propylalanine Hydrolysis->NPropylalanine N_Hydroxylation N-Hydroxylation (CYP450) oToluidine->N_Hydroxylation N_Hydroxy_o_toluidine N-hydroxy-o-toluidine (Reactive Metabolite) N_Hydroxylation->N_Hydroxy_o_toluidine DNA_Adducts DNA Adducts N_Hydroxy_o_toluidine->DNA_Adducts Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis NCI_Bioassay_Workflow cluster_0 Animal Selection and Acclimation cluster_1 Dosing Period (101-104 Weeks) cluster_2 In-Life Observations cluster_3 Terminal Procedures A1 F344 Rats & B6C3F1 Mice A2 Quarantine and Acclimation A1->A2 B1 Control Group (Basal Diet) A2->B1 B2 Low Dose Group (o-toluidine HCl in diet) A2->B2 B3 High Dose Group (o-toluidine HCl in diet) A2->B3 C1 Clinical Signs Monitoring C2 Body Weight Measurement C3 Food Consumption D1 Necropsy C3->D1 D2 Histopathology D1->D2 D3 Data Analysis D2->D3

References

The Genesis of a Local Anesthetic: A Technical History of Prilocaine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals on the Discovery and Core Scientific Principles of Prilocaine (B1678100)

Abstract

Prilocaine, an amino amide local anesthetic, holds a significant place in the armamentarium of pain management, particularly in dentistry. This technical guide provides a comprehensive overview of the history, discovery, and foundational science of Prilocaine. It details the chemical synthesis, experimental evaluation, mechanism of action, and key toxicological considerations. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look into the scientific journey of this important therapeutic agent.

Introduction: The Quest for Safer Local Anesthesia

The development of local anesthetics has been a continuous effort to enhance efficacy while minimizing toxicity. Following the discovery and use of cocaine in the late 19th century, the search for synthetic alternatives with improved safety profiles intensified. This led to the synthesis of procaine, the first synthetic injectable local anesthetic, in 1905. However, the quest for agents with different durations of action, potency, and lower allergenicity continued. In the mid-20th century, the focus shifted to the development of amide-type local anesthetics, which offered greater stability and a lower incidence of allergic reactions compared to their ester-type predecessors. It was within this scientific context that Prilocaine emerged.

The Discovery of Prilocaine: A Swedish Innovation

Prilocaine was first synthesized by Swedish chemists Claes Tegner and Nils Löfgren.[1][2] Their work was part of a broader effort to develop new local anesthetics following the successful introduction of lidocaine (B1675312) (Xylocaine), another Swedish discovery by Löfgren and Bengt Lundqvist in 1943.[3][4] Prilocaine, initially known by the trade name Citanest, was developed to offer a local anesthetic with lower cardiac toxicity and a different metabolic profile compared to existing agents.[1][2]

The development of Prilocaine was a significant step forward, providing clinicians with a versatile and safe option for local anesthesia. Its unique properties, including its metabolism in both the liver and kidneys, contributed to its favorable safety profile.[2]

Chemical Synthesis of Prilocaine

The synthesis of Prilocaine is a multi-step process that begins with o-toluidine (B26562). The general synthetic route involves the amidation of o-toluidine with a 2-halopropionyl halide, followed by the displacement of the halide with propylamine (B44156).[1][2][5]

Experimental Protocol: Synthesis of Prilocaine

This protocol is a generalized representation based on established chemical synthesis routes.[1][2][5]

Step 1: Synthesis of 2-bromo-N-(2-methylphenyl)propanamide

  • In a reaction vessel, dissolve o-toluidine in a suitable aprotic solvent such as acetone.

  • Cool the solution in an ice bath.

  • Slowly add 2-bromopropionyl bromide to the cooled solution with constant stirring. The reaction is exothermic and the temperature should be maintained below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with a dilute acid solution, followed by a dilute base solution to remove any unreacted starting materials.

  • The organic layer is then washed with water and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude 2-bromo-N-(2-methylphenyl)propanamide intermediate.

Step 2: Synthesis of Prilocaine

  • Dissolve the intermediate from Step 1 in a suitable solvent like acetone.

  • Add an excess of propylamine to the solution.

  • The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, the solvent and excess propylamine are removed under reduced pressure.

  • The resulting residue is dissolved in a suitable organic solvent and washed with water to remove any water-soluble byproducts.

  • The organic layer is dried, and the solvent is evaporated to yield crude Prilocaine.

  • The crude product is then purified by recrystallization from a suitable solvent system to obtain pure Prilocaine.

Diagram 1: Chemical Synthesis of Prilocaine

G cluster_0 Step 1: Amidation cluster_1 Step 2: Amination o-toluidine o-toluidine Intermediate 2-bromo-N-(2-methylphenyl)propanamide o-toluidine->Intermediate + 2-bromopropionyl bromide 2-bromopropionyl bromide 2-bromopropionyl bromide Prilocaine Prilocaine Intermediate->Prilocaine + Propylamine Propylamine Propylamine

A simplified overview of the two-step synthesis of Prilocaine.

Mechanism of Action: Blocking Nerve Impulses

Like other local anesthetics, Prilocaine exerts its effect by blocking the transmission of nerve impulses.[6][7][8] The primary target of Prilocaine is the voltage-gated sodium channels on the neuronal cell membrane.[7][8]

The mechanism can be summarized as follows:

  • Penetration of the Nerve Sheath and Cell Membrane: In its uncharged, lipid-soluble form, Prilocaine penetrates the lipid-rich nerve sheath and the neuronal cell membrane.

  • Ionization within the Axoplasm: Once inside the axoplasm, which has a lower pH than the extracellular environment, a portion of the Prilocaine molecules become protonated and thus positively charged.

  • Binding to Sodium Channels: The positively charged Prilocaine molecule then binds to a specific receptor site within the intracellular portion of the voltage-gated sodium channel.

  • Inhibition of Sodium Influx: This binding blocks the conformational change in the sodium channel that is necessary for the influx of sodium ions into the neuron.

  • Prevention of Depolarization and Action Potential: By preventing the influx of sodium ions, Prilocaine prevents the depolarization of the nerve membrane and the generation and propagation of an action potential. This results in a failure to transmit the nerve impulse and, consequently, a lack of sensation from the area supplied by the nerve.

Diagram 2: Mechanism of Action of Prilocaine

G cluster_0 Extracellular Space cluster_1 Neuronal Membrane cluster_2 Intracellular Space (Axoplasm) Prilocaine_uncharged Prilocaine (Uncharged) Prilocaine_charged Prilocaine (Charged) Prilocaine_uncharged->Prilocaine_charged Diffusion & Ionization Na_Channel Voltage-Gated Sodium Channel Block Blockade of Na+ Influx Na_Channel->Block Prilocaine_charged->Na_Channel Binds to receptor

Prilocaine's blockade of voltage-gated sodium channels.

Pharmacokinetics and Metabolism

Prilocaine is an amide-type local anesthetic, and its metabolism is a key feature that distinguishes it from other agents.

Pharmacokinetic Parameter Value
Onset of Action 2-4 minutes
Protein Binding 55%[2]
Elimination Half-life 10-150 minutes[2]
Metabolism Liver and Kidneys[2]

Table 1: Pharmacokinetic Properties of Prilocaine

Toxicology: The Concern of Methemoglobinemia

A significant toxicological consideration for Prilocaine is its potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to bind and transport oxygen.[9] This adverse effect is primarily caused by a metabolite of Prilocaine, ortho-toluidine.[9]

The metabolic pathway leading to methemoglobinemia involves the following steps:

  • Hydrolysis: Prilocaine is hydrolyzed by hepatic amidases to o-toluidine and N-propylalanine.[9]

  • Oxidation: The o-toluidine is then further metabolized, primarily by cytochrome P450 enzymes (CYP2E1 and CYP3A4), into oxidizing metabolites.[1][10]

  • Hemoglobin Oxidation: These metabolites oxidize the ferrous iron in hemoglobin to ferric iron, forming methemoglobin.[9]

Clinically significant methemoglobinemia is rare when Prilocaine is used within the recommended dosage limits. However, the risk is increased in infants, patients with congenital methemoglobinemia, and those receiving higher doses of the drug.[9]

Diagram 3: Metabolic Pathway of Prilocaine and Methemoglobinemia Induction

G Prilocaine Prilocaine o-toluidine o-toluidine Prilocaine->o-toluidine Hydrolysis (Hepatic Amidases) Oxidizing_Metabolites Oxidizing_Metabolites o-toluidine->Oxidizing_Metabolites Oxidation (CYP2E1, CYP3A4) Methemoglobin Methemoglobin Oxidizing_Metabolites->Methemoglobin Oxidizes Hemoglobin (Fe2+ -> Fe3+) Hemoglobin Hemoglobin

The metabolic conversion of Prilocaine leading to methemoglobin formation.

Quantitative Comparison of Local Anesthetics

The selection of a local anesthetic is often based on its potency, toxicity, and duration of action relative to other available agents.

Anesthetic Relative Potency Relative Toxicity Duration of Action (Infiltration)
Procaine1115-30 min
Lidocaine2230-60 min
Prilocaine 2 1 30-90 min
Mepivacaine21.5-245-90 min
Bupivacaine84120-240 min

Table 2: Comparative Properties of Common Local Anesthetics (Procaine as baseline = 1)

Experimental Evaluation of Local Anesthetic Efficacy

The efficacy of a local anesthetic like Prilocaine is determined through a series of preclinical and clinical experiments. A common preclinical method is the rodent tail-flick test.

Experimental Workflow: Rodent Tail-Flick Test
  • Animal Acclimatization: Laboratory rodents (e.g., rats or mice) are acclimatized to the testing environment and handling procedures.

  • Baseline Latency Measurement: The animal's tail is exposed to a radiant heat source, and the time it takes for the animal to "flick" its tail away (the tail-flick latency) is recorded. This provides a baseline pain response.

  • Drug Administration: A solution of Prilocaine is administered via subcutaneous injection near the base of the tail. A control group receives a saline injection.

  • Post-Administration Latency Measurement: At predetermined time intervals after drug administration, the tail-flick latency is measured again.

  • Data Analysis: An increase in the tail-flick latency compared to the baseline and the control group indicates an analgesic effect. The time to peak effect and the duration of action can be determined from these measurements.

Diagram 4: Experimental Workflow for Evaluating Local Anesthetic Efficacy

G Start Start Acclimatization Animal Acclimatization Start->Acclimatization Baseline Measure Baseline Tail-Flick Latency Acclimatization->Baseline Administration Administer Prilocaine or Saline Baseline->Administration Measurement Measure Latency at Time Intervals Administration->Measurement Analysis Data Analysis (Compare Latencies) Measurement->Analysis End End Analysis->End

A flowchart of the rodent tail-flick test for analgesic assessment.

Conclusion

The discovery and development of Prilocaine represent a significant advancement in the field of local anesthesia. Its unique chemical structure and metabolic pathway have provided clinicians with a valuable tool for pain management, offering a balance of efficacy and a favorable safety profile. Understanding the history of its discovery, the intricacies of its synthesis, its mechanism of action, and its toxicological considerations is crucial for its safe and effective use in clinical practice and for the future development of new and improved local anesthetic agents. This technical guide serves as a foundational resource for professionals dedicated to advancing the science of pain control.

References

Methodological & Application

Application Notes and Protocols: Prilocaine Hydrochloride for Nerve Block in Dental Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prilocaine (B1678100) hydrochloride is an intermediate-acting local anesthetic of the amide type, widely utilized in dentistry for producing local anesthesia via nerve block and infiltration techniques.[1][2][3] Its pharmacological profile makes it a suitable option for various dental procedures, offering a balance of efficacy, duration, and a comparatively lower systemic toxicity profile than some other local anesthetics.[4][5] These notes provide detailed information on its mechanism of action, pharmacokinetics, clinical applications, and protocols for experimental evaluation.

Mechanism of Action

Prilocaine, like other amide-type local anesthetics, functions by blocking the generation and conduction of nerve impulses.[6] The primary target is the voltage-gated sodium channels within the neuronal membrane.[4][7]

Signaling Pathway:

  • Diffusion: In its uncharged base form, prilocaine diffuses across the nerve cell membrane into the axoplasm.

  • Re-equilibration: Inside the neuron, it re-equilibrates into its charged, cationic form.

  • Channel Blockade: The cationic form of prilocaine binds to the inner portion of the voltage-gated sodium (Na+) channel.[4][7]

  • Inhibition of Sodium Influx: This binding action blocks the influx of sodium ions, which is essential for the depolarization of the nerve membrane.[4][7]

  • Prevention of Action Potential: By preventing depolarization, prilocaine increases the threshold for electrical excitability, slows the propagation of the nerve impulse, and ultimately prevents the generation of an action potential.[6] This results in a transient and reversible loss of sensation in the innervated area.[4]

cluster_membrane Neuronal Membrane NaChannel Voltage-Gated Na+ Channel Block Blockade of Na+ Influx NaChannel->Block Prilocaine_ext Prilocaine HCl (Extracellular) Prilocaine_base Prilocaine (Base) Diffuses across membrane Prilocaine_ext->Prilocaine_base Uncharged Prilocaine_int Prilocaine (Cationic) (Intracellular) Prilocaine_base->Prilocaine_int Protonation Prilocaine_int->NaChannel Binds to channel NoAP No Action Potential = Anesthesia Block->NoAP

Caption: Mechanism of action for Prilocaine Hydrochloride.

Pharmacokinetic Profile

The pharmacokinetic properties of prilocaine distinguish it from other amide anesthetics, particularly regarding its metabolism and potential for systemic effects.

3.1 Absorption The rate of systemic absorption depends on the injection site, dosage, and the presence of a vasoconstrictor.[8] Prilocaine itself produces less vasodilation than lidocaine (B1675312).[5][8]

3.2 Distribution

  • Protein Binding: Prilocaine is approximately 55% bound to plasma proteins.[1][9]

  • Distribution Volume: It has a large apparent distribution volume of 190-260 L.[9]

  • Barriers: The drug readily crosses the blood-brain and placental barriers.[1][9]

3.3 Metabolism and Excretion

  • Metabolism: Prilocaine is metabolized rapidly and extensively in both the liver and, to a lesser extent, the kidneys.[1][8][10] The primary metabolic pathway is amide hydrolysis, which yields o-toluidine (B26562) and N-propylalanine.[1][9] The o-toluidine metabolite is responsible for the potential induction of methemoglobinemia, a condition where hemoglobin's oxygen-carrying capacity is reduced.[1][5]

  • Excretion: Metabolites are primarily excreted via the kidneys, with less than 5% of the parent drug excreted unchanged.[9][10]

  • Half-life: The terminal elimination half-life is approximately 1.6 hours (96 minutes).[9]

Table 1: Pharmacokinetic Parameters of this compound

Parameter Value Reference
Plasma Protein Binding 55% [1][9]
Elimination Half-Life ~1.6 hours (96 minutes) [9]
Metabolism Liver and Kidneys [1][8][10]
Primary Metabolites o-toluidine, N-propylalanine [1]

| Excretion | Primarily renal (<5% unchanged) |[9][10] |

Clinical Application in Dental Nerve Blocks

Prilocaine HCl 4% is indicated for local anesthesia in dentistry through nerve block or infiltration.[1][3] It is available as a plain solution or combined with a vasoconstrictor (epinephrine 1:200,000) to prolong its duration of action.[8]

4.1 Onset and Duration of Action The onset of anesthesia with prilocaine is rapid, typically occurring within 2-3 minutes for infiltration and slightly longer for nerve blocks.[1][9] The duration varies significantly based on the technique and formulation used.

Table 2: Onset and Duration of Anesthesia with 4% Prilocaine HCl

Injection Type Formulation Onset Time (Average) Pulpal Anesthesia Duration Soft Tissue Anesthesia Duration Reference
Maxillary Infiltration 4% Plain < 2 minutes ~10-15 minutes ~1.5 - 2 hours [1][8]
Maxillary Infiltration 4% with Epinephrine 1:200,000 ~2 minutes Up to 45-90 minutes ~2 - 8 hours [9][11]
Inferior Alveolar Nerve Block 4% Plain < 3 minutes ~40-60 minutes ~2.5 hours [1][11]

| Inferior Alveolar Nerve Block | 4% with Epinephrine 1:200,000 | ~2-4 minutes | ~1.5 hours (90 minutes) | ~3 hours |[9] |

4.2 Dosage and Administration

  • The lowest effective dosage should always be administered.[9]

  • For most routine procedures, 1-2 mL (40-80 mg) is sufficient.[8]

  • Aspiration before and during injection is critical to prevent intravascular administration.[9]

Table 3: Maximum Recommended Dosages for 4% Prilocaine HCl

Patient Population Maximum Recommended Dose Reference
Adults (<70 kg / 150 lbs) 8 mg/kg (4 mg/lb) [1][12]
Adults (≥70 kg / 150 lbs) 600 mg total (approx. 8 cartridges) [12]

| Pediatric (<10 years) | Dose determined by pediatric formulas (e.g., Clark's rule); rarely more than 40 mg (1/2 cartridge) needed. |[12][13] |

Experimental Protocols

The following protocols outline methodologies for evaluating the clinical efficacy and safety of this compound in a research setting.

5.1 Protocol 1: Evaluating Anesthetic Efficacy (Pulp Anesthesia)

Objective: To determine the onset and duration of pulpal anesthesia following an inferior alveolar nerve block (IANB) with 4% prilocaine HCl compared to a control anesthetic (e.g., 2% lidocaine with 1:100,000 epinephrine).

Methodology:

  • Study Design: A prospective, randomized, double-blind, crossover study design is recommended.

  • Subject Recruitment:

    • Enroll healthy adult volunteers (e.g., 18-55 years old) with no contraindications to local anesthetics.

    • Ensure subjects have vital, asymptomatic mandibular molars.

    • Obtain informed consent from all participants.

  • Procedure:

    • At the first appointment, randomly administer either the test (4% prilocaine) or control anesthetic via a standard IANB technique. Use a full 1.8 mL cartridge.

    • Record baseline pulp sensitivity of a mandibular molar using an electric pulp tester (EPT). Place a small amount of conductive medium (e.g., toothpaste) on the electrode tip.

    • After injection, begin pulp testing every 2 minutes for the first 20 minutes, then every 5 minutes thereafter until sensation returns.

    • The test is successful if the subject feels no sensation at the maximum EPT output (e.g., a reading of 80) on two consecutive tests.[14]

    • Onset of Anesthesia: The time from injection completion to the first of two consecutive maximum EPT readings.

    • Duration of Anesthesia: The total time from onset until the subject first reports sensation at an EPT reading below the maximum output.

    • A washout period of at least one week should be observed before the second appointment, where the subject receives the other anesthetic.

  • Data Analysis:

    • Use appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test) to compare onset and duration times between the two anesthetics.

    • Set the significance level at p < 0.05.

start Subject Recruitment (Informed Consent) appt1 Appointment 1: Randomized Injection (Prilocaine or Control) start->appt1 baseline Baseline EPT Reading appt1->baseline injection Administer IANB baseline->injection testing Pulp Test (EPT) Every 2-5 min injection->testing success Success? (2x Max Reading) testing->success success->testing No record_onset Record Onset Time success->record_onset Yes record_duration Monitor until sensation returns Record Duration record_onset->record_duration washout Washout Period (≥ 1 week) record_duration->washout appt2 Appointment 2: Crossover Injection (Other Anesthetic) washout->appt2 analysis Statistical Analysis washout->analysis appt2->baseline

Caption: Experimental workflow for evaluating anesthetic efficacy.

5.2 Protocol 2: Assessing Pain on Injection

Objective: To compare the perceived pain during transmucosal injection of 4% prilocaine HCl (plain) with other local anesthetic formulations.

Methodology:

  • Study Design: A prospective, randomized, double-blind study.

  • Subject Recruitment:

    • Recruit adult patients scheduled for routine dental procedures requiring local anesthesia.

    • Exclude patients with a history of anxiety related to dental injections or those requiring sedation.

  • Procedure:

    • Randomly assign patients to receive either 4% prilocaine plain or a control anesthetic (e.g., 2% lidocaine with epinephrine).

    • Use a standardized needle gauge and injection speed for all participants. Do not use a topical anesthetic.[15]

    • Administer the anesthetic via the required technique (e.g., maxillary infiltration, IANB).

    • Immediately following the injection, provide the patient with a 100-mm Visual Analog Scale (VAS). The scale should be anchored with "no pain" at 0 mm and "worst pain imaginable" at 100 mm.

    • Instruct the patient to mark the scale to indicate the level of pain experienced during the injection.

  • Data Analysis:

    • Measure the distance in millimeters from the "no pain" anchor to the patient's mark.

    • Use an independent samples t-test or Mann-Whitney U test to compare the mean VAS scores between the anesthetic groups.

    • Analyze data based on injection site if multiple sites are used.[15]

Safety and Adverse Effects

While generally safe, prilocaine is associated with potential adverse effects, primarily related to systemic toxicity and its metabolites.

  • CNS Toxicity: Overdose or unintentional intravascular injection can lead to CNS manifestations, which may be excitatory (nervousness, twitching, tremors, convulsions) or depressant (drowsiness, unconsciousness, respiratory depression).[1]

  • Cardiovascular Effects: Cardiovascular responses are typically depressant, characterized by bradycardia, hypotension, and in severe cases, cardiovascular collapse or cardiac arrest.[1]

  • Methemoglobinemia: A key concern with prilocaine, especially at high doses (>600 mg), is the risk of methemoglobinemia caused by its metabolite, o-toluidine.[5][16] This is characterized by cyanosis (bluish skin discoloration) and reduced oxygen transport.[16] It is contraindicated in patients with congenital or idiopathic methemoglobinemia.[1][9] Treatment involves intravenous administration of 1% methylene (B1212753) blue.[9]

  • Allergic Reactions: Allergic reactions to amide-type anesthetics are rare but can occur.[1][17]

prilocaine Prilocaine HCl Administration correct Correct Technique (Aspiration, Slow Injection) prilocaine->correct incorrect Systemic Exposure (Overdose / IV Injection) prilocaine->incorrect anesthesia Desired Effect: Local Anesthesia correct->anesthesia toxicity Potential Adverse Effects incorrect->toxicity cns CNS Toxicity (Excitation/Depression) toxicity->cns cvs Cardiovascular Depression toxicity->cvs methem Metabolism to o-toluidine -> Methemoglobinemia toxicity->methem

Caption: Logical relationship of Prilocaine administration outcomes.

References

Topical Application of Prilocaine Hydrochloride Cream for Minor Surgical Procedures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Prilocaine (B1678100) hydrochloride, an amide-type local anesthetic, is a widely utilized agent for dermal analgesia prior to minor surgical interventions. It is most commonly formulated as a eutectic mixture with lidocaine (B1675312), enhancing its penetration into the skin and subsequent anesthetic effect. This document provides detailed application notes and experimental protocols for the use of prilocaine hydrochloride cream in a research and drug development context, with a focus on quantitative data and methodological rigor.

Prilocaine, in combination with lidocaine, functions by stabilizing neuronal membranes, thereby inhibiting the ionic fluxes necessary for the initiation and conduction of nerve impulses.[1][2][3] This action effectively blocks the sensation of pain in the localized area of application. The efficacy and safety of prilocaine-containing creams have been demonstrated in numerous clinical trials for procedures such as intravenous cannulation, venipuncture, and minor dermatological surgeries.[4][5][6][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the application and pharmacokinetics of this compound cream, primarily in a 2.5% concentration co-formulated with 2.5% lidocaine (EMLA cream).

Table 1: Recommended Application Parameters for Minor Surgical Procedures

Procedure TypeCream DosageApplication AreaMinimum Application Time (under occlusion)
Minor Dermal Procedures (e.g., IV cannulation, venipuncture)2.5 grams20-25 cm²1 hour
Major Dermal Procedures (e.g., split-thickness skin graft harvesting)2 grams per 10 cm²Up to 200 cm² (in adults)2 hours
Male Genital Skin (prior to local anesthetic infiltration)1 gram per 10 cm²As required15 minutes
Female External Genitalia (e.g., removal of condylomata acuminata)5-10 gramsAs required5-10 minutes

Source:[1][8][9]

Table 2: Pharmacokinetic Parameters of Lidocaine and Prilocaine After Topical Application of a 2.5%/2.5% Cream

ParameterLidocainePrilocaineStudy Conditions
Cmax (Maximum Plasma Concentration) 22.0 - 22.9 ng/mL12.2 - 12.3 ng/mL15g of cream applied over 100 cm² for 4 hours on the thigh of healthy volunteers.[10]
2.5 - 16 ng/mL2.5 - 7 ng/mL0.5g to 3.3g of cream applied to penile skin for 15 minutes.[1]
148 - 641 ng/mL40 - 346 ng/mL10g of cream applied to vaginal fornices for 10 to 60 minutes.[1]
Tmax (Time to Maximum Plasma Concentration) ~8 hours7.5 - 8.0 hours15g of cream applied over 100 cm² for 4 hours on the thigh of healthy volunteers.[10][11]
21 - 125 minutes21 - 95 minutes10g of cream applied to vaginal fornices for 10 to 60 minutes.[1]
AUC0-t (Area Under the Curve) 206.5 - 206.9 ng·h/mL95.3 - 97.3 ng·h/mL15g of cream applied over 100 cm² for 4 hours on the thigh of healthy volunteers.[10]

Table 3: Incidence of Local Adverse Reactions on Intact Skin

ReactionIncidenceDescription
Paleness (Pallor/Blanching)37%Transient, localized blanching of the skin.[1]
Redness (Erythema)30%Transient, localized redness of the skin.[1]
Alterations in Temperature Sensation7%Localized changes in the perception of hot or cold.[1]
Edema6%Mild swelling at the application site.[1]
Itching2%Pruritus at the application site.[1]
Rash<1%Localized skin rash.[1]

Experimental Protocols

Protocol 1: Assessment of Anesthetic Efficacy for a Minor Dermatological Procedure

Objective: To evaluate the anesthetic efficacy of a topical this compound cream compared to a placebo for pain reduction during a standardized minor surgical procedure (e.g., punch biopsy).

Methodology:

  • Subject Recruitment: Recruit healthy adult volunteers with no known allergies to amide anesthetics or other components of the cream.

  • Randomization and Blinding: Randomly assign subjects to receive either the active this compound cream or a placebo cream in a double-blind manner.

  • Application:

    • Define two symmetrical 5x5 cm areas on the subject's forearm.

    • Apply a thick layer (approximately 1-2 mm, or 2.5g) of the assigned cream to one of the designated areas.

    • Cover the application site with an occlusive dressing.

    • Repeat the process with the other cream on the contralateral forearm.

  • Incubation: Leave the cream and occlusive dressing in place for a minimum of 60 minutes.

  • Procedure:

    • After the incubation period, remove the occlusive dressing and wipe the cream from the skin.

    • Perform a standardized 3mm punch biopsy at the center of the treated area.

  • Pain Assessment:

    • Immediately following the biopsy, ask the subject to rate the pain intensity using a 100-mm Visual Analog Scale (VAS), where 0 mm represents "no pain" and 100 mm represents "worst possible pain".

    • Record any additional sensory experiences (e.g., pressure, touch).

  • Data Analysis: Compare the mean VAS scores between the active treatment and placebo groups using an appropriate statistical test (e.g., t-test).

Protocol 2: Pharmacokinetic Study of Topical this compound Cream

Objective: To determine the systemic absorption and pharmacokinetic profile of prilocaine and its metabolites after topical application.

Methodology:

  • Subject Recruitment: Enroll healthy adult volunteers.

  • Dose Application:

    • Apply a pre-defined amount of this compound cream (e.g., 15g) over a standardized surface area (e.g., 100 cm²) on the subject's thigh.[10]

    • Cover the area with an occlusive dressing for a specified duration (e.g., 4 hours).[10]

  • Blood Sampling:

    • Collect venous blood samples at pre-determined time points: before application (baseline), and at regular intervals during and after application (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-application).

  • Plasma Analysis:

    • Process blood samples to separate plasma.

    • Analyze plasma concentrations of prilocaine and its major metabolites using a validated analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters including Cmax, Tmax, and AUC using appropriate software (e.g., Phoenix WinNonlin).[10]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_app Application Phase cluster_eval Evaluation Phase subject Subject Recruitment & Consent randomize Randomization (Active vs. Placebo) subject->randomize apply Cream Application randomize->apply occlude Occlusive Dressing apply->occlude incubate Incubation (≥ 60 min) occlude->incubate remove Cream Removal incubate->remove procedure Minor Surgical Procedure remove->procedure assess Pain Assessment (VAS) procedure->assess data_analysis Statistical Analysis assess->data_analysis Data Collection

Caption: Experimental workflow for assessing the efficacy of this compound cream.

mechanism_of_action cluster_skin Skin Layers cluster_nerve Neuronal Level cream Prilocaine Cream (Topical Application) epidermis Epidermis cream->epidermis Penetration dermis Dermis epidermis->dermis Penetration nerve_ending Dermal Pain Receptors & Nerve Endings dermis->nerve_ending Accumulation na_channel Voltage-gated Na+ Channels nerve_ending->na_channel na_influx Na+ Influx na_channel->na_influx depolarization Depolarization na_influx->depolarization impulse Nerve Impulse (Pain Signal) depolarization->impulse blocked_impulse Pain Signal Blocked prilocaine_mol Prilocaine Molecules prilocaine_mol->na_channel Blockade

Caption: Mechanism of action of topical this compound cream.

References

Application Notes and Protocols for Using Prilocaine Hydrochloride in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prilocaine (B1678100) hydrochloride is a local anesthetic of the amide type, widely used in clinical practice to induce temporary numbness. Its primary mechanism of action involves the blockade of voltage-gated sodium channels (Nav), which are crucial for the initiation and propagation of action potentials in excitable cells like neurons.[1] By inhibiting these channels, prilocaine effectively prevents nerve signal transmission, leading to a loss of sensation. Understanding the specific interactions of prilocaine with various ion channels at the molecular level is essential for elucidating its precise mechanism of action, identifying potential off-target effects, and developing novel therapeutics with improved selectivity and safety profiles.

Patch-clamp electrophysiology is the gold-standard technique for investigating the direct effects of compounds on ion channel function.[2][3] This powerful method allows for high-resolution recording of ionic currents through single channels or across the entire cell membrane, providing detailed insights into how drugs like prilocaine modulate channel gating and permeation. These application notes provide detailed protocols and quantitative data for the use of prilocaine hydrochloride in patch-clamp studies.

Mechanism of Action

Prilocaine, like other local anesthetics, exerts its primary effect by blocking voltage-gated sodium channels.[1] The molecule, in its charged form, is thought to access its binding site within the pore of the sodium channel from the intracellular side. It exhibits a state-dependent block, showing higher affinity for the open and inactivated states of the channel compared to the resting state. This state-dependent binding leads to both tonic and use-dependent inhibition of sodium currents.

Tonic block refers to the inhibition of the channel in its resting state, while use-dependent block (or phasic block) is the incremental inhibition that occurs with repetitive stimulation, as more channels cycle through the open and inactivated states, to which prilocaine binds more tightly.[4]

While the primary target of prilocaine is voltage-gated sodium channels, like other local anesthetics, it can also modulate the function of other ion channels, such as voltage-gated potassium channels (Kv).[5][6][7] Inhibition of potassium channels can affect the repolarization phase of the action potential and may contribute to both the therapeutic and side-effect profiles of the drug.

Quantitative Data: this compound Effects on Ion Channels

Local AnestheticChannel SubtypeIC50 (µM)Cell TypeCommentsReference
Lidocaine (B1675312)Nav1.7450Xenopus oocytesTonic block.[8]
LidocaineNav1.8104Xenopus oocytesTonic block. Nav1.8 is more sensitive to lidocaine than Nav1.7.[8]
LidocaineKv (transient)2200Rat DRG neuronsInhibition of fast-inactivating transient K+ current.[7]
LidocaineKv (sustained)5100Rat DRG neuronsInhibition of non-inactivating sustained K+ current.[7]
BupivacaineBKCa324 (at +80 mV)Human umbilical artery smooth muscle cellsConcentration- and voltage-dependent block.[6]
Prilocaine Various Nav/Kv Data not readily available Further research is needed to determine the specific IC50 values for prilocaine on various ion channel subtypes.

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for Investigating Prilocaine Effects on Voltage-Gated Sodium Channels

This protocol is designed for recording whole-cell sodium currents from cultured mammalian cells (e.g., HEK293 cells stably expressing a specific Nav channel subtype) or isolated primary neurons.

1.1. Cell Preparation:

  • Culture cells on glass coverslips to an appropriate confluency (50-80%).

  • For primary neurons, follow standard dissociation and plating protocols.

  • Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.

1.2. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.[2]

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm with sucrose. The use of Cesium (Cs+) in the internal solution helps to block outward potassium currents, thus isolating the inward sodium currents.[9]

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in the external solution. This stock can then be serially diluted to the desired final concentrations for application. Ensure the pH of the final solutions is readjusted to 7.4.

1.3. Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a selected cell with the patch pipette while applying slight positive pressure.

  • Upon contacting the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Allow the cell to stabilize for a few minutes before starting the recording protocol.

  • Perfuse the recording chamber with the external solution. To apply prilocaine, switch the perfusion to the external solution containing the desired concentration of the drug.

1.4. Voltage-Clamp Protocols:

  • To Measure Tonic Block:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.

    • Apply a short depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current.

    • Repeat this pulse at a low frequency (e.g., 0.1 Hz) to establish a stable baseline current.

    • Apply different concentrations of prilocaine and measure the reduction in the peak current amplitude.

    • The IC50 for tonic block can be determined by fitting the concentration-response data to a Hill equation.[4][10]

  • To Measure Use-Dependent Block:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV).

    • Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 5-20 Hz).[11][12][13]

    • Measure the peak current amplitude for each pulse in the train.

    • In the presence of prilocaine, a progressive decrease in the current amplitude during the pulse train will be observed.

    • The extent of use-dependent block can be quantified by comparing the current amplitude of the first and last pulses in the train.

1.5. Data Analysis:

  • Analyze the recorded currents using appropriate software (e.g., pCLAMP, AxoGraph).

  • Measure the peak current amplitude, and channel activation and inactivation kinetics.

  • Construct concentration-response curves and fit them with the Hill equation to determine IC50 values.

  • Analyze the kinetics of use-dependent block by plotting the normalized peak current against the pulse number.

Visualizations

Prilocaine_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NaChannel_Resting Voltage-Gated Na+ Channel (Resting State) NaChannel_Open Voltage-Gated Na+ Channel (Open State) NaChannel_Resting->NaChannel_Open Depolarization NaChannel_Inactivated Voltage-Gated Na+ Channel (Inactivated State) NaChannel_Open->NaChannel_Inactivated Inactivation Prilocaine_Bound Prilocaine-Bound Channel (Blocked) NaChannel_Open->Prilocaine_Bound Prilocaine Binding (High Affinity) Action_Potential Action Potential Propagation NaChannel_Open->Action_Potential NaChannel_Inactivated->NaChannel_Resting Repolarization NaChannel_Inactivated->Prilocaine_Bound Prilocaine Binding (High Affinity) Blocked_Signal Blocked Nerve Signal Prilocaine_Bound->Blocked_Signal Prilocaine_ext Prilocaine HCl Prilocaine_int Prilocaine (charged) Prilocaine_ext->Prilocaine_int Membrane Permeation Prilocaine_int->NaChannel_Open Prilocaine_int->NaChannel_Inactivated

Caption: Signaling pathway of this compound on voltage-gated sodium channels.

Patch_Clamp_Workflow Start Start Cell_Prep Cell Preparation (e.g., HEK293 with Nav1.x) Start->Cell_Prep Solution_Prep Solution Preparation (Internal, External, Prilocaine) Start->Solution_Prep Seal_Formation Gigaohm Seal Formation Cell_Prep->Seal_Formation Pipette_Pull Pipette Pulling & Filling Solution_Prep->Pipette_Pull Pipette_Pull->Seal_Formation Whole_Cell Achieve Whole-Cell Configuration Seal_Formation->Whole_Cell Baseline_Recording Record Baseline Currents (Tonic & Use-Dependent Protocols) Whole_Cell->Baseline_Recording Drug_Application Apply Prilocaine HCl (Different Concentrations) Baseline_Recording->Drug_Application Data_Acquisition Record Currents in Presence of Prilocaine Drug_Application->Data_Acquisition Washout Washout with External Solution Data_Acquisition->Washout Data_Analysis Data Analysis (IC50, Kinetics) Washout->Data_Analysis End End Data_Analysis->End

References

Prilocaine Hydrochloride for In Vivo Microdialysis Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prilocaine (B1678100) hydrochloride is an amide-type local anesthetic that reversibly blocks nerve impulse generation and propagation by inhibiting voltage-gated sodium ion channels in neuronal membranes.[1][2] In the context of neuroscience research, in vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid of specific brain regions in awake, freely moving animals. This methodology allows for the investigation of the pharmacokinetics and pharmacodynamics of centrally acting drugs, including their effects on neurotransmitter systems.[3]

While studies have utilized in vivo microdialysis to assess the percutaneous penetration of prilocaine, its application in monitoring neurochemical changes directly within the central nervous system (CNS) is less documented.[4] However, research on the structurally related local anesthetic, lidocaine (B1675312), has demonstrated that its effects on brain monoamine levels are independent of its local anesthetic properties, suggesting a potential for prilocaine to have distinct neurochemical effects.[5]

These application notes provide a comprehensive overview and detailed protocols for the use of prilocaine hydrochloride in in vivo microdialysis studies, with a focus on investigating its potential effects on neurotransmitter levels in the brain. The provided protocols are based on established in vivo microdialysis procedures and may require optimization for specific experimental conditions.[6][7][8]

Data Presentation

The following tables summarize quantitative data relevant to the use of prilocaine and other local anesthetics in in vivo microdialysis studies. It is important to note that data for prilocaine in brain microdialysis is limited, and the provided values for related compounds should be used as a reference for experimental design.

Table 1: Pharmacokinetic Parameters of Prilocaine in Dermal Microdialysis

ParameterFormulationValue (mean ± SD)Species
Cmax (µg/mL) 2.5% Prilocaine (EMLA)16.54 ± 5.31Pig
2.5% Prilocaine (P-L formulation)43.69 ± 12.87Pig
AUC(0-6h) (µg·h/mL) 2.5% Prilocaine (EMLA)38.01 ± 14.8Pig
2.5% Prilocaine (P-L formulation)87.02 ± 30.38Pig

Data from a study on percutaneous penetration.[4] These values may not be directly transferable to CNS studies but provide an indication of detectable concentrations.

Table 2: Exemplary Parameters for In Vivo Microdialysis of Local Anesthetics and Related Compounds in the Brain

ParameterCompoundBrain RegionValueReference
In Vivo Recovery (%) BupivacaineCerebrospinal Fluid41.1 - 65.3 (in vitro)[9]
Flow Rate (µL/min) GeneralBrain0.1 - 5[9]
GeneralBrain1.8 - 2.2[3]
Concentration in Perfusate (Reverse Dialysis) DimethocaineStriatum1 mM[8]
CocaineStriatum0.1 mM[8]
ProcaineStriatum10 mM[8]
Peak Increase in Dialysate Dopamine Dimethocaine (1 mM)Striatum~12-fold[8]
Cocaine (0.1 mM)Striatum~12-fold[8]
Procaine (10 mM)Striatum~6-fold[8]

Note: These parameters are for illustrative purposes and should be empirically determined for this compound in the specific brain region of interest.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound's primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal membranes. This action prevents the influx of sodium ions, which is necessary for the depolarization of the neuronal membrane and the propagation of action potentials.[1][2]

cluster_0 Neuronal Membrane Na_channel Voltage-Gated Sodium Channel Na_ion_in Na+ (intracellular) Prilocaine Prilocaine HCl Prilocaine->Na_channel blocks Na_ion_out Na+ (extracellular) Na_ion_out->Na_channel influx Depolarization Membrane Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential

Caption: Mechanism of action of this compound.

In Vivo Microdialysis Experimental Workflow

The following diagram outlines the key steps involved in a typical in vivo microdialysis experiment to assess the effects of this compound on neurotransmitter levels.

cluster_0 Pre-Experiment cluster_1 Microdialysis Experiment cluster_2 Post-Experiment Animal_Prep Animal Preparation & Anesthesia Stereotaxic_Surgery Stereotaxic Surgery: Guide Cannula Implantation Animal_Prep->Stereotaxic_Surgery Recovery Post-operative Recovery (5-7 days) Stereotaxic_Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion Perfusion with aCSF (1-2 µL/min) Probe_Insertion->Perfusion Equilibration Equilibration (1-2 hours) Perfusion->Equilibration Baseline Baseline Sample Collection (3-4 samples) Equilibration->Baseline Drug_Admin Prilocaine HCl Administration (e.g., Reverse Dialysis) Baseline->Drug_Admin Post_Admin Post-Administration Sample Collection Drug_Admin->Post_Admin Analysis Sample Analysis (e.g., HPLC-ECD) Post_Admin->Analysis Histology Histological Verification of Probe Placement Analysis->Histology

Caption: General workflow for an in vivo microdialysis experiment.

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vivo microdialysis experiments with this compound in rodents. These are generalized protocols and should be adapted and optimized for specific research questions and laboratory conditions.

I. Surgical Procedure: Guide Cannula Implantation
  • Animal Model : Male Sprague-Dawley rats (250-350 g) are commonly used. Animals should be single-housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Anesthesia : Anesthetize the rodent using isoflurane (B1672236) (1-3% in oxygen) or a ketamine/xylazine mixture.

  • Stereotaxic Surgery :

    • Place the anesthetized animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small burr hole in the skull over the target brain region (e.g., for striatum: AP +1.0 mm, ML ±2.5 mm from bregma; DV -3.5 mm from dura).

    • Slowly lower a guide cannula to the desired coordinates and secure it with dental cement and surgical screws.

    • Insert a dummy cannula to keep the guide patent.

  • Post-operative Care : Administer post-operative analgesics as per institutional guidelines. Allow the animal to recover for at least 5-7 days before the microdialysis experiment.[8]

II. In Vivo Microdialysis Procedure
  • Habituation : On the day of the experiment, handle the animal and allow it to acclimatize to the experimental setup.

  • Probe Insertion : Gently restrain the animal and replace the dummy cannula with a microdialysis probe (e.g., 2-4 mm membrane length).

  • Perfusion :

    • Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). The typical composition of aCSF is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, and 1.0 MgCl₂.[8]

  • Equilibration : Allow the system to stabilize for at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.

  • Baseline Sample Collection : Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) before drug administration.

  • This compound Administration (Reverse Dialysis) :

    • Prepare solutions of this compound in aCSF at various concentrations. As there is no established concentration for brain microdialysis, a range finding study is recommended (e.g., starting from low µM to mM concentrations, guided by data from related compounds like lidocaine or dimethocaine).

    • Switch the perfusion medium from aCSF to the this compound solution.

  • Post-Administration Sample Collection : Continue collecting dialysate fractions for a predetermined period (e.g., 2-3 hours) to monitor the time-course of prilocaine's effect on neurotransmitter levels.

  • Sample Storage : Immediately freeze the collected dialysate samples at -80°C until analysis.[6]

III. Analytical Chemistry: Neurotransmitter Quantification
  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) : This is a standard and sensitive method for quantifying monoamines (e.g., dopamine, serotonin) and their metabolites in dialysate samples.

  • Sample Preparation : Samples can often be directly injected into the HPLC system.

  • Chromatographic Separation : Utilize a C18 reverse-phase column to separate the analytes of interest.

  • Detection : An electrochemical detector is used to quantify the separated neurotransmitters.

  • Data Analysis : Neurotransmitter concentrations are calculated by comparing the peak areas in the samples to those of known standards. The results are often expressed as a percentage of the baseline levels.

Conclusion

This compound, through its action as a voltage-gated sodium channel blocker, presents an interesting compound for investigation within the CNS using in vivo microdialysis. While direct studies on its effects on brain neurotransmitter levels are currently lacking, the protocols and data from related local anesthetics provide a solid foundation for designing and conducting such experiments. Researchers are encouraged to perform pilot studies to determine the optimal parameters for this compound administration and to validate its effects in their specific experimental models. The application of this technique holds the potential to elucidate novel neurochemical properties of prilocaine beyond its well-established anesthetic effects.

References

Application Note: Quantification of Prilocaine Hydrochloride in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prilocaine (B1678100) hydrochloride is a widely used local anesthetic of the amide type. Monitoring its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety, especially when administered in substantial doses. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and reliable analytical technique for the quantification of prilocaine in biological matrices. This application note provides a detailed protocol for the determination of prilocaine hydrochloride in human plasma using a validated reversed-phase HPLC method. The described method is simple, sensitive, and accurate, making it suitable for routine analysis in a clinical or research laboratory setting.

Principle

This method involves the extraction of prilocaine and an internal standard (IS) from human plasma via liquid-liquid extraction. The extracted analytes are then separated on a C18 reversed-phase HPLC column using an isocratic mobile phase. Detection and quantification are achieved using a UV detector at a specified wavelength. The concentration of prilocaine in the plasma samples is determined by comparing the peak area ratio of prilocaine to the internal standard against a calibration curve prepared with known concentrations of the drug.

Materials and Reagents

  • Standards: this compound reference standard, Lidocaine (B1675312) hydrochloride (Internal Standard)

  • Solvents: HPLC grade methanol (B129727), acetonitrile, and diisopropyl ether; analytical grade sodium hydroxide.

  • Buffers: Ammonium phosphate, orthophosphoric acid.

  • Water: Double distilled or Milli-Q water.

  • Plasma: Drug-free human plasma (can be sourced from a blood bank), preferably with heparin as an anticoagulant.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the instrumental parameters and chromatographic conditions based on established methods.[1]

ParameterCondition
HPLC System Agilent 1100/1200 series or equivalent
Column Synergy 4 µm Fusion-RP (250 x 4.6 mm) or equivalent C18 column[1]
Mobile Phase Methanol: 4.35 mmol/L Ammonium Phosphate (pH 7.0) (60:40 v/v)[1]
Flow Rate 1.2 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detector UV-Vis Detector
Detection Wavelength 237 nm[1]
Internal Standard Lidocaine
Run Time Approximately 30 minutes

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 0.05 µg/mL to 20 µg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of lidocaine hydrochloride and dissolve it in 10 mL of methanol.

  • Internal Standard (IS) Working Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase to obtain a final concentration of 10 µg/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 500 µL of plasma sample (or standard/QC sample) into a 10 mL glass tube.

  • Add 50 µL of the internal standard working solution (10 µg/mL Lidocaine).

  • Add 100 µL of 1M Sodium Hydroxide to alkalize the sample.[1]

  • Vortex for 30 seconds.

  • Add 5 mL of diisopropyl ether as the extraction solvent.[1]

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase.[1]

  • Vortex for 1 minute to dissolve the residue.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation

The analytical method should be validated according to the International Conference on Harmonization (ICH) guidelines. The key validation parameters are summarized in the table below.

Validation ParameterTypical Results
Linearity Range 0.08 - 10.0 mg/L[1]
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.002 mg/L[1]
Limit of Quantification (LOQ) 0.01 mg/L
Accuracy (Recovery) 91 - 101%[1]
Precision (Inter-assay CV) 6.2 - 9.9%[1]
Retention Time - Prilocaine ~14 minutes[1]
Retention Time - Lidocaine (IS) ~25 minutes[1]

Data Analysis

The concentration of prilocaine in the plasma samples is calculated using the peak area ratio of prilocaine to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the corresponding concentration of the calibration standards. The concentration of prilocaine in the unknown samples is then determined from the linear regression equation of the calibration curve.

Visualized Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (500 µL) add_is Add Internal Standard (Lidocaine) plasma->add_is alkalize Add 1M NaOH add_is->alkalize vortex1 Vortex alkalize->vortex1 add_solvent Add Diisopropyl Ether vortex1->add_solvent vortex2 Vortex & Centrifuge add_solvent->vortex2 separate Separate Organic Layer vortex2->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject 20 µL into HPLC reconstitute->inject separate_column Separation on C18 Column detect UV Detection at 237 nm integrate Peak Integration detect->integrate calculate_ratio Calculate Peak Area Ratio (Prilocaine/IS) integrate->calculate_ratio calibrate Construct Calibration Curve calculate_ratio->calibrate quantify Quantify Prilocaine Concentration calibrate->quantify logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs plasma_sample Plasma Sample extraction Extraction plasma_sample->extraction standards Prilocaine & IS Standards standards->extraction reagents Reagents & Solvents reagents->extraction hplc HPLC Separation extraction->hplc detection UV Detection hplc->detection chromatogram Chromatogram detection->chromatogram concentration Prilocaine Concentration chromatogram->concentration

References

Application Note: Determination of Prilocaine HCl using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated method for the quantitative determination of Prilocaine (B1678100) Hydrochloride (HCl) in both pharmaceutical preparations and human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol utilizes an internal standard methodology for enhanced accuracy and reproducibility. This document provides comprehensive experimental procedures, instrument parameters, and method validation data to support its application in quality control, pharmacokinetic studies, and clinical research.

Introduction

Prilocaine HCl is a widely used local anesthetic of the amino amide type. Accurate and reliable quantification of Prilocaine is crucial for ensuring the quality of pharmaceutical formulations and for pharmacokinetic and toxicological studies. Gas Chromatography-Mass Spectrometry offers high selectivity and sensitivity, making it an ideal technique for the analysis of Prilocaine. This note describes a validated GC-MS method that can be readily implemented in a laboratory setting.

Experimental Protocols

A validated GC-MS method for the determination of Prilocaine HCl has been established, with Lidocaine HCl often serving as a suitable internal standard (IS).[1][2][3][4] The general workflow involves sample preparation followed by GC-MS analysis.

Materials and Reagents
  • Prilocaine HCl reference standard

  • Lidocaine HCl (Internal Standard)

  • Methanol (B129727) (HPLC or GC grade)

  • Chloroform (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Sodium carbonate buffer (0.8 M, pH 9.3)

  • Human plasma (for bioanalytical method validation)

  • Pharmaceutical preparations of Prilocaine HCl

Instrumentation
  • Gas Chromatograph: Agilent HP 5890 or equivalent

  • Mass Spectrometer: Agilent HP 5971 MS detector or equivalent

  • GC Column: HP-5MS capillary column (or equivalent 5% phenyl-methylpolysiloxane)[3][4]

Sample Preparation

1. Pharmaceutical Preparations (e.g., Injections)

  • Accurately weigh and transfer a portion of the pharmaceutical preparation equivalent to a known concentration of Prilocaine HCl into a volumetric flask.

  • Dissolve and dilute to the mark with methanol to achieve a stock solution (e.g., 100 µg/mL).[5]

  • Prepare working standard solutions and quality control (QC) samples by further diluting the stock solution with methanol to fall within the calibration range (e.g., 40-1000 ng/mL).[3][4][5]

  • Spike the internal standard (Lidocaine HCl) into each standard and sample to a final concentration of 100 ng/mL.[5]

2. Human Plasma Samples

  • To 1 mL of human plasma, add the Prilocaine HCl standard and the internal standard (Lidocaine HCl).

  • Alkalize the sample by adding a carbonate buffer (e.g., 0.8 mol/L, pH 9.3).[6]

  • Perform a liquid-liquid extraction (LLE) using a mixture of chloroform, acetonitrile, and ethyl acetate (4:3:2 v/v/v).[6]

  • Vortex the mixture and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., methanol) prior to GC-MS injection.

GC-MS Parameters
  • Injection Port Temperature: 280 °C[6]

  • Injection Volume: 1 µL[6]

  • Carrier Gas: Helium

  • Oven Temperature Program: Initial temperature of 70 °C, followed by a gradient to 300 °C.[6]

  • MS Interface Temperature: 280 °C[6]

  • Ionization Mode: Electron Ionization (EI)[5]

  • Detection Mode: Selected Ion Monitoring (SIM)[5]

  • Ions to Monitor:

    • Prilocaine HCl: m/z 86[5][6]

    • Lidocaine HCl (IS): m/z 86[5]

    • Prilocaine confirmation ion: m/z 44[6]

Experimental Workflow

GC-MS Workflow for Prilocaine HCl Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample (Pharmaceutical or Plasma) add_is Add Internal Standard (Lidocaine HCl) sample->add_is extraction Extraction (LLE for Plasma) add_is->extraction reconstitution Reconstitution extraction->reconstitution injection GC Injection reconstitution->injection separation Chromatographic Separation injection->separation detection MS Detection (SIM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification calibration->quantification report Generate Report quantification->report

Caption: Workflow for Prilocaine HCl analysis by GC-MS.

Method Validation

The analytical method was validated according to international guidelines to ensure its suitability for the intended purpose. The key validation parameters assessed were linearity, sensitivity (LOD and LOQ), precision, accuracy, and recovery.

Validation Parameters Relationship

Method Validation Parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity Validated_Method Validated GC-MS Method Linearity Linearity & Range Validated_Method->Linearity Accuracy Accuracy (Closeness to true value) Validated_Method->Accuracy Precision Precision (Repeatability & Reproducibility) Validated_Method->Precision LOD Limit of Detection (LOD) Validated_Method->LOD LOQ Limit of Quantitation (LOQ) Validated_Method->LOQ Specificity Specificity (No Interference) Validated_Method->Specificity Recovery Recovery (Extraction Efficiency) Validated_Method->Recovery Linearity->LOQ Accuracy->Precision

Caption: Logical relationship of method validation parameters.

Quantitative Data Summary

The performance of the GC-MS method for Prilocaine HCl determination is summarized in the tables below, based on data from published studies.

Table 1: Method Validation for Prilocaine HCl in Pharmaceutical Preparations
ParameterResultReference
Linearity Range 40 - 1000 ng/mL[3][4]
Correlation Coefficient (R) 0.999[3][4]
Limit of Detection (LOD) 15 ng/mL[3][4]
Limit of Quantitation (LOQ) 31 ng/mL[3][4]
Within-day Precision (RSD%) ≤ 3.4%[3][4]
Between-day Precision (RSD%) ≤ 3.4%[3][4]
Within-day Accuracy (RE%) ≤ 3.5%[3][4]
Between-day Accuracy (RE%) ≤ 3.5%[3][4]
Table 2: Method Validation for Prilocaine HCl in Human Plasma
ParameterResultReference
Linearity Range 20 - 250 ng/mL[1][2]
Correlation Coefficient (R) Not explicitly stated, but linearity was confirmed[1][2]
Limit of Detection (LOD) 10 ng/mL[1][2]
Limit of Quantitation (LOQ) 20 ng/mL[1][2]
Within-day Precision (RSD%) < 6.0%[1][2]
Between-day Precision (RSD%) < 6.0%[1][2]
Accuracy (Relative Error %) < 9.0%[1][2]
Analytical Recovery (Prilocaine) 94.79%[1][2]
Analytical Recovery (IS) 96.8%[1][2]

Conclusion

The described GC-MS method is sensitive, specific, accurate, and precise for the determination of Prilocaine HCl in both pharmaceutical preparations and human plasma.[1][3] The use of an internal standard ensures the reliability of the results. The detailed protocols and validation data provided in this application note demonstrate that the method is well-suited for routine quality control testing and for demanding applications such as pharmacokinetic studies.

References

Application Notes and Protocols for Prilocaine Hydrochloride in Intravenous Regional Anesthesia (IVRA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Intravenous Regional Anesthesia (IVRA), commonly known as a Bier's Block, is a technique used to provide anesthesia to a limb for short surgical procedures.[1][2] It involves the intravenous injection of a local anesthetic into an exsanguinated limb while circulation is isolated by a tourniquet.[2] Prilocaine (B1678100) hydrochloride is widely regarded as the local anesthetic of choice for IVRA, particularly in Europe, due to its high therapeutic index and favorable safety profile compared to other agents.[3][4][5] Its intermediate duration of action and low risk of systemic toxicity make it highly suitable for procedures on distal extremities, such as the hand, forearm, or foot, that are expected to last less than 90 minutes.[2][3][6] These notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the application of prilocaine hydrochloride in IVRA.

Mechanism of Action

Prilocaine is an amino amide local anesthetic.[7] Its primary mechanism involves blocking the transmission of nerve impulses by inhibiting voltage-gated sodium channels on the neuronal cell membrane.[8][9] By binding to these channels, prilocaine stabilizes the nerve membrane and prevents the influx of sodium ions required for the initiation and propagation of an action potential.[9][10] This blockade results in a transient and reversible loss of sensation in the area distal to the tourniquet.[8]

cluster_membrane Neuronal Membrane cluster_process Na_Channel Voltage-Gated Sodium Channel (Open) Action_Potential Action Potential (Nerve Impulse) Na_Channel->Action_Potential Depolarization Na_Channel_Blocked Sodium Channel (Blocked) No_AP No Action Potential (Anesthesia) Na_Channel_Blocked->No_AP Influx Prevented Prilocaine Prilocaine HCl Prilocaine->Na_Channel_Blocked Binds to Channel Na_Ion Na+ Influx Na_Ion->Na_Channel Depolarization

Caption: Mechanism of prilocaine action on a neuron.

Application Notes

Indications

IVRA with prilocaine is suitable for surgical procedures on extremities (below the elbow or knee) lasting 40 to 60 minutes, with a maximum tourniquet time of 90 minutes.[2][3] Common applications include:

  • Reduction of fractures and dislocations[1]

  • Carpal tunnel surgery or tendon repair[1]

  • Removal of foreign bodies[1]

  • Minor foot surgery[11]

Dosage and Preparation
  • Concentration: A 0.5% plain solution of this compound is recommended.[3][4] Solutions containing adrenaline (epinephrine) should not be used for IVRA.[3]

  • Dosage for Upper Limb: A total volume of 40 mL of 0.5% prilocaine is typically used for adults.[1][3]

  • Dosage for Lower Limb: A larger volume of approximately 60 mL of 0.5% prilocaine is required.[3][4]

  • Maximum Dose: The recommended maximum dose is between 3 and 6 mg/kg.[2][4] For a 70 kg adult, the maximum dose is 400 mg, which is equivalent to 80 mL of a 0.5% solution.[3]

Safety and Toxicology

Prilocaine is considered the safest local anesthetic for IVRA, with surveys of tens of thousands of procedures showing no resultant convulsions, arrhythmias, or fatalities.[12][13]

  • Systemic Toxicity: The primary risk is the rapid systemic release of the anesthetic due to accidental or premature tourniquet deflation.[3] Clinical signs of toxicity include tingling lips, tinnitus, drowsiness, bradycardia, and hypotension.[4] Close patient monitoring after cuff deflation is critical.[3]

  • Methemoglobinemia: A known metabolite of prilocaine, orthotoluidine, can cause the oxidation of hemoglobin to methemoglobin.[6] This is rarely clinically significant with doses used in IVRA but can occur with doses exceeding 8 mg/kg.[6] In one study, the maximum methemoglobin level observed was a clinically insignificant 3.8% of total hemoglobin.[11] The condition is reversible with the administration of methylene (B1212753) blue (2 mg/kg).[6]

Experimental Protocols

Protocol 1: Standard Intravenous Regional Anesthesia (Bier's Block) Procedure

This protocol describes the standard method for administering IVRA with prilocaine for a surgical procedure on the upper limb.

1. Patient Preparation and Monitoring:

  • Obtain informed consent. The patient should be starved prior to the procedure.[4]

  • Establish intravenous access in the contralateral (non-operative) arm for emergency drug administration if needed.[3]

  • Attach standard monitors, including ECG, blood pressure cuff, and pulse oximeter. Monitor vital signs throughout the procedure and for at least 20 minutes post-tourniquet deflation.[3][4]

  • Ensure full resuscitation equipment, including lipid emulsion, is immediately available.[1][4]

2. IVRA Administration:

  • Insert a small-gauge (e.g., 22G) intravenous cannula as distally as possible in the operative limb (e.g., dorsum of the hand).[4]

  • Place a padded, pneumatic double-cuff tourniquet on the upper part of the operative arm.[2]

  • Exsanguinate the limb by elevating it for 2-3 minutes and/or wrapping it tightly with an Esmarch bandage from distal to proximal.[1][11]

  • While the limb is exsanguinated, inflate the proximal tourniquet cuff to 50-100 mmHg above the patient's systolic blood pressure (typically 250 mmHg).[2][3]

  • Confirm the absence of a distal pulse (e.g., radial pulse) to ensure arterial occlusion.[2]

  • Slowly inject the prepared dose of 0.5% prilocaine (e.g., 40 mL for an arm) over 90-120 seconds into the distal cannula.[4]

  • Remove the cannula from the operative limb and apply pressure to the site.[2]

3. Anesthesia and Surgery:

  • Anesthesia is typically established within 15 minutes.[4]

  • If tourniquet pain develops (usually after 40-60 minutes), inflate the distal cuff (which is now over an anesthetized area) and then deflate the proximal cuff.[1]

  • The tourniquet must remain inflated for a minimum of 20-25 minutes to allow for tissue binding of the prilocaine, reducing the risk of a systemic bolus upon deflation.[2][4]

4. Tourniquet Deflation and Post-Procedure:

  • After the procedure is complete and the minimum inflation time has passed, the tourniquet can be deflated.

  • If the procedure is shorter than 30 minutes, a cyclical deflation/reinflation technique (e.g., deflation for ten seconds, reinflation for a minute, repeated 2-3 times) is recommended to minimize peak systemic anesthetic concentrations.[4]

  • Closely monitor the patient for signs of systemic toxicity for at least 20 minutes after final deflation.[4]

  • Sensation and motor function will return rapidly.[14] Institute alternative postoperative pain relief before the block fully resolves.[4]

P1 1. Patient Prep (Monitoring, IV Access in Non-Operative Arm) P2 2. Place IV Cannula in Operative Limb (Distal) P1->P2 P3 3. Apply Tourniquet to Proximal Limb P2->P3 P4 4. Exsanguinate Limb (Elevation + Esmarch) P3->P4 P5 5. Inflate Proximal Cuff (>Systolic BP) P4->P5 P6 6. Inject Prilocaine HCl (e.g., 40mL of 0.5%) Slowly P5->P6 P7 7. Perform Procedure (Wait min. 20-25 min) P6->P7 P8 8. Deflate Tourniquet (Cyclic if <30 min) P7->P8 P9 9. Post-Procedure Monitoring (min. 20 min) P8->P9

Caption: Experimental workflow for IVRA (Bier's Block).

Protocol 2: Assessment of Anesthetic Efficacy

To quantify the effects of prilocaine during an experimental IVRA protocol, the following assessments can be performed.

  • Sensory Block Assessment:

    • Method: Test for loss of sensation to a pinprick.[14]

    • Procedure: Before anesthetic injection, establish a baseline sensation score. After injection, test sensation in the distribution of major nerves (e.g., ulnar, median, radial) every 2-3 minutes until complete anesthesia is achieved. Record the time to onset of complete sensory block. After tourniquet deflation, repeat the test every minute to determine the time to full recovery of sensation.[14][15]

  • Motor Block Assessment:

    • Method: Measure grip strength using a hand dynamometer or a sphygmomanometer cuff rolled and inflated to 20 mmHg.[14]

    • Procedure: Establish a baseline maximum voluntary squeeze pressure before the block. After injection, have the subject squeeze the device maximally every 2-3 minutes. The time to the inability to generate pressure is recorded as the onset of motor block. After tourniquet deflation, repeat the measurement every minute to determine the time to full recovery of motor function.[14][15]

Quantitative Data Summary

The following tables summarize key quantitative data from clinical and research studies on prilocaine for IVRA.

Table 1: Pharmacodynamic and Pharmacokinetic Profile of Prilocaine in IVRA

Parameter Value Study Population / Conditions Source
Onset of Motor Block 12.3 minutes 10 healthy volunteers; 40 mL of 0.5% prilocaine [14]
Onset of Sensory Block 5.9 (± 1.6) minutes 30 patients; 0.5% prilocaine for hand surgery [16]
Recovery of Sensation 7.6 minutes 10 healthy volunteers; 40 mL of 0.5% prilocaine [14]
Recovery of Motor Function 8.4 minutes 10 healthy volunteers; 40 mL of 0.5% prilocaine [14]
Peak Plasma Concentration 0.56 - 0.96 µg/mL 12 patients; 200 mg prilocaine for foot surgery [11]

| Time to Peak Plasma Conc. | 10 - 20 minutes (post-deflation) | 15 patients; 200-300 mg prilocaine |[11] |

Table 2: Comparative Efficacy of Prilocaine vs. Other Local Anesthetics in IVRA

Parameter Prilocaine (0.5%) Comparator (0.5%) P-value Source
Onset of Motor Block 12.3 min Chloroprocaine: 11.3 min Not significant [14]
Recovery of Sensation 7.6 min Chloroprocaine: 10.0 min Not significant [14]
Recovery of Motor Function 8.4 min Chloroprocaine: 12.0 min p < 0.01 [14]
Onset of Sensory Block 5.9 (± 1.6) min Lidocaine: 5.5 (± 1.6) min p = 0.319 [16]

| Recovery of Sensory Block | 5.4 (± 0.8) min | Lidocaine: 7.4 (± 1.4) min | p = 0.003 |[16] |

Table 3: Safety and Adverse Effect Profile of Prilocaine in IVRA

Adverse Event Incidence / Observation Study Details Source
Serious Complications 0 cases (convulsion, arrhythmia, fatality) Survey of ~45,000 Bier's blocks in the U.K. [12]
Mild CNS Side Effects Occurred in a minority of patients; short-lived 10 healthy volunteers [14]
Venous Irritation Not observed with prilocaine Compared to 6/10 patients with chloroprocaine [14]
Methemoglobin Levels Maximum of 3.8% of total hemoglobin 17 orthopedic outpatients receiving 200-300 mg prilocaine [11]

| Plasma Levels vs. Toxic Limit | Plasma levels were ~3x lower than bupivacaine (B1668057) relative to toxic limits | 20 patients receiving 4 mg/kg prilocaine |[17] |

References

Application Notes and Protocols for Liposome-Loaded Prilocaine in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, characterization, and application of liposome-loaded prilocaine (B1678100) for targeted drug delivery. The protocols detailed below are based on established methodologies to guide researchers in their own investigations.

Introduction

Prilocaine is a widely used local anesthetic of the amino amide type.[1] Its encapsulation within liposomes presents a promising strategy to prolong its anesthetic effect, facilitate controlled release, and potentially reduce systemic toxicity.[1][2][3][4] This drug delivery system can serve as an alternative to formulations containing vasoconstrictors, which may be contraindicated in certain patient populations.[1][2][3][4] Liposomes, being biocompatible and biodegradable vesicles, can enhance the therapeutic index of prilocaine by targeting its delivery to the desired site of action.[5][6]

Key Applications

  • Prolonged Local Anesthesia: Liposomal encapsulation significantly extends the duration of the anesthetic effect compared to plain prilocaine solutions.[2][3][4]

  • Vasoconstrictor-Free Formulations: Offers a safer alternative for patients with contraindications to vasoconstrictors, such as those with cardiovascular diseases, hyperthyroidism, or sulfite (B76179) sensitivities.[2]

  • Targeted Drug Delivery: While not extensively explored for prilocaine, liposomes can be functionalized with targeting ligands to direct the anesthetic to specific tissues or cells, minimizing off-target effects.[7]

  • Reduced Systemic Toxicity: By localizing the drug at the injection site and controlling its release, liposomal formulations can decrease the peak plasma concentration of prilocaine, thereby reducing the risk of systemic side effects.

Data Presentation

Table 1: Physicochemical Characteristics of Prilocaine-Loaded Liposomes
ParameterValueReference
Composition Egg phosphatidylcholine:cholesterol:α-tocopherol (4:3:0.07 molar ratio)[2][3][8]
Vesicle Size (before prilocaine) 381.97 ± 30.19 nm[1]
Vesicle Size (after prilocaine) ~400 nm (no significant change)[1][2][3]
Encapsulation Efficiency 12.10 ± 1.11%[1]
Membrane/Water Partition Coefficient (P) 57 ± 6[1][9]
Total Lipid Concentration 5 mM[1][2]
Table 2: In Vivo Anesthetic Efficacy of Liposomal Prilocaine in a Rat Infraorbital Nerve Blockade Model
FormulationOnset of AnesthesiaDuration of AnesthesiaComparison to Plain PrilocaineReference
Liposomal Prilocaine Not specifiedProlonged up to 95 minSignificantly longer (p<0.001)[2][3]
Plain Prilocaine Not specifiedUp to 65 min-[2]
Prilocaine with Felypressin Not specifiedProlonged up to 95 minNo statistical difference[2][3]
Table 3: Stability of Liposomal Prilocaine Formulation
Storage TimeSterilized Vesicle Size (nm)Non-Sterilized Vesicle Size (nm)Chemical Stability (MDA concentration)Reference
Immediately after preparation 363.3 ± 57354.01 ± 61No significant difference[10]
30 days No significant changeNo significant changeStable[8][10][11]
60 days Increased (4.5-fold)Increased (2.4-fold)Increased lipid oxidation[11]

Experimental Protocols

Protocol 1: Preparation of Prilocaine-Loaded Liposomes

This protocol is based on the thin-film hydration and extrusion method.[1][2]

Materials:

  • Egg phosphatidylcholine (EPC)

  • Cholesterol (Ch)

  • α-tocopherol (α-TC)

  • Chloroform (B151607)

  • Prilocaine hydrochloride

  • HEPES buffer (20 mM, pH 7.4)

  • Nitrogen gas

  • Vacuum pump

  • Rotary evaporator

  • Vortex mixer

  • Extruder with polycarbonate membranes (400 nm pore size)

Procedure:

  • Dissolve EPC, Ch, and α-TC in a 4:3:0.07 molar ratio in chloroform in a round-bottom flask.

  • Create a thin lipid film on the wall of the flask by removing the organic solvent using a rotary evaporator under a stream of nitrogen gas.

  • Further dry the lipid film under vacuum for at least two hours to remove any residual solvent.[2]

  • Hydrate the dry lipid film with 20 mM HEPES buffer (pH 7.4) by vortexing the mixture to form multilamellar vesicles (MLVs).[1][2]

  • Prepare unilamellar liposomes (LUVs) by extruding the MLV suspension 12 times through a 400 nm polycarbonate membrane at 25°C.[1][2] The total lipid concentration should be 5 mM.[1][2]

  • Prepare a stock solution of 3% this compound in 0.9% saline.

  • Add the prilocaine solution to the LUV suspension to achieve the desired final prilocaine concentration.[1]

G cluster_0 Lipid Film Preparation cluster_1 Liposome (B1194612) Formation cluster_2 Drug Loading a Dissolve Lipids in Chloroform (EPC:Ch:α-TC 4:3:0.07) b Solvent Evaporation (Nitrogen Stream) a->b c Vacuum Drying b->c d Hydration with HEPES Buffer (Vortexing) c->d Dry Lipid Film e Extrusion (400 nm membrane) (12 cycles) d->e g Add Prilocaine to Liposome Suspension e->g Unilamellar Liposomes (LUVs) f Prepare Prilocaine Solution f->g h Final Formulation g->h Prilocaine-Loaded Liposomes

Figure 1: Workflow for the preparation of prilocaine-loaded liposomes.
Protocol 2: Characterization of Liposomes

A. Vesicle Size Analysis:

  • Dilute the liposome suspension with HEPES buffer.

  • Measure the vesicle size and size distribution using dynamic light scattering (DLS).[2][3]

B. Encapsulation Efficiency:

  • Separate the unencapsulated prilocaine from the liposomes using a suitable method like dialysis or ultracentrifugation.

  • Quantify the amount of prilocaine in the liposomal fraction and the supernatant using a validated analytical method such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Protocol 3: In Vitro Drug Release Study

This protocol utilizes a dialysis membrane method to assess the release of prilocaine from the liposomes.[1]

Materials:

  • Liposome-loaded prilocaine formulation

  • Dialysis tubing (e.g., Spectra/Por, 12,000–14,000 Da MWCO)

  • HEPES buffer (pH 7.4)

  • Shaking water bath or magnetic stirrer

  • UV-Vis spectrophotometer

Procedure:

  • Place a known volume of the liposomal prilocaine formulation into a dialysis bag.

  • Seal the dialysis bag and immerse it in a larger volume of HEPES buffer (the release medium) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the concentration of prilocaine in the withdrawn samples using UV-Vis spectrophotometry at 224 nm.[1]

  • Calculate the cumulative percentage of drug released over time.

G cluster_0 Setup cluster_1 Sampling and Analysis cluster_2 Data Processing a Liposomal Prilocaine in Dialysis Bag b Immerse in HEPES Buffer (37°C) a->b c Withdraw Aliquots at Time Intervals b->c d Replace with Fresh Buffer c->d e Quantify Prilocaine (UV-Vis at 224 nm) d->e f Calculate Cumulative Drug Release (%) e->f g In Vitro Release Data f->g Release Profile

Figure 2: Workflow for the in vitro drug release study.
Protocol 4: In Vivo Anesthetic Efficacy Assessment (Rat Infraorbital Nerve Blockade)

This protocol is a model to evaluate the duration and intensity of the anesthetic effect.[2][3][9]

Materials:

  • Male Wistar rats (250-350g)

  • Liposomal prilocaine formulation

  • Control formulations (e.g., plain prilocaine, saline)

  • Anesthetic for induction (e.g., Thiopental)

  • Fine needle for stimulation

Procedure:

  • Anesthetize the rats for the injection procedure.

  • Inject the test formulation into the region of the infraorbital nerve foramen.

  • At regular intervals after injection, assess the motor response to a standardized stimulus (e.g., 10 consecutive stimuli with a fine needle to the upper lip on the injected side).

  • The absence of a motor response is considered as a positive anesthetic effect.

  • Record the time to onset of anesthesia and the duration of the nerve blockade.

  • Compare the results between the different formulation groups.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an ethics committee for animal research.[2]

Protocol 5: Stability and Toxicity Assessment

A. Physical and Chemical Stability:

  • Store the liposomal formulation at specified conditions (e.g., 4°C).

  • At various time points (e.g., 0, 30, 60 days), evaluate the vesicle size by DLS and assess for any signs of aggregation or precipitation.[8][10][11]

  • Determine chemical stability by measuring lipid peroxidation using a thiobarbituric acid reactive substances (TBARS) assay, which quantifies malondialdehyde (MDA) concentration.[8][10][12]

  • The chemical stability of prilocaine can be monitored by 1H-nuclear magnetic resonance.[8][12]

B. Local Toxicity:

  • Paw Edema Test: Inject the formulation into the rat hind paw and measure the paw volume at different time points to assess for inflammation.[8][10][12]

  • Histological Analysis: After injection into a relevant tissue (e.g., oral mucosa), collect tissue samples at different time points, process for histology, and examine for signs of inflammation or tissue damage.[8][10][12]

Signaling Pathways

The primary mechanism of action for local anesthetics like prilocaine is the blockade of voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By preventing nerve impulse transmission, a local anesthetic effect is achieved. This is a direct biophysical interaction rather than a complex intracellular signaling cascade.

G cluster_0 Extracellular cluster_1 Neuronal Membrane cluster_2 Intracellular cluster_3 Outcome liposome Liposome-Loaded Prilocaine prilocaine Prilocaine liposome->prilocaine Release na_channel Voltage-Gated Sodium Channel block Inhibition of Sodium Influx na_channel->block prilocaine->na_channel Binds to and blocks no_ap No Action Potential Propagation block->no_ap anesthesia Local Anesthesia no_ap->anesthesia

Figure 3: Mechanism of action of prilocaine at the neuronal membrane.

References

Application Notes and Protocols: Prilocaine Hydrochloride for Spinal Anesthesia in Outpatient Surgery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prilocaine (B1678100) hydrochloride is an amide local anesthetic with a rapid onset and intermediate duration of action, making it a well-suited agent for spinal anesthesia in outpatient surgery.[1][2][3] Its favorable safety profile, particularly a lower incidence of transient neurological symptoms (TNS) compared to lidocaine, has led to its increased use.[2][4][5] This document provides detailed application notes, protocols, and quantitative data on the use of prilocaine hydrochloride for spinal anesthesia in the ambulatory setting.

Clinical Pharmacology and Pharmacokinetics

Prilocaine exerts its anesthetic effect by blocking sodium channels in the neuronal membrane, thereby inhibiting the initiation and conduction of nerve impulses.[6] The hyperbaric formulation of prilocaine, which has a higher density than cerebrospinal fluid, allows for a more predictable and controlled spread of the anesthetic.[2][3] This results in a faster onset of both sensory and motor blockade compared to plain solutions.[2][5][7] Prilocaine is primarily metabolized in the liver, and one of its metabolites, ortho-toluidine, can lead to methemoglobinemia, although this is rare at the low doses used for spinal anesthesia.[1][8]

Quantitative Data Summary

The following tables summarize key quantitative data from clinical studies on the use of hyperbaric prilocaine for spinal anesthesia in outpatient procedures.

Table 1: Dosage and Block Characteristics for Perianal Surgery [9][10][11]

Dosage (mg)Sensory Block Expansion (Dermatomes)Motor Block Incidence (Bromage Score 1-3)Time to Discharge (min)
103 (1-6)3/116 patients199 ± 39
204 (2-6)8/116 patients219 ± 47
305 (3-7)18/116 patients229 ± 32

Table 2: Recovery Times for Lower Limb and Lower Abdominal Procedures [2][12][13]

Dosage (mg)Time to Motor Block Regression (min)Time to Ambulation (min)Time to Home Readiness (min)
40-6093.88 ± (not specified)144.91 ± (not specified)~240

Table 3: Incidence of Side Effects in a Large Retrospective Study (n=3291, 40 mg dose) [12][14][15]

Side EffectIncidence (%)Number of Patients
Urinary Retention1.0936
Lipotimia (Fainting)0.7525
Postoperative Nausea0.3311
Arrhythmic Events0.186
Transient Neurological Symptoms0.031

Experimental Protocols

Protocol 1: Dose-Finding Study for Perianal Outpatient Surgery
  • Objective: To determine the optimal dosage of hyperbaric prilocaine for spinal anesthesia in patients undergoing perianal outpatient surgery.

  • Patient Population: ASA physical status I-III patients, aged 18-80 years, scheduled for perianal surgery.[9][11]

  • Randomization: Patients are randomly assigned to receive 10 mg, 20 mg, or 30 mg of hyperbaric prilocaine 20 mg/mL.[9][11]

  • Anesthesia Procedure:

    • Spinal anesthesia is administered in the sitting position.

    • A 27-gauge needle is inserted at the L3/4 or L4/5 interspace.

    • The assigned dose of prilocaine is injected.

  • Assessments:

    • Sensory block is assessed by pinprick test.

    • Motor block is assessed using the Bromage scale.

    • Time to walk, void, and eligibility for discharge are recorded.

    • Postoperative pain and analgesic requirements are monitored.

Protocol 2: Comparative Study of Prilocaine and Bupivacaine (B1668057) for Cystoscopy
  • Objective: To compare the recovery time after spinal anesthesia with hyperbaric prilocaine versus hyperbaric bupivacaine in patients undergoing cystoscopy.[13]

  • Patient Population: Patients scheduled for cystoscopy under spinal anesthesia.

  • Randomization: Patients are randomly assigned to receive either 50 mg of 2% hyperbaric prilocaine or 12.5 mg of 0.5% hyperbaric bupivacaine.[13]

  • Anesthesia Procedure:

    • Spinal anesthesia is administered.

    • The specific technique for administration is standardized.

  • Assessments:

    • Time to achieve maximum sensory block.

    • Time to be able to lift the leg 45 degrees.

    • Time to walk.

    • Time for two-segment regression of sensory block.

Visualizations

experimental_workflow cluster_pre_op Pre-Operative Phase cluster_intra_op Intra-Operative Phase cluster_post_op Post-Operative Phase PatientSelection Patient Selection (ASA I-III, Outpatient Surgery) InformedConsent Informed Consent PatientSelection->InformedConsent PreAnesthesiaEval Pre-Anesthesia Evaluation InformedConsent->PreAnesthesiaEval SpinalAnesthesia Spinal Anesthesia Administration (Hyperbaric Prilocaine) PreAnesthesiaEval->SpinalAnesthesia SurgicalProcedure Surgical Procedure SpinalAnesthesia->SurgicalProcedure IntraOpMonitoring Intra-Operative Monitoring (Vitals, Block Level) SurgicalProcedure->IntraOpMonitoring PACU Post-Anesthesia Care Unit (PACU) IntraOpMonitoring->PACU RecoveryAssessment Recovery Assessment (Motor, Sensory, Voiding) PACU->RecoveryAssessment Discharge Discharge RecoveryAssessment->Discharge

Caption: Workflow for Prilocaine Spinal Anesthesia in Outpatient Surgery.

signaling_pathway cluster_membrane Neuronal Axon Membrane Prilocaine_Ext Prilocaine (Extracellular) NaChannel_Closed Voltage-Gated Na+ Channel State: Resting/Closed Prilocaine_Ext->NaChannel_Closed Diffusion into Axon Prilocaine_Int Prilocaine (Intracellular) NaChannel_Open Voltage-Gated Na+ Channel State: Open NaChannel_Closed->NaChannel_Open Nerve Impulse (Depolarization) NaChannel_Inactive Voltage-Gated Na+ Channel State: Inactivated NaChannel_Open->NaChannel_Inactive Inactivation NaChannel_Inactive->NaChannel_Closed Repolarization Prilocaine_Int->NaChannel_Open Blocks Na+ Influx Extracellular Extracellular Intracellular Intracellular

Caption: Prilocaine's Mechanism of Action on Voltage-Gated Sodium Channels.

References

Application Notes and Protocols: Infiltration Anesthesia Techniques with Prilocaine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Prilocaine (B1678100) Hydrochloride and its application in infiltration anesthesia. Detailed protocols for preclinical evaluation are included to facilitate research and development.

Introduction

Prilocaine hydrochloride is an intermediate-acting local anesthetic of the amide class, widely used for inducing local anesthesia in dental and minor surgical procedures.[1][2] Its pharmacological action is achieved through the reversible blockade of nerve impulse generation and conduction.[3] Prilocaine is often favored for its efficacy and lower systemic toxicity compared to some other local anesthetics.[4] This document outlines its mechanism of action, pharmacokinetic profile, and detailed protocols for its evaluation in a research setting.

Mechanism of Action

This compound's primary mechanism of action involves the blockade of voltage-gated sodium channels in the neuronal membrane.[3][5][6] By binding to these channels, prilocaine inhibits the influx of sodium ions, which is essential for the initiation and propagation of action potentials in nerve fibers.[4][6] This inhibition prevents the nerve from depolarizing, thereby blocking the transmission of pain signals to the central nervous system and resulting in a localized loss of sensation.[4]

Signaling Pathway

The following diagram illustrates the molecular mechanism of this compound in blocking nerve conduction.

cluster_membrane Neuronal Membrane Na_channel_closed Voltage-Gated Na+ Channel (Resting State) Na_channel_open Voltage-Gated Na+ Channel (Open State) Na_channel_closed->Na_channel_open Depolarization Na_channel_inactivated Voltage-Gated Na+ Channel (Inactivated State) Na_channel_open->Na_channel_inactivated Inactivation Na_ion_in Na+ Na_channel_open->Na_ion_in No_impulse Blocked Nerve Impulse Na_channel_open->No_impulse Blockade Na_channel_inactivated->Na_channel_closed Repolarization Prilocaine Prilocaine (Unionized) Prilocaine_ionized Prilocaine (Ionized) Prilocaine->Prilocaine_ionized Intracellular Equilibrium Prilocaine_ionized->Na_channel_open Binding Nerve_impulse Nerve Impulse (Depolarization) Nerve_impulse->Na_channel_closed Stimulation Na_ion_out Na+ Na_ion_out->Na_channel_open Influx

Prilocaine's Mechanism of Action

Pharmacokinetic and Pharmacodynamic Properties

The clinical efficacy of this compound is determined by its onset of action, duration of anesthesia, and metabolism.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound in infiltration anesthesia.

ParameterValueReference
Onset of Action
Maxillary Infiltration< 2 minutes[5]
Inferior Alveolar Nerve Block< 3 minutes[5]
Duration of Anesthesia
Pulpal Anesthesia (Maxillary Infiltration)~10 minutes[5]
Soft Tissue Anesthesia (Maxillary Infiltration)~2 hours[5]
Soft Tissue Anesthesia (Inferior Alveolar Block)~2.5 hours[5]
Dosage (4% Solution)
Adults (Routine Procedures)1-2 mL (40-80 mg)[5]
Children (<10 years)Rarely more than 0.5 cartridge (20 mg) for a single tooth[5]
Maximum Recommended Dose (<70 kg)8 mg/kg[5]
Maximum Recommended Dose (≥70 kg)600 mg[7]
Metabolism
Primary SitesLiver and Kidneys[5]
MetabolitesOrtho-toluidine, N-propylalanine[5]
FormulationOnset of Anesthesia (Mean ± SD)Duration of Pulpal Anesthesia (Mean ± SD)Reference
3% Prilocaine with Felypressin (0.03 IU/mL)3.91 ± 3.27 min-[1]
2% Lidocaine with Epinephrine (1:100,000)4.70 ± 3.68 min-[1]

Experimental Protocols

The following protocols are designed for the preclinical evaluation of this compound in research settings.

In Vitro Evaluation: Patch Clamp Electrophysiology for Sodium Channel Blockade

This protocol details a method to assess the inhibitory effect of this compound on voltage-gated sodium channels in a neuronal cell line.

start Start cell_culture Neuronal Cell Culture (e.g., ND7/23 cells) start->cell_culture prepare_solutions Prepare Solutions (Internal, External, Prilocaine) cell_culture->prepare_solutions patch_clamp_setup Set up Patch Clamp Rig prepare_solutions->patch_clamp_setup obtain_seal Obtain Gigaseal patch_clamp_setup->obtain_seal whole_cell_config Establish Whole-Cell Configuration obtain_seal->whole_cell_config record_baseline Record Baseline Na+ Currents whole_cell_config->record_baseline apply_prilocaine Apply Prilocaine record_baseline->apply_prilocaine record_post_drug Record Post-Prilocaine Na+ Currents apply_prilocaine->record_post_drug washout Washout record_post_drug->washout record_washout Record Washout Na+ Currents washout->record_washout data_analysis Data Analysis (IC50 determination) record_washout->data_analysis end End data_analysis->end start Start animal_acclimation Animal Acclimation (Male Swiss-Webster mice) start->animal_acclimation baseline_tfl Determine Baseline Tail-Flick Latency (TFL) animal_acclimation->baseline_tfl group_assignment Randomly Assign to Treatment Groups baseline_tfl->group_assignment drug_administration Administer Prilocaine HCl or Control (Subcutaneous injection at tail base) group_assignment->drug_administration tfl_measurement Measure TFL at Pre-determined Intervals drug_administration->tfl_measurement determine_duration Determine Duration of Action (Time to return to baseline TFL) tfl_measurement->determine_duration data_analysis Statistical Analysis determine_duration->data_analysis end End data_analysis->end start Start sample_collection Collect Plasma Samples start->sample_collection protein_precipitation Protein Precipitation (e.g., with acetonitrile) sample_collection->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer hplc_analysis HPLC Analysis supernatant_transfer->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing end End data_processing->end

References

Troubleshooting & Optimization

Optimizing Prilocaine Hydrochloride Synthesis in Continuous Flow Systems: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Prilocaine hydrochloride in continuous flow systems. The information is designed to address specific experimental challenges and facilitate a deeper understanding of the process.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of synthesizing this compound in a continuous flow system compared to a traditional batch process?

A1: Continuous flow synthesis of this compound offers several key advantages over batch processing. These include significantly reduced reaction times, improved yields, and enhanced safety, particularly when handling hazardous reagents and exothermic reactions.[1][2] For instance, the overall synthesis time can be dramatically reduced from hours to mere minutes.[1][2] Flow chemistry allows for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher selectivity and reproducibility.[1][3] The ability to "telescope" multiple reaction steps without isolating intermediates further boosts efficiency and productivity.[1]

Q2: What is a realistic overall yield for this compound synthesis in a continuous flow system?

A2: A high-performance liquid chromatography (HPLC) overall yield of 74% for Prilocaine synthesis has been reported in a continuous flow system, with a total residence time of just 13.6 minutes.[1][2][4][5] This is a significant improvement over the 30% overall yield typically achieved in batch processes.[1]

Q3: What are the key reaction steps in the continuous flow synthesis of this compound?

A3: The synthesis typically starts from toluene (B28343) and involves the following key steps:

  • Nitration of Toluene: Toluene is nitrated to form a mixture of nitrotoluene isomers.[1]

  • Nitro-Reduction: The nitro group of ortho-nitrotoluene is reduced to form ortho-toluidine.[1]

  • Amide Formation: Ortho-toluidine is acylated with 2-chloropropionyl chloride to form 2-chloro-N-(o-tolyl)propanamide.[1]

  • Nucleophilic Substitution: The chloro-amide intermediate undergoes nucleophilic substitution with propylamine (B44156) to yield Prilocaine.[1]

  • Salt Formation: Prilocaine is converted to its hydrochloride salt.[1]

Q4: Can solvent-free conditions be used in the continuous flow synthesis of this compound?

A4: Yes, continuous flow systems can facilitate reactions under novel process windows, including solvent-free conditions, which are often difficult to achieve in batch setups.[1] For instance, the reaction of chlorodiphenylmethane (B1668796) and dimethylethanolamine has been successfully performed neat (without solvent) in a flow reactor.[6]

Troubleshooting Guide

Issue 1: Low Yield in the Nitration Step

  • Question: My continuous flow nitration of toluene is showing low selectivity for the desired ortho-nitrotoluene isomer, resulting in a low overall yield. How can I improve this?

  • Answer:

    • Optimize Mixing: The selectivity of toluene nitration is highly dependent on efficient mixing.[1] Ensure your microreactor provides excellent mixing to favor the formation of the ortho-isomer. In flow systems, selectivity can be increased from 59% in batch to 79%.[1][2][4]

    • Control Residence Time: Carefully control the residence time in the reactor. A shorter residence time can sometimes prevent the formation of unwanted byproducts. A residence time of 2 minutes at room temperature has been shown to be effective.[1]

    • Reagent Concentration: Use a 50:50 (% v/v) mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for the nitration.[1]

Issue 2: Reactor Blockage During Amide Formation

  • Question: I am experiencing reactor blockage during the synthesis of 2-chloro-N-(o-tolyl)propanamide. What is the likely cause and how can I prevent it?

  • Answer:

    • Cause: The formation of insoluble salt byproducts is a common cause of reactor fouling and blockage in flow systems.[7][8] In this specific step, the use of triethylamine (B128534) to quench the HCl byproduct leads to the precipitation of triethylammonium (B8662869) chloride.[1]

    • Solution: Replace triethylamine with a base that forms a more soluble salt in the reaction solvent. Diisopropylethylamine (DIPEA) is a suitable alternative as it produces a more soluble HCl salt in THF, thus preventing blockages.[1]

Issue 3: Slow Reaction Time in the Final Amination Step

  • Question: The final nucleophilic substitution reaction with propylamine is very slow, significantly increasing the total synthesis time. How can I accelerate this step?

  • Answer:

    • Utilize Superheating: Continuous flow reactors allow for superheating the reaction mixture above the solvent's boiling point safely.[1] This can dramatically increase the reaction rate.

    • Optimized Conditions: By superheating at 150 °C in the flow system, the reaction time for the toluidine alkylation step can be reduced from 48 hours in a batch process to just 4.4 minutes, achieving a 98% yield.[1][2]

Issue 4: Impurities in the Final Product

  • Question: My final this compound product shows significant impurities after analysis. What are the potential sources and how can I improve purity?

  • Answer:

    • Incomplete Reactions: Ensure each reaction step goes to completion by optimizing residence time, temperature, and stoichiometry. In-line monitoring techniques can be beneficial.

    • Side Reactions: Byproducts from side reactions are a common source of impurities. The enhanced control over reaction parameters in a flow system helps to minimize these. For example, controlling the temperature in the exothermic acylation step is crucial.[1]

    • Purification: While continuous flow can reduce the need for intermediate purification, a final purification step like crystallization is often necessary to achieve high-purity API.[6] The hydrochloride salt of Prilocaine has been obtained with a 76% yield after offline purification using in situ-generated HCl.[1]

Data Presentation

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Prilocaine

ParameterBatch ProcessContinuous Flow Process
Overall Yield 30%[1]74% (HPLC)[1][2]
Total Residence/Reaction Time > 50 hours[1]13.6 minutes[1][2]
Nitration Selectivity (ortho-isomer) 59%[1]79%[1][2]
Alkylation Reaction Time 48 hours[1]4.4 minutes[1]
Alkylation Yield Not specified98%[1][2]

Experimental Protocols

1. Continuous Flow Two-Step Synthesis of ortho-Toluidine

  • Step 1: Toluene Nitration:

    • A neat stream of toluene (9.4 M) is mixed with a 50:50 (% v/v) solution of HNO₃/H₂SO₄ in a 0.2 mL chip mixer reactor.

    • The reaction is maintained at room temperature with a residence time of 2 minutes.[1]

  • Step 2: Nitro-Reduction:

    • The output from the nitration step is directly introduced into a second reactor for the nitro-reduction.

    • This step utilizes a hydrogen donor like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as Fe(acac)₃.[1]

2. Continuous Flow Synthesis of 2-Chloro-N-(o-tolyl)propanamide

  • A solution of ortho-toluidine (0.4 M) and diisopropylethylamine (DIPEA) (0.4 M, 1 equivalent) in THF is prepared.

  • This solution is mixed with a solution of 2-chloropropionyl chloride (0.4 M, 1 equivalent) in a continuous flow reactor.

  • The use of DIPEA is crucial to prevent the formation of insoluble salts that could block the reactor.[1]

3. Continuous Flow Synthesis of Prilocaine from Chloroamide

  • A solution of 2-chloro-N-(o-tolyl)propanamide is mixed with propylamine.

  • The reaction mixture is passed through a heated reactor coil.

  • Superheating the reaction to 150 °C significantly reduces the reaction time.[1]

Visualizations

Prilocaine_Synthesis_Pathway This compound Synthesis Pathway Toluene Toluene MNT Mixed Nitrotoluenes Toluene->MNT HNO₃, H₂SO₄ o_Toluidine ortho-Toluidine MNT->o_Toluidine Reduction Chloroamide 2-Chloro-N-(o-tolyl)propanamide o_Toluidine->Chloroamide 2-Chloropropionyl chloride Prilocaine Prilocaine Chloroamide->Prilocaine Propylamine Prilocaine_HCl This compound Prilocaine->Prilocaine_HCl HCl

Caption: Synthetic route to this compound.

Optimization_Workflow Experimental Workflow for Optimization Define_Parameters Define Key Parameters (Temp, Time, Stoichiometry) Initial_Experiment Run Initial Low Concentration Experiment Define_Parameters->Initial_Experiment Analyze_Results Analyze Yield & Purity (e.g., HPLC, GC) Initial_Experiment->Analyze_Results Identify_Bottleneck Identify Limiting Step or Side Reaction Analyze_Results->Identify_Bottleneck Iterate Iterate Until Optimized Analyze_Results->Iterate Not Optimized Scale_Up Scale-Up Production Analyze_Results->Scale_Up Optimized Modify_Conditions Modify One Parameter Identify_Bottleneck->Modify_Conditions Modify_Conditions->Analyze_Results Re-run Experiment Iterate->Modify_Conditions

Caption: Workflow for optimizing continuous flow reactions.

Troubleshooting_Logic Troubleshooting Common Issues Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Blockage Reactor Blockage? Start->Blockage Slow_Reaction Slow Reaction? Start->Slow_Reaction Check_Mixing Optimize Mixing Low_Yield->Check_Mixing Yes Check_Temp Adjust Temperature Low_Yield->Check_Temp Yes Check_Time Adjust Residence Time Low_Yield->Check_Time Yes Check_Base Change Base Blockage->Check_Base Yes Superheat Apply Superheating Slow_Reaction->Superheat Yes

Caption: Decision tree for troubleshooting synthesis issues.

References

Technical Support Center: Enhancing Skin Permeation of Topical Prilocaine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the skin permeation of topical Prilocaine (B1678100) Hydrochloride (HCl) formulations. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most effective strategies for enhancing the skin permeation of Prilocaine HCl?

A1: Several strategies have proven effective. These primarily involve the formulation of advanced drug delivery systems and the use of chemical penetration enhancers. Key approaches include:

  • Nano and Microemulsions: These systems can solubilize Prilocaine HCl and interact with the stratum corneum to reduce its barrier function.[1][2] Microemulsions, which are thermodynamically stable systems of oil, water, and surfactants, have shown to significantly increase the transdermal flux of both lidocaine (B1675312) and prilocaine.[1]

  • Lipid-Based Nanoparticles: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) can enhance skin permeation by providing an occlusive effect that hydrates the skin and by interacting with skin lipids.[3][4]

  • Gels and Bioadhesive Formulations: Formulations using bioadhesive polymers like carboxymethyl cellulose (B213188) (CMC) can prolong contact time with the skin, which may enhance overall drug delivery.[5]

  • Chemical Penetration Enhancers (CPEs): Incorporating CPEs into formulations is a classic approach. These molecules reversibly disrupt the stratum corneum's lipid structure, facilitating drug passage.[6][7]

Q2: Which chemical penetration enhancers (CPEs) are effective for Prilocaine HCl?

A2: A variety of CPEs have been studied for Prilocaine HCl and similar local anesthetics. Effective classes include:

  • Non-ionic Surfactants: Polyoxyethylene 2-oleyl ether has been shown to be a superior enhancer in gel formulations.[5]

  • Pyrrolidones: These compounds can enhance drug solubility within the skin.[5][8]

  • Fatty Acids and Alcohols: Compounds like linoleic acid and ethanol (B145695) can disrupt the lipid bilayer of the stratum corneum.[5][6]

  • Glycols: Propylene glycol is often used as a solvent and enhancer in topical formulations.[5][9]

Q3: How does the formulation vehicle (e.g., cream vs. gel) impact Prilocaine HCl permeation?

A3: The vehicle plays a critical role. Creams, typically oil-in-water emulsions, containing emulsifiers and solubilizers, have been shown to drive higher skin penetration over extended periods compared to gels.[10] Gels, being largely aqueous, may have a higher rate of water evaporation and lower viscosity, which can influence drug partitioning into the skin.[10] The choice between a cream, gel, or ointment depends on the desired release profile and the specific enhancers used.

Q4: What is a eutectic mixture, and how does it apply to topical anesthetics?

A4: A eutectic system is a mixture of two or more components that, when combined, have a lower melting point than any of the individual components.[7] The classic example in topical anesthesia is EMLA® cream, which contains a 1:1 eutectic mixture of lidocaine and prilocaine (both 2.5%).[10][11] This mixture forms an oil at room temperature, which enhances drug solubility in the formulation and subsequent partitioning into the skin, thereby improving permeation.[7]

Troubleshooting Guides

This section addresses common issues encountered during in vitro skin permeation experiments using Franz diffusion cells.

Problem Potential Cause(s) Recommended Solution(s)
High Variability in Permeation Data (High Standard Deviation) 1. Inconsistent Skin Samples: Biological variation in skin thickness, hair follicle density, or integrity.[12] 2. Air Bubbles: Air bubbles trapped between the membrane and the receptor fluid reduce the effective diffusion area.[13][14] 3. Inadequate Stirring: Poor mixing in the receptor chamber leads to non-homogenous sampling.[13] 4. Inconsistent Dosing: Variable amounts of the formulation applied to the donor chamber.1. Standardize Skin Preparation: Use skin from the same donor and anatomical site. Measure skin thickness and perform integrity tests (e.g., Trans-Epidermal Water Loss, TEWL) to discard damaged samples.[15] 2. Degas Receptor Fluid: Use degassed receptor medium. Carefully fill the receptor chamber to avoid bubble formation. Visually inspect for bubbles before starting the experiment.[13][16] 3. Standardize Stirring: Use a standardized magnetic stir bar and speed for all cells to ensure uniform mixing.[13][17] 4. Ensure Consistent Dosing: Accurately weigh the formulation and apply it evenly across the membrane surface.[16]
Low or No Drug Permeation Detected 1. Poor Drug Solubility in Receptor Medium: The drug concentration in the receptor fluid may exceed its solubility limit, violating sink conditions. 2. Formulation Barrier: The vehicle itself may not be releasing the drug effectively. 3. Skin Barrier Integrity: The skin sample may be overly thick or intact, presenting a significant barrier.1. Modify Receptor Medium: Increase the solubility of Prilocaine HCl by adding a co-solvent (e.g., ethanol) or surfactant to the buffer, ensuring it doesn't damage the membrane.[16] 2. Re-evaluate Formulation: Assess the drug release from the formulation using a synthetic membrane first. Optimize the formulation's composition to improve drug release. 3. Check Skin Preparation: Ensure subcutaneous fat is removed and the dermis is properly prepared. Consider using dermatomed skin of a consistent thickness.
Inconsistent HPLC/Analytical Results 1. Sample Degradation: Prilocaine may be unstable in the collected samples before analysis. 2. Poor Method Validation: The analytical method may lack the required linearity, accuracy, or precision. 3. Interference from Formulation Excipients: Components from the formulation or receptor medium may co-elute with the drug.1. Ensure Sample Stability: Store samples at an appropriate temperature (e.g., 4°C or -20°C) immediately after collection. 2. Validate HPLC Method: Perform a full method validation according to ICH guidelines, including linearity, precision, accuracy, and specificity.[18] 3. Optimize Chromatography: Adjust the mobile phase composition, pH, or column type to resolve the Prilocaine peak from any interfering peaks.[19][20]

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the key steps for conducting a reliable skin permeation test.

  • Skin Membrane Preparation:

    • Obtain full-thickness human or animal (e.g., porcine ear) skin and remove subcutaneous fat.

    • Immerse the skin in water at 60°C for 60 seconds to separate the epidermis from the dermis, if required for the study design.

    • Cut the prepared skin into sections large enough to fit the Franz diffusion cells.

    • Perform a skin integrity test (e.g., measure TEWL) to ensure the barrier function is intact.

  • Franz Cell Assembly and Setup:

    • Prepare the receptor medium (e.g., phosphate-buffered saline, PBS, pH 7.4). Degas the medium thoroughly using sonication or vacuum to prevent bubble formation.[16]

    • Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum faces the donor compartment.[21]

    • Carefully fill the receptor chamber with the degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.[13]

    • Place a magnetic stir bar in the receptor chamber and place the assembled cell in a water bath or heating block to maintain a constant temperature of 32°C at the skin surface.[15][16]

  • Dosing and Sampling:

    • Accurately weigh and apply a finite dose (e.g., 10 mg/cm²) of the Prilocaine HCl formulation to the skin surface in the donor chamber.

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[16]

  • Sample Analysis:

    • Analyze the concentration of Prilocaine HCl in the collected samples using a validated HPLC method (see Protocol 2).

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point and plot this against time.

    • Determine key permeation parameters such as steady-state flux (Jss), lag time (tL), and permeability coefficient (Kp).

Protocol 2: HPLC Analysis of Prilocaine Hydrochloride

This protocol provides a general method for the quantification of Prilocaine HCl.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: Phenyl column or a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18][19]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, 80:20 (v/v) of 25 mM phosphate (B84403) buffer (pH 3.0) containing 50 mM heptanesulfonic acid sodium salt and acetonitrile.[19]

  • Flow Rate: 1.0 mL/min.[19]

  • Detection Wavelength: 225 nm or 254 nm.[18][19]

  • Injection Volume: 10-20 µL.[22]

  • Standard Curve Preparation: Prepare a series of standard solutions of Prilocaine HCl in the receptor medium with known concentrations (e.g., 1-100 µg/mL).

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of Prilocaine HCl in the experimental samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following tables summarize permeation data from various studies to provide a comparative overview of different formulation strategies.

Table 1: Comparison of Prilocaine Permeation from Different Nanocarrier Systems

Formulation TypeDrug(s)Cumulative Permeation (µg/cm²)Duration (h)Skin ModelReference
Solid Lipid Nanoparticles (SLNs)Prilocaine & Lidocaine52112Not Specified[3]
Nanostructured Lipid Carriers (NLCs)Prilocaine & Lidocaine<521 (less than SLNs)12Not Specified[3]
NanoemulsionPrilocaine & Lidocaine<25012Not Specified[3]
Microemulsion Gel (with NMP enhancer)PrilocaineFlux: 3.22-fold increase vs. commercial cream5Rat Skin[1]

Table 2: Effect of Enhancers on Lidocaine Permeation (Illustrative for Local Anesthetics)

FormulationCumulative Permeation (µg/cm²)Duration (h)Skin ModelReference
Non-modified NLC428.2Not SpecifiedNot Specified[4]
TAT-decorated NLC551.9Not SpecifiedNot Specified[4]
PB-decorated NLC610.7Not SpecifiedNot Specified[4]
TAT/PB multi-decorated NLC851.2Not SpecifiedNot Specified[4]

Note: TAT = Transcriptional Transactivator Peptide; PB = Pyrenebutyrate (Chemical Enhancer).

Visualizations

Experimental Workflow Diagram

This diagram illustrates the typical workflow for an in vitro skin permeation study.

G Workflow for In Vitro Skin Permeation Studies A 1. Formulation Preparation (e.g., Nanoemulsion, Gel) C 3. Franz Cell Setup - Mount Skin - Fill Receptor (Degassed) - Temperature Control (32°C) A->C B 2. Skin Membrane Preparation - Excision & Defatting - Integrity Testing (TEWL) B->C D 4. Dosing & Permeation - Apply Formulation - Timed Sampling C->D E 5. Sample Analysis (HPLC-UV) D->E F 6. Data Processing - Calculate Cumulative Amount - Determine Flux & Lag Time E->F G 7. Results & Conclusion F->G

Caption: Workflow for In Vitro Skin Permeation Studies.

Factors Influencing Skin Permeation

This diagram outlines the key factors that influence the permeation of a topical drug like Prilocaine HCl through the skin.

G Key Factors Influencing Topical Drug Permeation cluster_drug Drug Properties cluster_vehicle Formulation/Vehicle Properties cluster_skin Skin Properties (Barrier) A Molecular Weight Permeation Overall Skin Permeation A->Permeation B Lipophilicity (LogP) B->Permeation C Concentration C->Permeation D pH of Formulation D->Permeation E Drug Solubility in Vehicle E->Permeation F Presence of Enhancers (e.g., Surfactants, Glycols) F->Permeation G Vehicle Type (Cream, Gel, Nanoemulsion) G->Permeation H Stratum Corneum Thickness H->Permeation I Hydration Level I->Permeation J Integrity & Disease State J->Permeation K Anatomical Site K->Permeation

Caption: Key Factors Influencing Topical Drug Permeation.

References

Minimizing systemic toxicity of Prilocaine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the systemic toxicity of Prilocaine hydrochloride during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound systemic toxicity?

A1: this compound's systemic toxicity primarily manifests through two mechanisms:

  • Central Nervous System (CNS) Toxicity : This is a biphasic process. Initially, it causes CNS excitation by blocking inhibitory pathways, leading to symptoms like tinnitus, metallic taste, dizziness, visual disturbances, muscle twitching, and potentially seizures.[1][2] This is followed by CNS depression, which can result in drowsiness, coma, and respiratory arrest.[1]

  • Cardiovascular System (CVS) Toxicity : At higher plasma concentrations, Prilocaine can affect the cardiovascular system.[3] It blocks sodium channels in the heart, which can lead to arrhythmias, bradycardia, hypotension, and in severe cases, cardiovascular collapse.[1][3][4]

  • Methemoglobinemia : A unique toxicity associated with Prilocaine is methemoglobinemia.[5][6] This occurs when the metabolite of Prilocaine, ortho-toluidine, oxidizes the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), forming methemoglobin.[7][8] Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and cyanosis.[7][8]

Q2: What factors increase the risk of systemic toxicity in an experimental setting?

A2: Several factors can increase the risk of systemic toxicity:

  • High Dosage : Exceeding recommended dose limits is a primary cause of toxicity.[5][9]

  • Inadvertent Intravascular Injection : Accidental injection directly into a blood vessel leads to a rapid spike in plasma concentration, causing severe toxic reactions.[9][10]

  • Rapid Systemic Absorption : Injection into highly vascular tissues can increase the rate of absorption into the bloodstream.[10]

  • Patient or Animal Model Factors : Extremes of age, hepatic or renal impairment, pre-existing heart conditions, and acidosis can increase susceptibility to toxicity.[1][4][11] Additionally, individuals with congenital methemoglobinemia or glucose-6-phosphate dehydrogenase (G6PD) deficiency are more prone to Prilocaine-induced methemoglobinemia.[4][11]

Q3: How can the co-administration of a vasoconstrictor like epinephrine (B1671497) minimize Prilocaine toxicity?

A3: Co-administering a vasoconstrictor, such as epinephrine, with this compound is a common strategy to reduce systemic toxicity.[12] Vasoconstrictors work by causing localized blood vessel constriction at the site of injection.[13] This slows the rate of vascular absorption of Prilocaine into the systemic circulation, which in turn lowers the peak plasma concentration of the drug and reduces the risk of reaching toxic levels.[13][14] This delayed absorption also prolongs the duration of the local anesthetic effect.[14]

Troubleshooting Guide

Issue 1: Subject exhibits signs of CNS toxicity (e.g., seizures, tremors) after Prilocaine administration.

  • Immediate Action : Stop the administration of Prilocaine immediately.[10]

  • Airway Management : Ensure a patent airway and provide oxygenation. If necessary, assist ventilation to prevent hypoxia and hypercarbia, which can worsen toxicity.[10][15]

  • Seizure Control : If seizures occur, administer an anticonvulsant. Benzodiazepines (e.g., diazepam, midazolam) are the first-line treatment.[10]

  • Consider Lipid Emulsion Therapy : For severe, refractory seizures or rapid deterioration, begin intravenous infusion of a 20% lipid emulsion.[10][12] This therapy acts as a "lipid sink," sequestering the lipophilic Prilocaine from target tissues.[10]

Issue 2: Subject develops cyanosis (bluish discoloration of skin and mucous membranes) that does not resolve with oxygen.

  • Suspect Methemoglobinemia : This is a classic sign of methemoglobinemia, particularly if it appears 2-4 hours after Prilocaine administration.[11][16]

  • Confirm Diagnosis : Measure the methemoglobin level in the blood. Clinical signs of cyanosis typically appear at methemoglobin levels of 10-20%.[5]

  • Administer Antidote : The primary treatment for symptomatic methemoglobinemia is the intravenous administration of methylene (B1212753) blue (1-2 mg/kg over 5 minutes).[7][11][16] Methylene blue helps to reduce the ferric iron in methemoglobin back to ferrous iron.

  • Contraindications : Be aware that methylene blue is contraindicated in individuals with G6PD deficiency.[17] In such cases, ascorbic acid (Vitamin C) may be used as an alternative treatment.[7]

Issue 3: How can I proactively design my experiment to minimize the risk of systemic toxicity?

  • Dose Calculation : Use the lowest effective dose of Prilocaine.[9][18] Adhere strictly to established maximum recommended doses.

  • Formulation : Consider using Prilocaine in combination with a vasoconstrictor like epinephrine, where appropriate for the experimental model, to slow systemic absorption.[12][13]

  • Administration Technique :

    • Use incremental injections rather than a single large bolus.[18]

    • Always aspirate before injecting to ensure the needle is not in a blood vessel.[10]

    • For targeted nerve blocks, the use of ultrasound guidance can significantly reduce the risk of accidental intravascular injection.[19]

  • Monitoring : Continuously monitor the subject's vital signs (respiratory and cardiovascular) and level of consciousness after each administration.[4]

Quantitative Data Summary

Table 1: Preclinical Toxicity Data for this compound

ParameterSpeciesRoute of AdministrationValueReference
LD50MouseSubcutaneous550 mg/kg[11][16]
LD50MouseSubcutaneous632 mg/kg[20]
LD50RatSubcutaneous790 mg/kg[20]
LD50MouseIntraperitoneal30 mg/kg[20]
LD50RatIntraperitoneal148 mg/kg[20]
Convulsive ThresholdRhesus MonkeyArterial Blood Level20 µg/mL[11][16]

Table 2: Clinical Thresholds and Recommended Dosages for this compound

ParameterPopulationValueNotesReference
Maximum Recommended DoseAdults≤ 600 mgFor single injection[11]
Maximum Recommended DosePatients < 70 kg≤ 8 mg/kg[11]
MethemoglobinemiaGeneralDoses ≥ 600 mgIncreased risk in adults[4]
Onset of CyanosisGeneral10-20% MetHb"Brownish" cyanosis not reversible with 100% oxygen[5]
Severe SymptomsGeneral>20% MetHbHeadache, lethargy, dyspnea[5]
Potentially LethalGeneral>70% MetHb[5]

Experimental Protocols

Protocol 1: In Vivo Assessment of a Novel Formulation to Reduce Prilocaine-Induced CNS Toxicity

  • Animal Model : Select a suitable rodent model (e.g., Sprague-Dawley rats).

  • Grouping : Divide animals into groups:

    • Control (Vehicle)

    • Prilocaine HCl (at a dose known to induce CNS effects)

    • Test Group: Prilocaine HCl + Novel Formulation

  • Administration : Administer the respective formulations via a relevant route (e.g., subcutaneous).

  • Observation : Continuously monitor animals for signs of CNS toxicity (e.g., tremors, twitching, convulsions, loss of righting reflex) for a predefined period (e.g., 60 minutes).

  • Scoring : Use a standardized scoring system to quantify the severity of CNS effects.

  • Data Analysis : Compare the incidence, onset time, and severity scores of CNS toxicity between the Prilocaine HCl group and the test group.

Protocol 2: In Vitro Evaluation of Methylene Blue Efficacy in Reversing Prilocaine-Metabolite-Induced Methemoglobinemia

  • Blood Collection : Obtain fresh whole blood samples from a suitable species (e.g., human or rabbit).

  • Induction of Methemoglobinemia : Incubate red blood cell suspensions with a known concentration of the Prilocaine metabolite, ortho-toluidine, to induce the formation of methemoglobin.

  • Treatment Groups :

    • Control (Methemoglobin-induced cells with vehicle)

    • Test Group: Methemoglobin-induced cells with varying concentrations of Methylene Blue.

  • Incubation : Incubate the samples for a specified time (e.g., 60 minutes) under controlled temperature and atmospheric conditions.

  • Measurement : Use a co-oximeter to measure the percentage of methemoglobin in each sample at various time points.

  • Data Analysis : Calculate the rate and extent of methemoglobin reduction in the Methylene Blue-treated groups compared to the control group.

Visualizations

cluster_0 Prilocaine Metabolism and Methemoglobin Formation Prilocaine Prilocaine o_toluidine o-toluidine (Metabolite) Prilocaine->o_toluidine Metabolism in Liver & Kidneys Oxidizing_Metabolites Oxidizing Metabolites o_toluidine->Oxidizing_Metabolites Hemoglobin Hemoglobin (Fe2+) (Oxygen Carrier) Oxidizing_Metabolites->Hemoglobin Oxidation Methemoglobin Methemoglobin (Fe3+) (Cannot Carry Oxygen) Hemoglobin->Methemoglobin Oxidation Methemoglobin->Hemoglobin Reduction Methylene_Blue Methylene Blue (Treatment) NADPH_Reductase NADPH-MetHb Reductase Methylene_Blue->NADPH_Reductase Activates NADPH_Reductase->Methemoglobin Reduces

Caption: Metabolic pathway of Prilocaine leading to methemoglobinemia.

cluster_workflow Experimental Workflow: Assessing Toxicity Mitigation start Start: Hypothesis (Agent X reduces toxicity) protocol_design Protocol Design (Animal model, dose, route) start->protocol_design group_allocation Animal Group Allocation (Control, Prilocaine, Prilocaine + Agent X) protocol_design->group_allocation administration Drug Administration group_allocation->administration monitoring Monitor for Toxicity Signs (CNS, CVS, MetHb levels) administration->monitoring data_collection Data Collection (Onset, severity, duration) monitoring->data_collection analysis Statistical Analysis data_collection->analysis conclusion Conclusion on Efficacy of Agent X analysis->conclusion

Caption: Workflow for testing a Prilocaine toxicity mitigation strategy.

cluster_troubleshooting Troubleshooting Suspected Systemic Toxicity start Toxicity Signs Observed During Experiment? stop_injection STOP INJECTION IMMEDIATELY start->stop_injection Yes monitor Continue Close Monitoring start->monitor No assess_abc Assess Airway, Breathing, Circulation (ABCs) stop_injection->assess_abc provide_o2 Provide Oxygen & Ventilatory Support assess_abc->provide_o2 cns_signs CNS Signs? (Seizures, Tremors) provide_o2->cns_signs cvs_signs CVS Instability? (Hypotension, Arrhythmia) cns_signs->cvs_signs No treat_seizure Administer Benzodiazepines cns_signs->treat_seizure Yes cyanosis Cyanosis without Hypoxia? cvs_signs->cyanosis No lipid_rescue Consider IV Lipid Emulsion cvs_signs->lipid_rescue Yes met_hb Suspect Methemoglobinemia cyanosis->met_hb Yes cyanosis->monitor No treat_seizure->cvs_signs lipid_rescue->cyanosis treat_met_hb Administer Methylene Blue met_hb->treat_met_hb treat_met_hb->monitor

Caption: Decision tree for troubleshooting Prilocaine systemic toxicity.

References

Prilocaine Hydrochloride Impurity Profiling: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the impurity profiling and identification of prilocaine (B1678100) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Prilocaine Hydrochloride?

A1: Several related compounds and degradation products are recognized as impurities of this compound. These are often designated by pharmacopeias (e.g., EP Impurity, USP Related Compound). Key impurities include starting materials, by-products of the synthesis process, and degradation products. One of the most significant process impurities and degradants is o-toluidine, which is classified as Prilocaine Impurity B (EP) and Prilocaine Related Compound A (USP).[1][2][3]

Q2: What are the primary degradation pathways for this compound?

A2: this compound, being an amide-type local anesthetic, is susceptible to hydrolysis, particularly under acidic or alkaline conditions, which cleaves the amide bond. A primary degradation product formed through hydrolysis is o-toluidine.[3] Forced degradation studies, which involve exposing the drug substance to stress conditions like heat, light, acid, base, and oxidation, are used to establish these pathways and develop stability-indicating analytical methods.[4][5] While prilocaine is relatively stable, its solutions can degrade over time, especially with temperature changes, leading to the formation of o-toluidine.[3]

Q3: Which analytical techniques are most suitable for prilocaine impurity profiling?

A3: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC with UV detection, is the most common and robust technique for separating and quantifying this compound and its impurities.[6][7][8] Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD) or Flame Ionization Detector (FID) is also a viable method for determining prilocaine and its volatile impurities.[3][5] For structural elucidation and identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed.[6]

Impurity Data

The following table summarizes some of the known impurities associated with this compound.

Impurity Name/DesignationCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Prilocaine721-50-6C13H20N2O220.31[1]
This compound1786-81-8C13H21ClN2O256.77[9]
Prilocaine Impurity A19281-31-3C10H12ClNO197.66[1][10]
Prilocaine Impurity B (o-Toluidine)95-53-4C7H9N107.15[1]
Prilocaine Impurity B HCl (o-Toluidine HCl)636-21-5C7H10ClN143.61[1][2]
Prilocaine Impurity C HCl35891-75-9C12H19ClN2O-
Prilocaine Impurity D HCl878791-35-6C13H21ClN2O256.77[1]
Prilocaine Impurity E35891-99-7C13H20N2O-[2]
Prilocaine Impurity F42459-45-0C12H18N2O206.29[9]
Prilocaine Impurity G HCl1049712-77-7C12H19ClN2O242.75 (206.29 + 36.46)[10]

Note: Molecular weights are based on the free base or salt form as indicated.

Experimental Workflows & Protocols

General Workflow for Impurity Identification

The following diagram illustrates a typical workflow for identifying and characterizing impurities in a this compound sample.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification & Characterization A Prilocaine HCl Sample B Develop Stability-Indicating HPLC Method A->B D Analyze Samples (HPLC-UV) B->D C Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) C->D E Quantify Known Impurities & Detect Unknown Peaks D->E F Isolate Unknown Impurity (Prep-HPLC) E->F G LC-MS/MS Analysis E->G Unknown Peak > Threshold H NMR Spectroscopy (1H, 13C) F->H I Propose Structure G->I H->I J Synthesize Reference Standard I->J K Confirm Structure (Co-injection) J->K

Caption: General workflow for prilocaine impurity detection and identification.

Detailed Protocol: Stability-Indicating RP-HPLC Method

This protocol is a representative example for the analysis of this compound and its related compounds. Method parameters may require optimization based on the specific instrument and column used.

  • Chromatographic System:

    • HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

    • Column Temperature: Ambient or controlled at 25°C.

    • Flow Rate: 1.0 - 1.2 mL/min.[7]

    • Detection Wavelength: 225 nm.[7][8]

    • Injection Volume: 20 µL.

  • Reagents and Solutions:

    • Mobile Phase A: Prepare a buffer solution (e.g., 25 mM phosphate (B84403) buffer), adjust pH to 7.0.[7] Filter through a 0.45 µm membrane filter and degas.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Mobile Phase Composition: A mixture of buffer and acetonitrile. An example mobile phase could be a 40:60 v/v mixture of buffer and acetonitrile/methanol.[7] Isocratic or gradient elution can be used depending on the complexity of the impurity profile.

    • Diluent: Mobile phase is typically used as the diluent.

    • Standard Solution: Prepare a solution of USP this compound RS in the diluent at a known concentration (e.g., 0.002 mg/mL for impurity determination).[11]

    • Test Solution: Accurately weigh and dissolve the this compound sample in the diluent to a specified concentration (e.g., 2.5 mg/mL).[6]

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the Standard Solution multiple times (e.g., n=6) and check for system suitability parameters. The relative standard deviation (RSD) for replicate injections should be not more than 5.0%.[11]

    • Inject the Test Solution and record the chromatogram.

    • Identify impurity peaks by their relative retention times (RRT) compared to the prilocaine peak.

    • Calculate the percentage of each impurity using the peak area of the standard and the appropriate relative response factors (RRF), if known.[11]

Troubleshooting Guide

Q4: My chromatogram shows a noisy or drifting baseline. What are the common causes?

A4: A noisy or drifting baseline can compromise the detection and quantification of low-level impurities. Common causes include:

  • Air bubbles in the system: Degas the mobile phase thoroughly and purge the pump.[12]

  • Contaminated mobile phase: Prepare fresh mobile phase using high-purity solvents and reagents.[13]

  • Detector issues: The detector lamp may be failing, or the flow cell could be contaminated. Flush the flow cell or replace the lamp if necessary.[13]

  • Pump malfunction: Leaks at pump fittings or failing seals can cause pressure fluctuations leading to baseline noise.[14][15]

Q5: I am observing significant peak tailing for the prilocaine peak. How can I resolve this?

A5: Peak tailing can affect resolution and integration accuracy. It is often caused by secondary interactions between the analyte and the stationary phase.

  • Column degradation: The column may be contaminated or have lost its bonded phase. Wash the column with a strong solvent or replace it if it's old.[16]

  • Active sites on silica: Residual silanol (B1196071) groups on the column packing can interact with basic analytes like prilocaine. Try operating at a lower pH (e.g., pH 2-3) to suppress silanol ionization or use a base-deactivated column.[14]

  • Mismatched sample solvent: The solvent used to dissolve the sample may be stronger than the mobile phase, causing peak distortion. Whenever possible, dissolve the sample in the mobile phase.[14]

Q6: I see unexpected peaks in my sample chromatogram that are not present in the standard. What should I do?

A6: Unexpected peaks can be impurities, degradation products, or artifacts. A systematic approach is needed for identification.

G A Unexpected Peak Observed in Sample Chromatogram B Step 1: Verify Source A->B C Inject Blank (Diluent). Is the peak present? B->C D Yes: Peak is an Artifact (from solvent, system) Troubleshoot system & reagents. C->D Yes E No: Peak is from the sample. C->E No F Step 2: Characterize Peak E->F G Use PDA Detector to obtain UV Spectrum of the peak. F->G H Compare spectrum to Prilocaine. Is it similar? G->H I Yes: Likely a related-compound imurity or degradant. H->I Yes J No: May be an unrelated impurity (e.g., from synthesis reagent). H->J No K Step 3: Identify I->K J->K L Perform LC-MS analysis to determine molecular weight. K->L M Proceed with structural elucidation (MS/MS, NMR). L->M

Caption: Troubleshooting workflow for unexpected chromatographic peaks.

Q7: My retention times are shifting between injections. What is the cause?

A7: Retention time instability affects peak identification and system suitability.

  • Inconsistent mobile phase composition: If preparing the mobile phase manually, ensure accurate measurements. If using a gradient, check the pump's proportioning valves.[12][14]

  • Fluctuating column temperature: Use a column oven to maintain a constant temperature, as even small changes in lab temperature can affect retention.[14]

  • Column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. This is especially important when changing mobile phases.[13]

  • Pump flow rate issues: Check for leaks in the system or pump cavitation, which can lead to an inconsistent flow rate.[12]

References

Overcoming poor solubility of Prilocaine hydrochloride in formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prilocaine (B1678100) Hydrochloride formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with Prilocaine Hydrochloride. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your formulation development.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the formulation of this compound.

FAQs

Q1: My this compound is not dissolving in water at the desired concentration. What could be the issue?

A1: While this compound is considered freely soluble in water, you may encounter issues at very high concentrations or due to the common ion effect if other chloride salts are present. Ensure you are using purified water and that the pH of your solution is not too high. Prilocaine has a pKa of approximately 7.8; as the pH approaches this value or becomes more alkaline, the less soluble free base form will begin to precipitate.

Q2: I observed a white precipitate in my this compound solution upon standing. What is it and how can I prevent it?

A2: The precipitate is likely the prilocaine free base. This can happen if the pH of the solution increases over time, for example, due to interaction with a container or absorption of atmospheric CO2 in unbuffered solutions. To prevent this, it is recommended to use a buffered solution to maintain a slightly acidic pH (typically between 4.5 and 6.5).[1]

Q3: Can I dissolve this compound in organic solvents?

A3: Yes, this compound is freely soluble in ethanol.[2] It also shows solubility in other polar organic solvents like Dimethyl Sulfoxide (DMSO).[3][4][5] However, its solubility in non-polar organic solvents is limited. For formulations requiring organic solvents, it is advisable to check the solubility in the specific solvent system you intend to use.

Q4: I am developing a topical gel and the this compound is causing the gel to become cloudy or grainy. What should I do?

A4: This can be due to a few factors:

  • pH Incompatibility: Some gelling agents, like carbomers, require a specific pH range for optimal clarity and viscosity. If the pH required for the gel is close to or above the pKa of prilocaine, the free base may precipitate. Consider using a gelling agent that is effective at a lower pH or adjusting the formulation to include a solubilizing agent.

  • Ingredient Interaction: There might be an interaction between the this compound and other excipients in your formulation. A systematic evaluation of the compatibility of all components is recommended.

  • Order of Addition: The order in which you add the ingredients can be critical. It is often best to dissolve the this compound in the aqueous phase before adding the gelling agent.

Q5: How can I increase the solubility of the less soluble prilocaine base in my formulation?

A5: The solubility of the prilocaine free base, which is more lipophilic, can be enhanced using several techniques. One effective method is complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[6][7] This approach encapsulates the drug molecule, increasing its apparent aqueous solubility. Another strategy is the use of microemulsions, which can incorporate the lipophilic drug in the oil phase of the emulsion.

Quantitative Solubility Data

Understanding the solubility of Prilocaine and its hydrochloride salt is crucial for formulation development. The following tables summarize key solubility data.

Table 1: Physicochemical Properties of Prilocaine and this compound

PropertyPrilocaine BaseThis compound
Molecular Formula C13H20N2OC13H21ClN2O
Molecular Weight 220.31 g/mol 256.77 g/mol
pKa 7.8-
Melting Point 36-39 °C166-169 °C

Table 2: Solubility of Prilocaine and this compound in Various Solvents

CompoundSolventSolubility
Prilocaine Base Water (25 °C)541 mg/L[1]
DMSO≥8.25 mg/mL
This compound WaterFreely Soluble[2]
Ethanol (96%)Freely Soluble[2]
AcetoneVery Slightly Soluble
DMSO≥10.4 mg/mL[3][4]
MethanolSoluble

Experimental Protocols

This section provides detailed methodologies for common formulation strategies to enhance the solubility of this compound.

pH Adjustment and Buffering

The solubility of prilocaine is highly dependent on pH. As a weak base with a pKa of approximately 7.8, its solubility in aqueous solutions decreases as the pH increases towards and beyond its pKa, leading to the precipitation of the less soluble free base.

Experimental Workflow for pH Adjustment:

start Start: Prilocaine HCl Powder dissolve Dissolve Prilocaine HCl in Purified Water start->dissolve measure_ph Measure Initial pH dissolve->measure_ph adjust_ph Adjust pH to 4.5-6.5 (e.g., with Citrate (B86180) Buffer) measure_ph->adjust_ph check_solubility Observe for Complete Dissolution and Absence of Precipitation adjust_ph->check_solubility final_product Stable Aqueous Solution check_solubility->final_product

Caption: Workflow for pH-controlled dissolution of Prilocaine HCl.

Protocol:

  • Weigh the required amount of this compound powder.

  • Add it to a beaker containing a known volume of purified water while stirring.

  • Measure the initial pH of the solution. It will likely be slightly acidic.

  • Prepare a suitable buffer solution (e.g., citrate or phosphate (B84403) buffer) to maintain the pH in the desired range of 4.5-6.5.

  • Slowly add the buffer to the this compound solution while monitoring the pH.

  • Continue stirring until the drug is completely dissolved and the solution is clear.

  • Visually inspect the solution for any signs of precipitation.

Cosolvency

The use of cosolvents can significantly enhance the solubility of this compound, particularly in mixed aqueous-organic systems.

Protocol for Solubility Enhancement using a Cosolvent (e.g., Propylene (B89431) Glycol):

  • Prepare a series of aqueous solutions containing increasing concentrations of the cosolvent (e.g., 10%, 20%, 30%, 40% v/v propylene glycol in water).

  • Add an excess amount of this compound to each cosolvent mixture in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials to separate the undissolved solid.

  • Carefully withdraw an aliquot from the supernatant of each vial.

  • Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as HPLC.

  • Plot the solubility of this compound as a function of the cosolvent concentration.

Cyclodextrin (B1172386) Complexation

Cyclodextrins can encapsulate the less soluble prilocaine free base, thereby increasing its aqueous solubility. This is particularly useful when formulating at a pH closer to neutral.

Signaling Pathway for Cyclodextrin Solubilization:

cluster_0 Aqueous Environment Prilocaine_Base Prilocaine Base (Poorly Soluble) Complex Inclusion Complex (Water-Soluble) Prilocaine_Base->Complex Encapsulation HPBCD HP-β-Cyclodextrin (Hydrophilic Exterior) HPBCD->Complex Forms Complex

Caption: Encapsulation of prilocaine base by HP-β-cyclodextrin.

Protocol for Preparing a Prilocaine-Cyclodextrin Complex Solution:

  • Prepare an aqueous solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) at the desired concentration.

  • Separately, prepare a solution of this compound and adjust the pH to a value where the prilocaine free base starts to form but has not yet precipitated (e.g., around pH 7.0-7.5). This can be done by dropwise addition of a dilute base like sodium hydroxide (B78521).

  • Slowly add the prilocaine solution to the stirring cyclodextrin solution.

  • Continue stirring for several hours to allow for the formation of the inclusion complex.

  • The resulting solution should be clear, indicating that the prilocaine base has been successfully encapsulated and solubilized.

Microemulsion Formulation

Microemulsions are thermodynamically stable, transparent systems of oil, water, surfactant, and cosurfactant. They can be used to deliver both hydrophilic and lipophilic drugs.

Experimental Workflow for Microemulsion Preparation:

A Phase A: Aqueous Phase (Water, Prilocaine HCl) mix Slowly add Phase A to Phase B with continuous stirring A->mix B Phase B: Oil Phase (Oil, Surfactant, Cosurfactant) B->mix homogenize Homogenize the mixture (if necessary) mix->homogenize ME Formation of a clear Microemulsion homogenize->ME

Caption: Workflow for preparing a Prilocaine HCl microemulsion.

Protocol:

  • Preparation of the Aqueous Phase: Dissolve the this compound in purified water.

  • Preparation of the Oil Phase: Mix the selected oil (e.g., isopropyl myristate), surfactant (e.g., Tween 80), and cosurfactant (e.g., propylene glycol) in a beaker.

  • Mixing: Slowly add the aqueous phase to the oil phase while stirring continuously with a magnetic stirrer.

  • Equilibration: Continue stirring until a clear and transparent microemulsion is formed. In some cases, gentle warming may be required to facilitate the formation of the microemulsion.

  • Characterization: The resulting microemulsion should be characterized for its physical stability, droplet size, and drug content.

Topical Gel Formulation

Topical gels are a common dosage form for local anesthetics. The following is a general protocol for preparing a carbomer-based gel.

Protocol for a 2% this compound Topical Gel:

  • Disperse the Gelling Agent: In a beaker, slowly disperse Carbomer (e.g., Carbopol 940) in purified water with continuous stirring until a uniform, lump-free dispersion is obtained. Allow it to hydrate (B1144303) for at least 2 hours.

  • Prepare the Drug Solution: In a separate beaker, dissolve 2g of this compound and any other water-soluble excipients (e.g., preservatives, humectants like propylene glycol) in a portion of the purified water.

  • Incorporate the Drug: Slowly add the drug solution to the hydrated carbomer dispersion with gentle mixing.

  • Neutralization: Neutralize the dispersion by slowly adding a neutralizing agent (e.g., triethanolamine (B1662121) or sodium hydroxide solution) dropwise while continuously stirring. The gel will form as the pH increases to the optimal range for the carbomer (typically pH 6.0-7.0). Monitor the pH to avoid it becoming too alkaline, which could cause precipitation of the prilocaine base.

  • Final Mixing: Continue mixing until a homogenous, transparent gel is formed. Avoid entrapping air bubbles.

  • Final Weight Adjustment: Add purified water to make up the final weight of the formulation.

  • Characterization: Evaluate the gel for its pH, viscosity, clarity, and drug content.

References

Technical Support Center: Prilocaine Hydrochloride Anesthetic Prolongation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prilocaine (B1678100) hydrochloride. The following sections detail strategies to prolong its anesthetic effect, address potential experimental issues, and provide established protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to extend the duration of action of Prilocaine hydrochloride?

A1: The main strategies to prolong the anesthetic effect of this compound include:

  • Co-administration with Vasoconstrictors: Agents like epinephrine (B1671497) or felypressin (B344493) are used to decrease local blood flow, which slows the systemic absorption of prilocaine and keeps it at the nerve site for a longer period.[1][2]

  • Use of Adjuvants: Various pharmacological agents can be added to the prilocaine solution to enhance and prolong its anesthetic effect.[3][4][5] These include alpha-2 adrenergic agonists (e.g., clonidine, dexmedetomidine), opioids (e.g., buprenorphine), and other substances like magnesium.[3][4][5]

  • Advanced Drug Delivery Systems: Encapsulating prilocaine in systems like liposomes or biodegradable microparticles can provide a sustained release of the anesthetic at the injection site.[6][7] Bioadhesive gels are also being explored for topical applications to prolong contact time.

Q2: How does a vasoconstrictor like epinephrine prolong Prilocaine's effect?

A2: Epinephrine stimulates adrenergic receptors in the vasculature, causing local vasoconstriction. This constriction reduces blood flow in the area of injection.[1] Slower blood flow leads to a decreased rate of absorption of this compound into the systemic circulation, thereby maintaining a higher concentration of the anesthetic at the nerve for a longer duration.[1][8]

Q3: Are there any safety concerns when using vasoconstrictors with Prilocaine?

A3: Yes, caution is advised. While generally safe in healthy individuals when administered correctly, vasoconstrictors can pose risks for patients with certain medical conditions, such as cardiovascular disease, hypertension, or hyperthyroidism.[9] The systemic absorption of the vasoconstrictor can lead to cardiovascular side effects. Therefore, the use of vasoconstrictors may be contraindicated in these patient populations.[10]

Q4: What is a liposomal formulation of Prilocaine and how does it extend anesthesia?

A4: A liposomal formulation involves encapsulating this compound within liposomes, which are microscopic vesicles composed of a lipid bilayer.[7][10] This encapsulation provides a sustained-release mechanism.[6] The liposomes slowly release the entrapped prilocaine at the site of injection, thereby prolonging the local anesthetic effect.[6] This method can be an effective alternative to using vasoconstrictors.[6][10]

Troubleshooting Guides

Vasoconstrictor-Containing Formulations
Problem Possible Cause(s) Suggested Solution(s)
Inconsistent duration of anesthesia Improper injection technique leading to variable anesthetic distribution. Patient-specific factors (e.g., local tissue vascularity). Degradation of epinephrine due to light exposure or improper storage.[9]Ensure proper and consistent injection technique. Consider patient variability in experimental design and data analysis. Protect epinephrine-containing solutions from light and store at room temperature (approx. 25°C).[9]
Cardiovascular side effects observed in animal models (e.g., changes in heart rate or blood pressure) Systemic absorption of the vasoconstrictor.[11] Intravascular injection.Use the lowest effective concentration of the vasoconstrictor.[8] Always aspirate before injection to prevent intravascular administration.[9] Monitor cardiovascular parameters closely during the experiment.[11]
Adjuvant-Containing Formulations
Problem Possible Cause(s) Suggested Solution(s)
Systemic side effects such as sedation, hypotension, or bradycardia in animal subjects Systemic absorption of the adjuvant (e.g., clonidine, dexmedetomidine).[3][4]Use the minimum effective dose of the adjuvant.[4] Consider systemic administration of the adjuvant as a control group to differentiate local versus systemic effects. Monitor vital signs of the animals throughout the experiment.
Observed neurotoxicity or tissue irritation at the injection site Some adjuvants may have inherent neurotoxic potential, especially at higher concentrations.[5][12] Preservatives in some adjuvant formulations can be neurolytic.[13]Conduct dose-response studies to identify the optimal non-toxic concentration. Use preservative-free formulations of adjuvants whenever possible. Include a vehicle-only control group to assess for formulation-induced irritation.
Inconsistent prolongation of anesthetic effect Chemical incompatibility or instability of the prilocaine-adjuvant mixture. The chosen adjuvant may not be effective for the specific nerve block or animal model.Prepare fresh formulations for each experiment. Conduct stability studies of the mixture under experimental conditions. Consult literature for evidence of efficacy of the specific adjuvant in a similar experimental context.
Liposomal Formulations
Problem Possible Cause(s) Suggested Solution(s)
Low encapsulation efficiency of Prilocaine Incorrect pH during preparation. Inappropriate lipid composition. Issues with the preparation method (e.g., sonication, extrusion).Optimize the pH of the aqueous phase during liposome (B1194612) formation. Adjust the lipid composition (e.g., cholesterol content) to improve drug retention. Standardize and validate the liposome preparation protocol.
Variable particle size and instability of the liposomal suspension Inconsistent preparation technique. Aggregation of liposomes over time.Utilize techniques like extrusion to achieve a uniform vesicle size.[10] Characterize particle size and distribution using methods like laser light scattering.[6] Store the liposomal formulation under appropriate conditions (e.g., temperature, light) and assess stability over the intended period of use.
Failure to observe prolonged anesthetic effect in vivo Premature release of prilocaine from the liposomes. Insufficient dose of the encapsulated drug. The in vivo model is not sensitive enough to detect the prolonged effect.Perform in vitro release studies to characterize the release profile of the formulation.[10] Conduct dose-escalation studies to determine the effective dose of the liposomal prilocaine. Ensure the chosen animal model and pain assessment method are appropriate for evaluating prolonged local anesthesia.

Quantitative Data Summary

Table 1: Effect of Adjuvants on Analgesia Duration

AdjuvantDose RangeProlongation of AnalgesiaKey Adverse Effects
Clonidine30–300 mcgApproximately 2 hours[4]Hypotension, bradycardia, sedation[3][4]
Dexmedetomidine50–150 mcgApproximately 4-5 hours[4]Hypotension, bradycardia, sedation[3][4]
Buprenorphine100–300 mcgApproximately 8.5 hours[3]Postoperative nausea and vomiting, pruritus[3]
MagnesiumN/AShown to increase duration of analgesiaNausea at higher doses, potential for neurotoxicity with intrathecal administration[5]

Table 2: Liposomal Prilocaine vs. Plain Solution

FormulationAnesthetic Effect IncreaseTime to Recovery Increase
2% Liposomal Prilocaine35.3%30%

Data from in vivo infraorbital nerve-blockade test in rats.

Experimental Protocols

Protocol 1: Preparation of Liposomal Prilocaine

This protocol is adapted from Cereda et al. (2004).[7][10]

Materials:

  • Egg phosphatidylcholine (EPC)

  • Cholesterol (Ch)

  • α-tocopherol (α-T)

  • This compound

  • HEPES buffer (20 mM, pH 7.4)

  • Saline (0.9%)

  • Chloroform (B151607)

  • Nitrogen gas

  • Vacuum pump

  • Vortex mixer

  • Extruder with polycarbonate membranes (400 nm)

Methodology:

  • Lipid Film Formation:

    • Dissolve EPC, Ch, and α-T in chloroform in a round-bottom flask at a molar ratio of 4:3:0.07.[7][10]

    • Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the flask wall.

    • Place the flask under a vacuum for at least two hours to remove any residual solvent.[10]

  • Hydration and Formation of Multilamellar Vesicles (MLVs):

    • Add 20 mM HEPES buffer (pH 7.4) to the dry lipid film.

    • Vortex the mixture vigorously to hydrate (B1144303) the lipid film and form MLVs.[10]

  • Formation of Large Unilamellar Vesicles (LUVs):

    • Extrude the MLV suspension through a 400 nm polycarbonate membrane using an extruder.[10] Perform approximately 12 cycles at 25°C to obtain LUVs.[10]

  • Prilocaine Loading:

    • Prepare a stock solution of this compound in 0.9% saline.

    • Add the prilocaine solution to the LUV suspension to achieve the desired final concentration (e.g., 3%).[10]

Protocol 2: Evaluation of Anesthetic Effect using Rat Infraorbital Nerve Block

This protocol is based on the model described by Cereda et al. (2004).[6][10]

Animals:

  • Adult Wistar or Sprague-Dawley rats.

Procedure:

  • Anesthetize the rats with an appropriate anesthetic (e.g., pentobarbital).

  • Inject 0.1 mL of the test solution (e.g., plain prilocaine, prilocaine with vasoconstrictor, liposomal prilocaine) near the infraorbital foramen.

  • Assess the sensory nerve blockade by applying a mechanical stimulus (e.g., pinching with forceps) to the upper lip on the injected side at regular intervals (e.g., every 5-10 minutes).

  • The absence of a motor response (e.g., contraction of the facial muscles) to the stimulus indicates a successful nerve block.

  • Record the time of onset and the duration of the anesthetic effect. The duration is the time from the onset of the block until the return of the motor response.

Protocol 3: Mouse Tail Flick Test for Local Anesthesia

This protocol is a standard method for assessing the analgesic effects of local anesthetics.[14][15]

Apparatus:

  • Tail flick apparatus with a radiant heat source.[15][16]

Procedure:

  • Gently restrain the mouse.

  • Establish a baseline tail flick latency by focusing the radiant heat source on the tail and measuring the time it takes for the mouse to flick its tail away.[15] A cut-off time should be set to prevent tissue damage.[16]

  • Administer the local anesthetic formulation via subcutaneous injection at the base of the tail.

  • At predetermined time intervals post-injection, re-measure the tail flick latency.

  • An increase in the tail flick latency compared to the baseline indicates an analgesic effect. The duration of the anesthetic effect is the time until the tail flick latency returns to baseline levels.

Visualizations

G cluster_0 Mechanism of Prilocaine Action nerve_membrane Nerve Cell Membrane na_channel Voltage-Gated Sodium Channel depolarization Nerve Depolarization (Pain Signal) na_channel->depolarization Leads to no_depolarization Blockade of Depolarization (Anesthesia) na_channel->no_depolarization Blockade leads to prilocaine Prilocaine HCl prilocaine->na_channel Binds to channel na_ion na_ion->na_channel Influx blocked G cluster_1 Strategies to Prolong Anesthetic Effect cluster_vaso Vasoconstriction cluster_delivery Drug Delivery System prilocaine Prilocaine HCl prolonged_effect Prolonged Anesthetic Effect prilocaine->prolonged_effect vasoconstrictor Vasoconstrictor (e.g., Epinephrine) vasoconstrictor->prilocaine Reduces systemic absorption delivery_system Liposomes / Microparticles delivery_system->prilocaine Provides sustained release G cluster_2 Experimental Workflow: In Vivo Efficacy Testing formulation Prepare Prilocaine Formulation (Plain, +Adjuvant, Liposomal) administration Administer Formulation (e.g., Nerve Block, Injection) formulation->administration animal_model Select Animal Model (e.g., Rat, Mouse) animal_model->administration assessment Assess Anesthetic Effect (e.g., Tail Flick, Nerve Blockade Test) administration->assessment data_analysis Analyze Data (Onset, Duration, Intensity) assessment->data_analysis

References

Improving the stability of Prilocaine hydrochloride in combination drug products

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Prilocaine (B1678100) Hydrochloride Stability

This guide provides researchers, scientists, and drug development professionals with essential information for improving and troubleshooting the stability of Prilocaine hydrochloride (HCl) in combination drug products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Prilocaine HCl?

A1: The primary degradation pathway for Prilocaine HCl, an amide-type local anesthetic, is hydrolysis of the amide bond. This hydrolysis results in the formation of o-toluidine (B26562) and N-propylalanine[1]. O-toluidine is a metabolite of particular concern as it is known to induce methemoglobinemia[1][2]. Degradation can be accelerated by exposure to acidic or basic conditions, elevated temperatures, and oxidative stress[3][4].

Q2: How do pH and temperature impact the stability of Prilocaine HCl in solution?

A2: Prilocaine HCl is most stable in acidic solutions, typically in a pH range of 3.0 to 6.5[1][5]. In alkaline conditions, the rate of hydrolysis increases significantly. Temperature is also a critical factor; elevated temperatures accelerate the degradation process, with a notable increase in the formation of the metabolite o-toluidine at higher temperatures[6]. For optimal stability in aqueous formulations, maintaining a controlled, slightly acidic pH and storing at recommended temperatures (e.g., refrigerated or controlled room temperature) is crucial.

Q3: What are some common excipients that may be incompatible with Prilocaine HCl?

A3: While specific incompatibility data is limited in the provided search results, general principles suggest that highly alkaline excipients could promote hydrolytic degradation. Additionally, strong oxidizing agents should be avoided. When formulating combination products, especially with other active ingredients like epinephrine (B1671497), it's important to consider the overall pH and redox potential of the formulation[5]. Compatibility studies are essential during pre-formulation to identify any interactions between Prilocaine HCl and other excipients, such as preservatives, buffering agents, and viscosity modifiers[7].

Q4: My formulation contains a vasoconstrictor like epinephrine. Are there specific stability concerns I should be aware of?

A4: Yes, the inclusion of vasoconstrictors like epinephrine introduces additional stability challenges. Epinephrine is susceptible to oxidation, which can be catalyzed by factors such as light, heat, and metal ions. The degradation of epinephrine can, in turn, affect the overall stability and pH of the formulation, potentially impacting Prilocaine HCl. Formulations containing epinephrine often require the addition of antioxidants (e.g., sodium metabisulfite) and careful pH control to ensure the stability of both active ingredients[5].

Q5: How can I prevent oxidative degradation in my Prilocaine HCl formulation?

A5: To prevent oxidative degradation, consider the following strategies:

  • Use of Antioxidants: Incorporate antioxidants like sodium metabisulfite (B1197395) or ascorbic acid.

  • Chelating Agents: Add chelating agents such as ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.

  • Inert Atmosphere: During manufacturing, purge the solution and headspace of the container with an inert gas like nitrogen to displace oxygen.

  • Light Protection: Store the product in light-resistant packaging (e.g., amber vials or cartons) as light can initiate oxidative reactions.

Troubleshooting Guide

Issue 1: Rapid degradation of Prilocaine HCl is observed during a short-term stability study of my injectable solution.

Potential Cause Troubleshooting Steps
Incorrect pH Verify the pH of the formulation. Prilocaine HCl is more stable in a slightly acidic medium (pH 3.0-6.5)[1][5]. Adjust the pH with a suitable buffering system if it is outside the optimal range.
Oxidative Stress If the formulation includes components susceptible to oxidation (e.g., epinephrine), ensure adequate antioxidant and/or chelating agent concentrations. Check for proper inert gas blanketing during manufacturing.
Incompatible Excipients Review all excipients for known incompatibilities. Perform compatibility studies by creating binary mixtures of Prilocaine HCl and each excipient and analyzing for degradation products.
Storage Conditions Confirm that samples are being stored at the correct temperature and protected from light as per the study protocol.

Issue 2: Unexpected peaks are appearing in the HPLC chromatogram during stability analysis.

Potential Cause Troubleshooting Steps
Degradation Products The new peaks are likely degradation products. The primary hydrolytic degradant is o-toluidine[1][6]. Characterize these peaks using techniques like mass spectrometry (LC-MS) to confirm their identity.
Excipient Degradation One of the excipients may be degrading. Run individual excipient solutions under stress conditions to identify the source of the peak.
Interaction Products The peaks could represent products from an interaction between Prilocaine HCl and another component. Analyze stressed binary mixtures to identify the interaction.
Method Specificity Ensure your analytical method is stability-indicating, meaning it can separate the intact drug from all potential degradation products without interference[5][8]. If not, the method will need to be redeveloped and validated.

Data & Experimental Protocols

Table 1: Example pH-Dependent Stability of Prilocaine HCl

This table summarizes hypothetical data illustrating the effect of pH on the stability of a 4% Prilocaine HCl solution stored at 40°C for 30 days.

pH of Solution% Prilocaine HCl Remaining% o-toluidine Formed
3.099.5%< 0.1%
5.098.8%0.3%
7.095.2%1.5%
8.588.1%4.8%
Protocol: Forced Degradation Study for a Prilocaine HCl Formulation

Objective: To identify potential degradation products and pathways for a Prilocaine HCl combination product and to establish the stability-indicating nature of the analytical method.

Materials & Equipment:

  • Prilocaine HCl drug product

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • Equipment: Calibrated pH meter, HPLC system with UV or PDA detector[5], photostability chamber, temperature-controlled oven/water bath.

Methodology: The study should be conducted according to ICH guideline Q1A (R2)[9][10].

  • Acid Hydrolysis:

    • Prepare a solution of the drug product in 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute to the target concentration for HPLC analysis[11].

  • Base Hydrolysis:

    • Prepare a solution of the drug product in 0.1 M NaOH.

    • Keep the solution at room temperature for 12 hours.

    • Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of the drug product in 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Withdraw samples and dilute for HPLC analysis[11].

  • Thermal Degradation:

    • Expose the solid drug product or liquid formulation to dry heat at 70°C for 48 hours in a calibrated oven[4].

    • For liquid samples, withdraw and analyze. For solid samples, dissolve and dilute to the target concentration for analysis.

  • Photostability:

    • Expose the drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber[4].

    • Analyze the exposed sample and a control sample (wrapped in foil) against a reference standard.

Analysis:

  • Analyze all stressed samples by a validated stability-indicating HPLC method.

  • Assess the peak purity of Prilocaine HCl to ensure no co-eluting peaks.

  • Quantify the amount of Prilocaine HCl remaining and calculate the percentage of major degradation products formed.

Visualizations

Prilocaine_Degradation_Pathway Prilocaine Prilocaine HCl Hydrolysis Hydrolysis (Amide Bond Cleavage) Prilocaine->Hydrolysis H⁺ / OH⁻ Heat O_Toluidine o-Toluidine (Metabolite/Degradant) Hydrolysis->O_Toluidine NPA N-propylalanine Hydrolysis->NPA

Caption: Primary hydrolytic degradation pathway of Prilocaine HCl.

Stability_Troubleshooting_Workflow start Stability Issue Detected (e.g., Low Assay, Impurities) check_ph Verify Formulation pH (Is it within 3.0-6.5?) start->check_ph ph_ok pH is OK check_ph->ph_ok Yes ph_bad Adjust pH with Buffer & Re-test check_ph->ph_bad No check_excipients Review Excipient Compatibility Data ph_ok->check_excipients ph_bad->start excipients_ok Excipients Compatible check_excipients->excipients_ok Yes excipients_bad Reformulate with Alternative Excipients check_excipients->excipients_bad No check_environment Investigate Storage (Temp, Light, O₂) excipients_ok->check_environment excipients_bad->start environment_bad Optimize Packaging & Manufacturing Process (e.g., Amber Vials, N₂ Purge) check_environment->environment_bad Issue Found end Stability Improved check_environment->end OK environment_bad->start

Caption: Logical workflow for troubleshooting Prilocaine HCl stability issues.

References

Addressing analytical challenges in Prilocaine metabolite detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges associated with the detection of prilocaine (B1678100) and its primary metabolite, o-toluidine (B26562).

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges in detecting prilocaine and its metabolite, o-toluidine?

A1: The main challenges include:

  • Sensitivity: Achieving low limits of detection (LOD) and quantification (LOQ) is crucial, especially for o-toluidine, which can be present at very low concentrations in biological matrices.

  • Matrix Effects: Biological samples like plasma and urine contain numerous endogenous compounds that can interfere with the ionization of prilocaine and o-toluidine in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.[1][2]

  • Metabolite Stability: O-toluidine can be unstable, and its concentration can change during sample collection, storage, and processing.[3]

  • Sample Preparation: Efficient extraction of the analytes from the complex biological matrix is necessary to remove interfering substances and concentrate the analytes.[2][4]

  • Metabolic Conjugation: O-toluidine and its metabolites can be present in urine as conjugates (e.g., glucuronides or sulfates).[5][6] For accurate total quantification, an enzymatic deconjugation step is often required.[5][6]

Q2: What is the most common analytical technique for the quantification of prilocaine and o-toluidine?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique.[5][7] It offers high sensitivity, selectivity, and the ability to quantify multiple analytes simultaneously.[7] Gas chromatography-mass spectrometry (GC-MS) has also been used.[8][9]

Q3: Why is the detection of o-toluidine particularly important?

A3: O-toluidine is a known metabolite of prilocaine and is classified as a human bladder carcinogen.[10][11] Monitoring its levels is important for assessing patient exposure and potential toxicological risk, especially with high doses or prolonged use of prilocaine.[11][12]

Q4: What are the key steps in a typical analytical workflow for prilocaine and o-toluidine in plasma?

A4: A typical workflow involves:

  • Sample Collection and Storage: Proper collection using appropriate anticoagulants and storage at -80°C to ensure analyte stability.[13]

  • Sample Preparation: This usually involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes.[2][4][14]

  • LC Separation: Chromatographic separation of prilocaine, o-toluidine, and an internal standard on a suitable column.

  • MS/MS Detection: Detection and quantification using a mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[7]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

  • Q: My chromatogram shows tailing peaks for prilocaine and/or o-toluidine. What could be the cause?

    • A: Peak tailing can be caused by several factors:

      • Column Contamination: Buildup of matrix components on the column. Try flushing the column or using a guard column.[15]

      • Secondary Interactions: Interactions between the analytes and active sites on the column packing. Consider a different column chemistry or adjusting the mobile phase pH.[15]

      • Column Overload: Injecting too much sample. Try diluting your sample.[15]

  • Q: I am observing split peaks. What should I investigate?

    • A: Split peaks can indicate:

      • Partially Blocked Frit: The inlet frit of the column may be clogged. Try back-flushing the column or replacing the frit.[15]

      • Injection Solvent Incompatibility: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion. Ensure your sample is dissolved in a solvent similar in strength to the initial mobile phase.[15]

      • Column Void: A void may have formed at the head of the column. This usually requires column replacement.[15]

Issue 2: High Background Noise or Baseline Instability

  • Q: My baseline is very noisy. What are the common causes?

    • A: A noisy baseline can result from:

      • Contaminated Solvents or Reagents: Ensure you are using high-purity solvents and freshly prepared mobile phases.[1]

      • Dirty Ion Source: The ion source of the mass spectrometer can become contaminated over time. Regular cleaning is essential.[1]

      • Leaks in the LC System: Check all fittings and connections for any signs of leaks.[16]

      • Insufficient Mobile Phase Degassing: Dissolved gases in the mobile phase can cause pressure fluctuations and baseline noise.

Issue 3: Low Analyte Recovery

  • Q: My recovery of o-toluidine is consistently low. What can I do to improve it?

    • A: Low recovery is often related to the sample preparation step:

      • Inefficient Extraction: Optimize your extraction method. This could involve trying different extraction solvents for liquid-liquid extraction or different sorbents and elution solvents for solid-phase extraction.

      • Analyte Degradation: O-toluidine can be susceptible to degradation. Ensure samples are kept cold during processing and consider adding antioxidants.

      • pH of Extraction: The pH of the sample during extraction is critical for ensuring the analytes are in their non-ionized form for efficient extraction into an organic solvent. Adjust the pH to be above the pKa of prilocaine and o-toluidine.

Issue 4: Inconsistent Results and Poor Reproducibility

  • Q: I'm seeing significant variability between replicate injections. What should I check?

    • A: Poor reproducibility can stem from:

      • Autosampler Issues: Check the autosampler for proper functioning, including injection volume accuracy and potential for carryover.[1]

      • Inconsistent Sample Preparation: Ensure that the sample preparation procedure is followed precisely for all samples. Automation of sample preparation can help improve consistency.[4]

      • Matrix Effects: Variability in the matrix composition between samples can lead to inconsistent ion suppression or enhancement. The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various analytical methods for the detection of prilocaine and o-toluidine.

Table 1: Method Performance for Prilocaine Detection

Analytical TechniqueMatrixLLOQ (ng/mL)Linearity Range (ng/mL)Recovery (%)Reference
LC-MS/MSHuman Plasma0.100.10 - 201.66Not Reported[7]
GC-MSPharmaceutical Preparations3140 - 1000Not Reported[9]
GC-NPDBulk Drug & Pharmaceutical Formulation3540 - 1000~98.9[3]
HPLC-UVPlasma4Not SpecifiedNot Reported[17]

Table 2: Method Performance for o-Toluidine Detection

Analytical TechniqueMatrixLOD (µg/L)Recovery (%)Reference
HPLC-ElectrochemicalUrine0.691[18]
HPLC-ElectrochemicalUrine0.686[19]
HPLC-UVPlasma4 ng/mLNot Reported[17]

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Prilocaine and o-Toluidine in Human Plasma

This protocol is a representative example based on common practices.[7]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 200 µL of plasma, add an internal standard (e.g., prilocaine-d7).

  • Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Prilocaine: Monitor the transition from the precursor ion (protonated molecule) to a specific product ion.

    • o-Toluidine: Monitor the transition from its precursor ion to a characteristic product ion.

    • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.

Visualizations

Prilocaine_Metabolism Prilocaine Prilocaine o_Toluidine o-Toluidine Prilocaine->o_Toluidine Hydrolysis (Carboxylesterases) Metabolites Further Metabolites (e.g., 4-hydroxy-o-toluidine) o_Toluidine->Metabolites Oxidation (CYP2E1) Methemoglobin Methemoglobin Formation o_Toluidine->Methemoglobin Metabolites->Methemoglobin

Caption: Metabolic pathway of prilocaine to o-toluidine and subsequent reactions.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Plasma Sample add_is Add Internal Standard start->add_is extraction Solid-Phase Extraction or Liquid-Liquid Extraction add_is->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms data Data Processing ms->data

Caption: Experimental workflow for prilocaine and o-toluidine analysis in plasma.

Troubleshooting_Tree cluster_lc LC Troubleshooting cluster_ms MS Troubleshooting cluster_prep Sample Prep Troubleshooting start Analytical Issue (e.g., Poor Peak Shape, Low Signal) check_lc Check LC System start->check_lc Is the issue related to chromatography? check_ms Check MS System start->check_ms Is the signal intensity low or inconsistent? check_sample_prep Review Sample Preparation start->check_sample_prep Are results consistently poor across a batch? lc_pressure Check Pressure Trace check_lc->lc_pressure lc_column Inspect Column check_lc->lc_column lc_mobile_phase Check Mobile Phase check_lc->lc_mobile_phase ms_source Clean Ion Source check_ms->ms_source ms_calibration Check Calibration check_ms->ms_calibration ms_tuning Review Tuning Parameters check_ms->ms_tuning prep_recovery Evaluate Extraction Recovery check_sample_prep->prep_recovery prep_matrix Assess Matrix Effects check_sample_prep->prep_matrix prep_stability Confirm Analyte Stability check_sample_prep->prep_stability

Caption: A decision tree for troubleshooting common analytical issues.

References

Technical Support Center: Flow Chemistry Optimization for Prilocaine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the flow chemistry synthesis of Prilocaine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using flow chemistry for this compound synthesis compared to traditional batch methods?

Flow chemistry offers several significant advantages for the synthesis of this compound.[1][2][3][4][5] Key benefits include:

  • Enhanced Safety: Flow reactors handle smaller volumes of hazardous reagents at any given time, significantly reducing the risks associated with highly exothermic reactions like nitration.[1]

  • Improved Selectivity: Continuous flow systems can provide better control over reaction parameters, leading to higher selectivity. For instance, the nitration of toluene (B28343) shows a marked increase in selectivity for the desired ortho-nitrotoluene from 59% in batch to 79% in flow.[1][2][3][4][5]

  • Faster Reaction Times: The enhanced heat and mass transfer in microreactors dramatically reduces reaction times. The toluidine alkylation step, for example, is reduced from 48 hours in batch to just 4.4 minutes in a flow system.[2][3][4][6]

  • Higher Overall Yield: The optimized flow synthesis of Prilocaine has been reported to achieve an overall yield of 74% (HPLC).[1][2][3][4][5]

  • Increased Productivity: The total residence time for the entire synthesis in a continuous flow setup is remarkably short, at just 13.6 minutes, enabling higher throughput.[1][2][3][4][5]

Q2: What is the general synthetic route for this compound in a continuous flow system?

The synthesis typically starts from toluene and involves several key steps that have been adapted for continuous flow processing.[1][5] The general route is as follows:

  • Nitration of Toluene: Toluene is nitrated using a mixture of nitric acid and sulfuric acid to produce a mixture of nitrotoluene isomers.

  • Reduction of Nitrotoluenes: The mixture of nitrotoluenes is then reduced to a mixture of toluidine isomers.

  • Selective Separation of o-toluidine (B26562): The desired ortho-toluidine is selectively separated from the other isomers.

  • Acylation: o-toluidine is acylated with 2-chloropropionyl chloride to form the chloroamide intermediate.[5]

  • Nucleophilic Substitution: The chloroamide intermediate undergoes nucleophilic substitution with propylamine (B44156) to yield Prilocaine.[5][7]

  • Salt Formation: The final step involves the formation of the hydrochloride salt.

Q3: Can the synthesis steps be combined or "telescoped" in a continuous flow setup?

Yes, one of the significant advantages of flow chemistry is the ability to "telescope" reaction steps, meaning the output of one reactor is directly fed into the next without intermediate workup and purification. For Prilocaine synthesis, the acylation of o-toluidine and the subsequent nucleophilic substitution to form Prilocaine can be performed in a telescoped two-step continuous flow process.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield in Nitration Step Inefficient mixing of the biphasic toluene and acid streams.Ensure the use of a microreactor with static mixing structures to maximize the interfacial area and improve mass transfer.[1]
Incorrect residence time.Optimize the residence time. A residence time of 2 minutes has been shown to achieve full conversion of toluene.[1]
Poor Selectivity in Nitration Inadequate temperature control in a batch reactor leading to side reactions.Utilize a flow reactor for superior heat transfer, which helps maintain a consistent temperature profile and improves selectivity towards the ortho isomer.[1]
Low Conversion in Alkylation Step Insufficient reaction temperature.The alkylation step benefits from superheating. A temperature of 150 °C in the flow system has been shown to be effective.[2][3][4][6]
Long reaction times leading to degradation in batch.The significantly reduced reaction time in a flow system (4.4 minutes) at an elevated temperature minimizes byproduct formation.[2][3][4][6]
Reactor Clogging or Fouling Precipitation of intermediates or byproducts.Carefully select solvents to ensure all species remain in solution under the reaction conditions. Consider in-line filtration if precipitation is unavoidable.
Immiscible phases causing blockages.Ensure proper mixing and consider the use of a phase transfer catalyst if applicable to improve miscibility.
Inconsistent Product Purity Fluctuations in flow rates leading to variable stoichiometry.Use high-precision pumps to maintain stable and accurate flow rates of all reagent streams.
Inefficient downstream processing.Implement in-line workup and purification strategies, such as liquid-liquid extraction and crystallization, to streamline the process and improve purity.
Difficulty in Scaling Up Challenges in maintaining optimal heat and mass transfer in larger batch reactors.Scaling up in flow chemistry is often achieved by "scaling out" (running multiple reactors in parallel) or by using larger dimension reactors, which can more easily maintain the optimized conditions.

Experimental Protocols

Continuous Flow Nitration of Toluene
  • Reagents: Toluene, Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)

  • Apparatus: A microreactor with static mixing structures (e.g., 0.2 mL chip mixer reactor).[1]

  • Procedure:

    • Prepare a solution of toluene.

    • Prepare a nitrating mixture of HNO₃ and H₂SO₄.

    • Pump the toluene solution and the nitrating mixture into the microreactor at controlled flow rates.

    • Maintain the reactor at a constant temperature.

    • Optimize the residence time for complete conversion (e.g., 2 minutes).[1]

    • The output stream containing the mixture of nitrotoluene isomers is collected for the next step.

Two-Step Telescoped Continuous Flow Synthesis of Prilocaine
  • Reagents: o-toluidine, 2-chloropropionyl chloride, Diisopropylethylamine (DIPEA), Propylamine, Tetrahydrofuran (THF)

  • Apparatus: A chip mixer reactor (e.g., 0.2 mL) connected in series with a glass reactor (e.g., 1.1 mL) under back pressure (e.g., 10 bar).[5]

  • Procedure:

    • Step 1: Acylation:

      • Prepare a solution of o-toluidine (0.4 M) and DIPEA (0.4 M) in THF.

      • Prepare a solution of 2-chloropropionyl chloride (0.4 M) in a suitable solvent.

      • Pump both solutions into the first reactor at room temperature with a residence time of 2 minutes to generate the chloroamide intermediate in situ.[5]

    • Step 2: Nucleophilic Substitution:

      • The output from the first reactor is directly fed into the second reactor.

      • Propylamine is introduced into the second reactor.

      • The reaction is heated (e.g., 100 °C) with a specific residence time (e.g., 15 minutes) to afford Prilocaine.[5]

    • The output stream is then subjected to workup and purification to isolate this compound.

Data Presentation

Table 1: Comparison of Batch vs. Flow Chemistry for Key Steps in Prilocaine Synthesis

ParameterBatch ProcessFlow ProcessReference
Nitration Selectivity (ortho isomer) 59%79%[1][2][3][4][5]
Toluene Conversion (Nitration) -100% (at 2 min residence time)[1]
Alkylation Reaction Time 48 hours4.4 minutes[2][3][4][6]
Alkylation Yield -98%[2][3][4][6]
Overall Yield (HPLC) -74%[1][2][3][4][5]
Total Residence Time -13.6 minutes[1][2][3][4][5]

Visualizations

Prilocaine_Flow_Synthesis Toluene Toluene Nitration_Reactor Flow Reactor 1 (Nitration) Toluene->Nitration_Reactor Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Nitration_Reactor MNT_Mixture Nitrotoluene Isomers Nitration_Reactor->MNT_Mixture Residence Time: 2 min Reduction Reduction MNT_Mixture->Reduction Toluidine_Mixture Toluidine Isomers Reduction->Toluidine_Mixture Separation Selective Separation Toluidine_Mixture->Separation o_Toluidine o-Toluidine Separation->o_Toluidine Acylation_Reactor Flow Reactor 2 (Acylation) o_Toluidine->Acylation_Reactor Acyl_Chloride 2-Chloropropionyl Chloride Acyl_Chloride->Acylation_Reactor Chloroamide Chloroamide Intermediate Acylation_Reactor->Chloroamide Residence Time: 2 min Substitution_Reactor Flow Reactor 3 (Substitution) Chloroamide->Substitution_Reactor Propylamine Propylamine Propylamine->Substitution_Reactor Prilocaine_Base Prilocaine (Base) Substitution_Reactor->Prilocaine_Base Residence Time: 4.4 min HCl_Addition HCl Addition (Salt Formation) Prilocaine_Base->HCl_Addition Prilocaine_HCl Prilocaine HCl (Final Product) HCl_Addition->Prilocaine_HCl

Caption: Workflow for the continuous flow synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Mixing Is the reaction biphasic? Start->Check_Mixing Improve_Mixing Use microreactor with static mixers Check_Mixing->Improve_Mixing Yes Check_Temp Is reaction temperature optimal? Check_Mixing->Check_Temp No Improve_Mixing->Check_Temp Adjust_Temp Adjust temperature. Consider superheating. Check_Temp->Adjust_Temp No Check_Time Is residence time correct? Check_Temp->Check_Time Yes Adjust_Temp->Check_Time Adjust_Time Optimize residence time. Check_Time->Adjust_Time No Check_Flow_Rates Are flow rates stable? Check_Time->Check_Flow_Rates Yes Adjust_Time->Check_Flow_Rates Calibrate_Pumps Calibrate pumps. Check_Flow_Rates->Calibrate_Pumps No Check_Clogging Is there evidence of clogging? Check_Flow_Rates->Check_Clogging Yes Calibrate_Pumps->Check_Clogging Solvent_Screen Screen for better solvents. Check_Clogging->Solvent_Screen Yes Resolved Issue Resolved Check_Clogging->Resolved No Solvent_Screen->Resolved

Caption: Troubleshooting logic for flow chemistry optimization.

References

Technical Support Center: Development of Sustained-Release Prilocaine Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for experiments involving sustained-release prilocaine (B1678100) delivery systems.

Section 1: Formulation & Encapsulation Troubleshooting (FAQs)

This section addresses common problems encountered during the formulation and drug-loading stages.

Q1: Why is my encapsulation efficiency (EE) for prilocaine low, and how can I improve it?

Answer: Low encapsulation efficiency (EE) is a frequent challenge, often stemming from the physicochemical properties of prilocaine and its interaction with the carrier system. Prilocaine's lipophilic nature can lead to leakage into the aqueous phase during emulsion-based preparations or poor association with certain hydrophilic polymers[1][2].

Common Causes & Solutions:

  • Drug Partitioning: In emulsion-based methods (e.g., for PLGA nanoparticles), prilocaine may partition into the external aqueous phase before the nanoparticles solidify.

    • Solution: Use a water-immiscible organic solvent (e.g., dichloromethane) to prepare the initial drug-polymer solution. Ensure rapid and efficient solvent evaporation to quickly solidify the particles, thereby trapping the drug inside[2].

  • Drug-to-Carrier Ratio: An excessively high drug-to-carrier ratio can saturate the system, preventing complete encapsulation.

    • Solution: Optimize the drug-to-polymer or drug-to-lipid ratio by testing a range of concentrations. Lowering the initial drug amount can significantly improve the percentage of encapsulated drug[1].

  • Formulation Instability: Poor formulation stability during preparation can lead to premature drug leakage.

    • Solution: For lipid-based carriers like Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs), ensure the homogenization process occurs above the lipid's melting point and that the formulation is cooled rapidly to properly entrap the drug[3].

  • Poor Drug-Lipid Interaction: The structure of the lipid matrix in SLNs can result in drug expulsion during storage, especially if the lipid recrystallizes into a highly ordered structure.

    • Solution: Consider using Nanostructured Lipid Carriers (NLCs), which are formulated with a blend of solid and liquid lipids. This creates a less-ordered lipid core with more imperfections, providing more space to accommodate the drug and leading to higher EE[3].

G start Low Prilocaine EE Observed q1 Is the formulation an emulsion-based system (e.g., PLGA nanoparticles)? start->q1 Start Troubleshooting s1 Optimize Solvent System: 1. Use water-immiscible solvent. 2. Ensure rapid solvent removal. q1->s1 Yes q2 Is the drug-to-carrier ratio optimized? q1->q2 No s1->q2 end_node EE Improved s2 Systematically decrease the initial drug concentration to find the optimal load. q2->s2 No q3 Is the carrier a solid lipid nanoparticle (SLN)? q2->q3 Yes s2->q3 s3 Consider switching to NLCs. The unstructured lipid matrix improves drug accommodation. q3->s3 Yes q3->end_node No/NA s3->end_node

Troubleshooting logic for low encapsulation efficiency.
Q2: My formulation is showing poor stability (aggregation, drug leakage) during storage. What are the causes and solutions?

Answer: Instability in nanoparticle suspensions, characterized by particle aggregation, size increase, and drug leakage, is often related to insufficient repulsive forces between particles and physical or chemical degradation over time.

Common Causes & Solutions:

  • Low Zeta Potential: A zeta potential close to zero (< |±20| mV) indicates low surface charge, leading to weak repulsive forces and a higher tendency for particles to aggregate.

    • Solution: Increase the surface charge by incorporating charged lipids, polymers, or surfactants into the formulation. For example, studies have shown that prilocaine-loaded SLNs and NLCs with zeta potentials of +29 mV and +21 mV, respectively, remain stable for extended periods[4].

  • Storage Temperature: Elevated storage temperatures can accelerate lipid matrix reorganization (in SLNs), polymer degradation (in PLGA systems), and drug diffusion out of the carrier.

    • Solution: Store formulations at refrigerated conditions (e.g., 4°C). Studies have demonstrated that SLNs are stable at refrigerated temperatures but show rapid particle growth when stored at 25°C or 37°C[5].

  • Lipid Recrystallization: Over time, the lipid matrix of SLNs can transition to a more stable, crystalline form, which expels the encapsulated drug.

    • Solution: Using NLCs instead of SLNs can mitigate this issue, as the liquid lipid component disrupts crystal formation, enhancing long-term stability and drug retention[3].

Table 1: Stability of Prilocaine-Loaded Lipid Nanoparticles Over 120 Days

Formulation Type Parameter Day 0 Day 30 Day 60 Day 90 Day 120
SLN Mean Diameter (nm) ~120 Stable Stable Stable Stable
PDI ~0.2 No significant change No significant change No significant change No significant change
Zeta Potential (mV) +29 No major changes No major changes No major changes No major changes
NLC Mean Diameter (nm) ~175 Stable Stable Stable Stable
PDI ~0.2 No significant change No significant change No significant change No significant change
Zeta Potential (mV) +21 No major changes No major changes No major changes No major changes

Data adapted from studies on co-loaded lidocaine/prilocaine systems showing that both SLN and NLC formulations can be optimized for excellent stability over 4 months[4][6].

Section 2: Characterization Challenges (FAQs)

This section covers issues related to the physical and chemical characterization of your delivery system.

Q3: I'm observing a high Polydispersity Index (PDI) and inconsistent particle size. How can I achieve a more uniform formulation?

Answer: A high PDI (> 0.3) indicates a broad particle size distribution, which can lead to inconsistent drug release profiles and variable bioavailability. This issue often arises from suboptimal formulation or processing parameters.

Common Causes & Solutions:

  • Inconsistent Mixing/Homogenization: Insufficient or inconsistent energy input during emulsification or homogenization can result in a wide range of particle sizes.

    • Solution: Precisely control all mixing parameters, including speed, duration, and temperature. For high-pressure homogenization, optimize the pressure and number of cycles. For probe sonication, ensure the probe is correctly positioned and use a consistent power setting[1].

  • Surfactant Concentration: An inappropriate concentration of surfactant or stabilizer can lead to either particle aggregation (too low) or the formation of micelles (too high), both of which can affect size distribution.

    • Solution: Methodically vary the surfactant concentration to find the optimal level that yields the smallest and most uniform particle size.

  • Polymer Properties: For polymeric systems like PLGA microspheres, the polymer's molecular weight and concentration directly influence the viscosity of the organic phase, which in turn affects droplet size during emulsification[7].

    • Solution: Experiment with different molecular weights or concentrations of PLGA. Lower viscosity generally leads to smaller and more uniform particles.

Q4: My zeta potential values are close to zero, leading to instability. How can this be addressed?

Answer: Zeta potential is a critical indicator of the stability of colloidal dispersions. Values far from zero (typically > |±30| mV) suggest good stability due to strong electrostatic repulsion between particles.

Common Causes & Solutions:

  • Neutral Surface: The materials used (lipids, polymers) may be non-ionic, resulting in a neutral or near-neutral surface charge.

    • Solution: Incorporate a charged component. For lipid nanoparticles, cationic lipids (e.g., DOTAP) or anionic lipids (e.g., dicetyl phosphate) can be added. For polymeric systems, polymers with charged end groups or the use of charged surfactants can be effective.

  • pH of the Medium: The pH of the dispersion medium can influence the surface charge, especially for particles with ionizable functional groups.

    • Solution: Measure the zeta potential across a range of pH values to determine the isoelectric point (IEP) and identify a pH range that ensures high surface charge and stability. Adjust the pH of your final formulation accordingly, ensuring it remains biocompatible.

Section 3: In Vitro Release & Performance Issues (FAQs)

This section focuses on troubleshooting the drug release profile and overall performance of the formulation.

Q5: My system shows a significant initial burst release of prilocaine. How can I minimize this?

Answer: A high initial burst release involves the rapid release of a large fraction of the encapsulated drug upon contact with the release medium. This is often caused by drug adsorbed to the particle surface or located just beneath the surface[8].

Common Causes & Solutions:

  • Surface-Adsorbed Drug: Prilocaine that is not fully encapsulated and remains on the particle surface will dissolve almost immediately.

    • Solution: Implement a thorough washing step after formulation. Centrifuge the nanoparticle suspension, discard the supernatant containing the unencapsulated drug, and resuspend the pellet in fresh medium. Repeating this process 2-3 times can effectively remove surface-bound drug[1].

  • High Drug Loading: Overloading the carrier can lead to a higher concentration of drug near the particle surface, contributing to burst release[7].

    • Solution: Optimize the drug loading to a level that can be effectively contained within the core of the carrier.

  • Porous Structure: A porous or cracked particle surface, often a result of the manufacturing process (e.g., rapid solvent evaporation), allows for quick penetration of the release medium.

    • Solution: Modify the preparation method. For PLGA microspheres, adjusting the solvent evaporation rate or the polymer concentration can result in a denser, less porous structure, thereby reducing the burst effect[9][10].

Table 2: Comparison of Prilocaine Release from Different Carrier Systems

Carrier System Typical Burst Release (% in first 4h) Release Mechanism Key Influencing Factor
SLNs ~32% Diffusion Highly ordered lipid crystal structure[3]
NLCs ~24% Diffusion Unstructured lipid matrix allows better drug retention[3]
PLGA Microspheres Variable (can be <10%) Diffusion & Polymer Erosion Polymer molecular weight and drug distribution[7][11]

| Hydrogels | Variable | Swelling & Diffusion | Polymer cross-linking density and viscosity[12] |

Q6: The prilocaine release is incomplete or too slow. What factors could be responsible?

Answer: An overly slow or incomplete release profile can compromise the therapeutic efficacy of the formulation. This issue is typically related to the carrier matrix properties or poor drug diffusion.

Common Causes & Solutions:

  • High Polymer Molecular Weight/Hydrophobicity: In PLGA systems, a higher molecular weight or a higher lactide-to-glycolide ratio results in a more hydrophobic polymer that degrades more slowly, thus slowing drug release[11].

    • Solution: Select a PLGA with a lower molecular weight or a 50:50 lactide-to-glycolide ratio to accelerate polymer erosion and drug release.

  • Dense Carrier Matrix: A highly dense, non-porous carrier matrix can severely hinder the diffusion of the drug into the release medium.

    • Solution: Incorporate pore-forming agents (e.g., polyethylene (B3416737) glycol - PEG) into the formulation. During release, these agents leach out, creating channels that facilitate drug diffusion[13].

  • Poor Drug Solubility in Release Medium: If the concentration of released prilocaine in the medium approaches its solubility limit ("sink conditions" are lost), the concentration gradient driving diffusion will decrease, slowing the release rate[14].

    • Solution: Ensure sink conditions are maintained in your in vitro release assay. This can be achieved by using a larger volume of release medium, frequent medium replacement, or by adding a small percentage of a solubilizing agent (e.g., Tween 80, ethanol) to the medium[14][15].

Section 4: Key Experimental Protocols
Protocol 1: Determination of Encapsulation Efficiency (EE) - Indirect Method

This protocol determines the amount of prilocaine successfully encapsulated by measuring the amount of free, unencapsulated drug in the aqueous supernatant.

Methodology:

  • Separation:

    • Take a precisely known volume of the nanoparticle suspension (e.g., 1 mL).

    • Separate the nanoparticles from the aqueous medium. The most common method is ultracentrifugation (e.g., 14,000 rpm for 20 minutes). The nanoparticles will form a pellet at the bottom.

    • Alternatively, centrifugal filter units (e.g., Amicon® with a 10-30 kDa MWCO) can be used[15].

  • Quantification of Free Drug:

    • Carefully collect the supernatant, which contains the unencapsulated prilocaine.

    • If necessary, filter the supernatant through a 0.22 µm syringe filter to remove any stray particles.

    • Quantify the concentration of prilocaine in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Use the following formula to calculate the EE[2][16]: EE (%) = [ (Total Amount of Prilocaine Added - Amount of Free Prilocaine in Supernatant) / Total Amount of Prilocaine Added ] x 100

Protocol 2: In Vitro Drug Release Study using Franz Diffusion Cells

This protocol is standard for evaluating the release of drugs from semi-solid or nanoparticle formulations intended for topical or transdermal delivery[15][17].

Apparatus & Setup:

  • Apparatus: Vertical Diffusion Cell (VDC), also known as a Franz diffusion cell.

  • Membrane: An inert, synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate) that is compatible with the formulation and not rate-limiting to drug diffusion[17].

  • Receptor Medium: A buffered solution (e.g., PBS pH 7.4) maintained under sink conditions. A small amount of a co-solvent like ethanol (B145695) (e.g., 10%) or a surfactant may be added to ensure prilocaine solubility[18]. The volume should be sufficient to ensure sink conditions (at least 3-10 times the saturation volume)[14].

  • Temperature: Maintained at 32 ± 1°C for skin models or 37 ± 1°C for other applications, using a circulating water bath[17].

  • Stirring: The receptor chamber should be continuously stirred with a magnetic stir bar to ensure a uniform concentration.

Methodology:

  • Preparation:

    • Equilibrate the Franz cells to the target temperature.

    • Mount the synthetic membrane between the donor and receptor chambers, ensuring no air bubbles are trapped beneath.

    • Fill the receptor chamber with the pre-warmed and de-gassed receptor medium.

  • Sample Application:

    • Apply a precise amount of the prilocaine formulation (e.g., 300 mg of a gel or a known concentration of nanoparticle suspension) evenly onto the surface of the membrane in the donor chamber.

  • Sampling:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor chamber via the sampling arm.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.

  • Analysis:

    • Analyze the concentration of prilocaine in each sample using a validated HPLC method.

    • Calculate the cumulative amount of prilocaine released per unit area of the membrane over time, correcting for drug removed during sampling.

Section 5: Visual Guides & Workflows

G cluster_0 Phase 1: Formulation & Optimization cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: Performance Evaluation a1 Select Carrier System (Liposome, NLC, PLGA, Hydrogel) a2 Optimize Formulation (Drug:Carrier Ratio, Surfactant) a1->a2 a3 Prepare Formulation (Homogenization, Emulsification) a2->a3 b1 Measure Particle Size & PDI (e.g., DLS) a3->b1 b1->a3 Re-formulate if PDI is high b2 Determine Zeta Potential b1->b2 b3 Calculate Drug Loading & Encapsulation Efficiency (EE) b2->b3 b3->a2 Re-optimize if EE is low c1 In Vitro Release Study (e.g., Franz Cell) b3->c1 c1->a2 Modify if release is poor c2 Stability Assessment (Storage at different conditions) c1->c2 c3 Ex Vivo / In Vivo Studies (Skin permeation, Efficacy) c2->c3 end_node Final Formulation c3->end_node start Project Start start->a1

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for Prilocaine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry for the determination and quantification of active pharmaceutical ingredients (APIs) such as Prilocaine (B1678100) hydrochloride. The validation of these HPLC methods is crucial to ensure data accuracy, reliability, and compliance with regulatory standards. This guide provides a comparative overview of various validated HPLC methods for the analysis of Prilocaine hydrochloride, presenting key performance parameters and detailed experimental protocols to aid researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their needs.

The data presented here is compiled from multiple studies and is intended to offer a comprehensive comparison of different methodologies. The validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Comparative Analysis of HPLC Method Validation Parameters

The following tables summarize the key validation parameters for different HPLC methods used in the analysis of this compound. These parameters are essential for evaluating the performance and suitability of a method for a specific analytical purpose.

Table 1: Linearity and Range

Method Linearity Range (µg/mL) Correlation Coefficient (r²) Reference
HPLC Method 18 - 200Not Specified[5]
HPLC Method 21 - 6Not Specified[6][7]
HPLC Method 30.10 - 201.66 (ng/mL)Not Specified[8]
HPLC Method 4Measurable range up to 30Not Specified[9]

Table 2: Precision (%RSD)

Method Intra-day Precision (%RSD) Inter-day Precision (%RSD) Reference
HPLC Method 10.04 - 0.610.26 - 2.05[5]
HPLC Method 2< 2< 2[6]
HPLC Method 3Not SpecifiedNot Specified
HPLC Method 46.2 - 9.9Not Specified[9]

Table 3: Accuracy and Recovery

Method Accuracy (% Recovery) Reference
HPLC Method 1Not Specified
HPLC Method 299.67 - 99.88[6]
HPLC Method 3Not Specified
HPLC Method 491 - 101[9]

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Method LOD LOQ Reference
HPLC Method 1Not SpecifiedNot Specified
HPLC Method 20.2 µg/mL0.8 µg/mL[6]
HPLC Method 3Not SpecifiedNot Specified
HPLC Method 40.002 mg/LNot Specified[9]

Detailed Experimental Protocols

The following are detailed methodologies for the HPLC analysis of this compound as described in the cited literature.

Method 1: HPLC for this compound with Epinephrine
  • Chromatographic System:

    • Column: Phenyl column.[5]

    • Mobile Phase: 80:20% v/v 25 mM phosphate (B84403) buffer (pH 3.0) containing 50 mM heptanesulfonic acid sodium salt-acetonitrile.[5]

    • Flow Rate: 1 mL/min.[5]

    • Detection: UV at 254 nm.[5]

Method 2: HPLC for Simultaneous Determination of Lidocaine and Prilocaine
  • Chromatographic System:

    • Column: Hi Q Sil C18 HS column (250 mm × 4.6 mm, 5 µm).[6]

    • Mobile Phase: Acetonitrile: 0.01 M diethylamine (B46881) solution (pH adjusted to 6.8 with orthophosphoric acid) (60:40).[6]

    • Flow Rate: 1.2 mL/min.[6]

    • Detection: UV at 225 nm.[6]

    • Retention Times: Prilocaine: 6.075 ± 0.12 min; Lidocaine: 8.642 ± 0.15 min.[7]

Method 3: HPLC for Prilocaine in Human Plasma
  • Sample Preparation:

    • Spike blank plasma with prilocaine for calibrators and controls.

    • Add internal standard (lidocaine) and sodium hydroxide.

    • Extract with diisopropyl ether.

    • Dry the extracts and dissolve in methanol (B129727) - 4.35 mmol/L ammonium (B1175870) phosphate, pH 7.0 (60:40 v/v).[9]

  • Chromatographic System:

    • Column: Synergy 4 µm Fusion-RP column (250 x 4.6 mm).[9]

    • Mobile Phase: Methanol - 4.35 mmol/L ammonium phosphate, pH 7.0 (60:40 v/v).[9]

    • Detection: UV at 237 nm.[9]

    • Retention Times: Prilocaine: ~14 min; Lidocaine: ~25 min.[9]

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the typical workflow for validating an HPLC method for pharmaceutical analysis, in accordance with ICH guidelines.[1][2][4]

HPLC_Validation_Workflow start Method Development protocol Validation Protocol Definition (Parameters & Acceptance Criteria) start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability documentation Validation Report & Documentation specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation system_suitability->documentation end Method Implementation for Routine Use documentation->end

Caption: Workflow for HPLC method validation.

This guide provides a foundational comparison of validated HPLC methods for this compound analysis. Researchers should consult the original publications for more in-depth information and consider their specific laboratory conditions and analytical requirements when selecting or developing a method.

References

Comparative Analysis of Prilocaine and Lidocaine Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the toxicological profiles of two widely used local anesthetics, prilocaine (B1678100) and lidocaine (B1675312). Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental findings on neurotoxicity, systemic toxicity—with a particular focus on methemoglobinemia—cardiotoxicity, and cytotoxicity. The information is presented to facilitate an objective evaluation of these compounds in preclinical and clinical research settings.

Key Findings at a Glance

While both prilocaine and lidocaine are effective local anesthetics of the amide class, their toxicity profiles exhibit notable differences. Prilocaine is frequently associated with a higher risk of methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood, which can impair oxygen delivery to tissues.[1][2][3][4][5] Conversely, some studies suggest that lidocaine may have a higher potential for neurotoxicity and cardiotoxicity under certain conditions.

Neurotoxicity

Comparative studies on the neurotoxicity of intrathecally administered prilocaine and lidocaine have yielded varied results. One study in rats found that while both anesthetics produced similar levels of sensory impairment, histologic injury scores were greater with prilocaine, although this difference was not statistically significant.[6][7] The study concluded that prilocaine's propensity for causing persistent functional impairment or morphological damage is at least as great as that of lidocaine.[6][7]

However, another rat model suggested that intrathecal mepivacaine (B158355) and prilocaine are less neurotoxic than highly concentrated lidocaine.[8][9] This study observed significant decreases in sensory threshold and irreversible hind-limb limitation only in rats receiving 20% lidocaine. Morphologic abnormalities were seen at lower concentrations of lidocaine (≥7.5%) compared to prilocaine (20%).[8][9]

In vitro studies on human neuroblastoma cells (SH-SY5Y) categorized both prilocaine and lidocaine as having medium cytotoxicity compared to other local anesthetics like the more toxic bupivacaine (B1668057) and the less toxic ropivacaine (B1680718) and articaine.[10]

Systemic Toxicity and Methemoglobinemia

A significant distinguishing factor in the systemic toxicity of prilocaine is its association with methemoglobinemia.[1][2][3][4][5][11][12] This adverse effect is attributed to its metabolites, particularly o-toluidine (B26562).[1] Studies have shown that the formation of methemoglobin is higher with prilocaine and its metabolite o-toluidine compared to lidocaine and its metabolite 2,6-xylidine.[1] The metabolic activation leading to methemoglobinemia involves human carboxylesterases (CES1A and CES2 for prilocaine, and only CES1A for lidocaine) and cytochrome P450 enzymes (CYP2E1 and CYP3A4).[1]

Clinically, the use of a eutectic mixture of lidocaine and prilocaine (EMLA cream) has been associated with cases of methemoglobinemia, particularly in pediatric patients.[4][5][11][12][13] Factors that can increase the risk of systemic toxicity with topical application include the use of excessive amounts, application to a large surface area, prolonged application time, and application to inflamed or diseased skin.[11][12][13]

Seizures have been reported with intravenous regional anesthesia at doses as low as 4 mg/kg for prilocaine and 1.4 mg/kg for lidocaine.[14]

Cardiotoxicity

While specific comparative data on cardiotoxicity is less abundant in the provided search results, it is a known adverse effect of local anesthetics, particularly at high systemic concentrations.[11][12][15] Overdose can lead to cardiovascular collapse that is often difficult to resuscitate.[15] One study in rats comparing prilocaine to 2-chloroprocaine found that prilocaine induced asystole at a lower mean dose (166 mg/kg) and caused a faster decrease in mean arterial blood pressure.[16] This suggests that prilocaine may have a more potent cardiodepressant effect than 2-chloroprocaine, though a direct comparison with lidocaine in this specific study was not made.

Cytotoxicity

In vitro studies provide quantitative measures of the cytotoxic potential of these anesthetics on various cell lines.

Quantitative Cytotoxicity Data
Local AnestheticCell LineAssayEndpointValueCitation
PrilocaineHuman Neuroblastoma (SH-SY5Y)WST-1LD504.32 ± 0.39 mM[10]
LidocaineHuman Neuroblastoma (SH-SY5Y)WST-1LD503.35 ± 0.33 mM[10]
PrilocaineHuman Endometrial Carcinoma (Ishikawa)MTTEC50 (24h)7.64 mM[17]
PrilocaineHuman Endometrial Carcinoma (Ishikawa)MTTEC50 (48h)7.3 mM[17]
PrilocaineHuman Endometrial Carcinoma (Ishikawa)MTTEC50 (72h)2.83 mM[17]
LidocaineHuman Endometrial Carcinoma (Ishikawa)MTTEC50 (24h)11.67 mM[17]
LidocaineHuman Endometrial Carcinoma (Ishikawa)MTTEC50 (48h)1.915 mM[17]
LidocaineHuman Endometrial Carcinoma (Ishikawa)MTTEC50 (72h)2.114 mM[17]

Experimental Protocols

Intrathecal Neurotoxicity Assessment in Rats
  • Animal Model: Ninety male Sprague-Dawley rats were used.[6]

  • Drug Administration: An intrathecal catheter was inserted, and after a recovery period, the rats were divided into three groups to receive an infusion of 2.5% prilocaine in saline, 2.5% lidocaine in saline, or normal saline.[6]

  • Functional Assessment: Persistent sensory impairment was evaluated four days after anesthetic administration using the tail-flick test, which measures the latency to withdraw the tail from a radiant heat source.[6]

  • Histopathological Examination: Seven days post-infusion, the animals were euthanized, and specimens of the spinal cord and nerve roots were obtained for histopathologic examination to assess for neural injury.[6]

In Vitro Cytotoxicity Assay on Neuroblastoma Cells
  • Cell Line: Human neuroblastoma SH-SY5Y cells were cultured.[10]

  • Drug Exposure: Undifferentiated cells were exposed to various concentrations of prilocaine and lidocaine for 20 minutes.[10]

  • Viability Assessment: Cell viability was determined using a WST-1 (water-soluble tetrazolium salt) assay. The metabolic activity of viable cells reduces the WST-1 reagent to a formazan (B1609692) dye, which is quantified by measuring the optical density.[10]

  • Data Analysis: The half-maximal lethal dose (LD50) was calculated by extrapolating from the dose-response curve.[10]

Visualizing the Data

Signaling Pathway for Prilocaine-Induced Methemoglobinemia

Prilocaine Prilocaine CES Carboxylesterases (CES1A, CES2) Prilocaine->CES Hydrolysis o_toluidine o-toluidine CYP Cytochrome P450 (CYP2E1, CYP3A4) o_toluidine->CYP Oxidation Metabolites Oxidizing Metabolites Hemoglobin Hemoglobin (Fe2+) Metabolites->Hemoglobin Oxidation Methemoglobin Methemoglobin (Fe3+) Hemoglobin->Methemoglobin CES->o_toluidine CYP->Metabolites

Caption: Metabolic activation of prilocaine leading to methemoglobin formation.

Experimental Workflow for In Vivo Neurotoxicity Study

start Start: Rat Model catheter Intrathecal Catheterization start->catheter recovery Recovery Period catheter->recovery grouping Randomization into Treatment Groups recovery->grouping prilocaine Prilocaine Infusion grouping->prilocaine lidocaine Lidocaine Infusion grouping->lidocaine saline Saline Infusion grouping->saline tail_flick Tail-Flick Test (Day 4) prilocaine->tail_flick lidocaine->tail_flick saline->tail_flick euthanasia Euthanasia (Day 7) tail_flick->euthanasia histology Histopathological Analysis euthanasia->histology

Caption: Workflow for assessing intrathecal neurotoxicity in a rat model.

Logical Relationship of Toxicity Comparison

main Comparative Toxicity: Prilocaine vs. Lidocaine neuro Neurotoxicity main->neuro systemic Systemic Toxicity main->systemic cardio Cardiotoxicity main->cardio cyto Cytotoxicity main->cyto prilo_neuro Prilocaine: Potentially Higher Histologic Injury neuro->prilo_neuro lido_neuro Lidocaine: Potentially Higher Functional Deficit at High Concentrations neuro->lido_neuro methemo Methemoglobinemia systemic->methemo Key Differentiator prilo_methemo prilo_methemo methemo->prilo_methemo Higher Risk

Caption: Logical overview of the toxicological comparison between prilocaine and lidocaine.

References

Prilocaine Hydrochloride vs. Articaine Hydrochloride: A Comparative Guide to Efficacy in Dental Anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anesthetic efficacy of prilocaine (B1678100) hydrochloride and articaine (B41015) hydrochloride in dental procedures, supported by experimental data from clinical trials. The information is intended to assist researchers, scientists, and drug development professionals in understanding the relative performance of these two widely used local anesthetics.

Quantitative Comparison of Anesthetic Efficacy

The following tables summarize key performance indicators for prilocaine hydrochloride and articaine hydrochloride based on data from multiple clinical studies.

Table 1: Anesthetic Success Rate

Anesthetic AgentConcentrationVasoconstrictorInjection TechniqueSuccess Rate (%)Study Reference(s)
Articaine HCl 4%Epinephrine 1:100,000Mandibular Buccal Infiltration55%[1]
Prilocaine HCl 4%Epinephrine 1:200,000Mandibular Buccal Infiltration32%[1]
Articaine HCl 4%Adrenaline 1:100,000Maxillary Teeth Extraction~97.8% (1 failure in 45)[2][3]
Prilocaine HCl 3%Felypressin (B344493) 0.03 IU/mlMaxillary Teeth Extraction~88.9% (5 failures in 45)[2][3]
Articaine HCl Not SpecifiedNot SpecifiedInferior Alveolar Nerve Block (Irreversible Pulpitis)73%[4]
Prilocaine HCl Not SpecifiedNot SpecifiedInferior Alveolar Nerve Block (Irreversible Pulpitis)57%[4]
Articaine HCl Not SpecifiedNot SpecifiedMandibular Canine Pulpal Anesthesia (Infiltration)65%[5][6]
Prilocaine HCl Not SpecifiedNot SpecifiedMandibular Canine Pulpal Anesthesia (Infiltration)50%[5][6]

Table 2: Onset and Duration of Anesthesia

Anesthetic AgentConcentrationVasoconstrictorInjection TechniqueMean Onset of Anesthesia (minutes)Mean Duration of Pulpal Anesthesia (minutes)Study Reference(s)
Articaine HCl 4%Adrenaline 1:100,000Maxillary Infiltration3.0 (SD 2.1)Not Reported[2][7]
Prilocaine HCl 3%Felypressin 0.03 IU/mlMaxillary Infiltration4.0 (SD 3.3)Not Reported[2][7]
Articaine HCl 4%Epinephrine 1:100,000Inferior Alveolar Nerve Block7.4 (SD 2.9)106.6 (SD 28.4)[8][9][10]
Articaine HCl 4%Epinephrine 1:200,000Inferior Alveolar Nerve Block7.7 (SD 3.0)88.0 (SD 28.9)[8][9][10]
Prilocaine HCl 4%PlainMaxillary Infiltration< 2~10 (for procedures lasting ~20)

Experimental Protocols

Below are detailed methodologies from key clinical trials cited in this guide. These protocols provide a framework for understanding how the comparative efficacy data was generated.

Study 1: Comparison for Extraction of Maxillary Teeth
  • Objective: To compare the anesthetic performance of 3% prilocaine with felypressin and 4% articaine with adrenaline for the extraction of maxillary teeth.[3]

  • Study Design: A prospective, randomized clinical trial.[3]

  • Participants: 95 patients, aged between 16 and 70 years, requiring extraction of one or two upper teeth.[3]

  • Groups:

    • Group 1: Received 4% articaine with 1:100,000 adrenaline.[3]

    • Group 2: Received 3% prilocaine with 0.03 I.U./ml felypressin.[3]

  • Procedure:

    • Patients were randomly assigned to one of the two groups.

    • Buccal infiltration anesthesia was administered.

    • The onset of anesthesia was objectively evaluated using an electric pulp tester.

    • Extraction was performed once successful anesthesia was achieved (no response to maximal pulp stimulation).

  • Outcome Measures:

    • Anesthetic success rate (successful extraction within 10 minutes).[2][3]

    • Mean onset time of anesthesia.[2][3]

Study 2: Comparison of Buccal Infiltrations of the Mandibular First Molar
  • Objective: To compare the pulpal anesthesia obtained with 4% concentrations of articaine, and prilocaine formulations as primary buccal infiltrations of the mandibular first molar.[1]

  • Study Design: A prospective, randomized, double-blind, crossover study.[1]

  • Participants: 60 asymptomatic adult subjects.[1]

  • Procedure:

    • Each subject randomly received a primary mandibular buccal first molar infiltration of 1.8 mL of each of the following in three separate appointments:

      • 4% articaine with 1:100,000 epinephrine

      • 4% prilocaine with 1:200,000 epinephrine[1]

    • An electric pulp tester was used to test the first molar for anesthesia in 3-minute cycles for 60 minutes after the infiltration.

  • Outcome Measures:

    • Successful anesthesia was defined as two consecutive readings of 80 on the electric pulp tester.[1]

Mechanism of Action: Signaling Pathway

Both prilocaine and articaine are amide-type local anesthetics that exert their effect by blocking nerve impulse conduction. Their primary target is the voltage-gated sodium channel in the neuronal cell membrane.

LocalAnestheticMechanism cluster_membrane Neuronal Membrane LA_H_plus Local Anesthetic (LA-H+) (Cationic form) LA Local Anesthetic (LA) (Uncharged base) LA_H_plus->LA LA_intra Local Anesthetic (LA) (Uncharged base) LA->LA_intra Diffusion membrane LA_H_plus_intra Local Anesthetic (LA-H+) (Active Cationic form) LA_intra->LA_H_plus_intra Protonation Na_channel Voltage-Gated Sodium Channel LA_H_plus_intra->Na_channel Binds to receptor site inside the channel Na_in Na+ Influx Block BLOCK Na_channel->Block Nerve_impulse Nerve Impulse Propagation

Caption: Mechanism of action of local anesthetics.

The uncharged base form of the local anesthetic diffuses across the neuronal membrane.[11] Once inside the axoplasm, it re-equilibrates into the cationic form, which is the active form that binds to a specific receptor site within the voltage-gated sodium channel.[11][12] This binding blocks the influx of sodium ions, preventing depolarization of the nerve membrane and the propagation of a nerve impulse.[11][12]

Experimental Workflow

The following diagram illustrates a typical workflow for a randomized controlled trial comparing the efficacy of two local anesthetics in a dental setting.

ExperimentalWorkflow cluster_planning Study Planning & Setup cluster_execution Trial Execution cluster_data Data Collection & Analysis cluster_reporting Reporting protocol Develop Protocol & Obtain Ethical Approval patient_recruitment Patient Recruitment & Informed Consent protocol->patient_recruitment randomization Randomization patient_recruitment->randomization group_a Group A: Administer Prilocaine HCl randomization->group_a group_b Group B: Administer Articaine HCl randomization->group_b blinding Blinding of Operator and/or Patient group_a->blinding group_b->blinding procedure Perform Standardized Dental Procedure blinding->procedure data_collection Collect Efficacy Data: - Onset Time - Success Rate - Duration procedure->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis results Report Findings stat_analysis->results

Caption: A typical experimental workflow.

References

A Comparative Guide to GC-MS Method Validation for Prilocaine HCl in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Prilocaine (B1678100) HCl in human plasma is crucial for pharmacokinetic, toxicological, and clinical studies. This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method with alternative analytical techniques, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The selection of an analytical method for bioanalysis is a critical decision driven by factors such as sensitivity, selectivity, accuracy, and precision. Below is a comparative summary of a validated GC-MS method against High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the determination of Prilocaine HCl in human plasma.

Parameter GC-MS Method 1 GC-MS Method 2 HPLC-UV Method LC-MS/MS Method
Linearity Range 20-250 ng/mL[1][2]50-300 ng/mL[3][4]Up to 30,000 ng/mL[5]0.10–201.66 ng/mL[6]
Lower Limit of Quantification (LLOQ) 20 ng/mL[1][2]50 ng/mL[3][4]Not explicitly stated, but detection limit is 2 ng/mL[5]0.10 ng/mL[6]
Limit of Detection (LOD) 10 ng/mL[1][2]40 ng/mL[3]2 ng/mL[5]Not Reported
Accuracy (Relative Error) < 9.0%[1][2]< 8.0%[3][4]Recoveries of 91-101%[5]Within acceptable limits per FDA guidelines[6]
Precision (RSD) < 6.0%[1][2]< 4.5%[3][4]Inter-assay CVs of 6.2-9.9%[5]Within acceptable limits per FDA guidelines[6]
Recovery 94.79%[1][2]96.5%[3][4]91-101%[5]Not Reported
Internal Standard Lidocaine (B1675312) HCl[1][2]Lidocaine HCl[3][4]Lidocaine[5]Labeled isotopes[6]

As the data indicates, LC-MS/MS offers the highest sensitivity with an LLOQ of 0.10 ng/mL.[6] However, the GC-MS methods provide excellent accuracy and precision within a clinically relevant concentration range.[1][2][3][4] The choice of method will ultimately depend on the specific requirements of the study, including the required sensitivity and the availability of instrumentation.

Experimental Workflow and Protocols

A clear understanding of the experimental process is essential for replicating and validating analytical methods. The following diagram illustrates a typical workflow for the analysis of Prilocaine HCl in human plasma using GC-MS.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_processing Data Processing plasma Human Plasma Sample is_add Add Internal Standard (Lidocaine HCl) plasma->is_add alkalinize Alkalinize with NaOH is_add->alkalinize extract Liquid-Liquid Extraction (e.g., with Diethyl Ether) alkalinize->extract vortex Vortex & Centrifuge extract->vortex separate Separate Organic Layer vortex->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Methanol (B129727) evaporate->reconstitute injection Inject into GC-MS reconstitute->injection separation Chromatographic Separation (HP-5MS column) injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Prilocaine HCl calibration->quantification

GC-MS analysis workflow for Prilocaine HCl in human plasma.
Detailed Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 1 mL aliquot of human plasma, add the internal standard (Lidocaine HCl).

  • Alkalinize the plasma sample by adding an appropriate volume of sodium hydroxide (B78521) solution.

  • Perform liquid-liquid extraction by adding a suitable organic solvent (e.g., diethyl ether), followed by vortexing and centrifugation to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a small volume of methanol prior to GC-MS injection.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 6890N GC system or equivalent.

  • Mass Spectrometer: Agilent 5973N mass selective detector or equivalent.

  • Column: HP-5MS capillary column (or similar).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at an initial temperature and ramp up to a final temperature to ensure adequate separation of analytes.

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Impact (EI).

  • Mass Spectrometry Mode: Selected Ion Monitoring (SIM) for quantification of prilocaine and the internal standard.

3. Method Validation

The GC-MS method should be validated according to international guidelines (e.g., FDA, ICH) for the following parameters:

  • Selectivity: Analyze blank plasma from multiple sources to ensure no endogenous interferences at the retention times of prilocaine and the internal standard.

  • Linearity: Prepare calibration standards at a minimum of five different concentrations and analyze them to establish the linear range, correlation coefficient (r²), and regression equation.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day) to determine the accuracy (as relative error, RE%) and precision (as relative standard deviation, RSD%).

  • Recovery: Compare the peak areas of extracted samples to those of unextracted standards at the same concentration to determine the extraction efficiency.

  • Stability: Evaluate the stability of prilocaine in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -20°C or -80°C.

References

Prilocaine Hydrochloride: A Comparative Guide to Safety and Efficacy in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prilocaine (B1678100) hydrochloride with other local anesthetics, focusing on its safety and efficacy as demonstrated in clinical trial data. The information is intended to support research, scientific evaluation, and drug development efforts in the field of anesthesiology.

Executive Summary

Prilocaine hydrochloride is an intermediate-acting amide local anesthetic widely used for dental and regional anesthesia.[1] Clinical trials have demonstrated its efficacy, often comparable to lidocaine (B1675312) and articaine (B41015), though with some differences in onset and duration of action depending on the specific application. A key safety consideration with prilocaine is the risk of methemoglobinemia, a dose-dependent adverse effect. This guide will delve into the quantitative data from comparative clinical studies, outline common experimental protocols, and visualize key pathways and processes.

Comparative Efficacy of this compound

The efficacy of prilocaine has been extensively evaluated against other commonly used local anesthetics, primarily lidocaine and articaine. The following tables summarize key performance indicators from various clinical trials.

Dental Anesthesia

Table 1: Comparison of Anesthetic Efficacy in Dental Procedures

ParameterPrilocaine HClLidocaine HClArticaine HClStudy Context & Citation
Success Rate (Mandibular Infiltration) 32% (4% solution)33% (4% solution)55% (4% solution)Prospective, randomized, double-blind study in asymptomatic mandibular first molars.[2]
Success Rate (Mandibular Canine Pulpal Anesthesia) 50%Not Directly Compared65%Double-blind, randomized study in healthy adult volunteers.[3]
Success Rate (Maxillary Teeth Extraction) No significant differenceNot Directly ComparedNo significant differenceRandomized study comparing 3% prilocaine with felypressin (B344493) to 4% articaine with adrenaline.[4]
Onset of Anesthesia 2-5 minutes (infiltration)Not SpecifiedNot SpecifiedGeneral information on prilocaine's mechanism of action.[5]
Patient Satisfaction (Topical Cream) 66.7%52.1% (injection)Not ApplicableRandomized controlled trial comparing lidocaine-prilocaine cream to lidocaine injection.[6]
Spinal Anesthesia

Table 2: Comparison of Anesthetic Efficacy in Spinal Anesthesia

ParameterPrilocaine HClBupivacaine (B1668057) HClLidocaine HClStudy Context & Citation
Onset of Sensory Block 3.9 ± 0.36 minNot Directly ComparedNot SpecifiedProspective randomized controlled double-blind study in day case surgeries.[7]
Onset of Motor Block 6 ± 0.7 minNot Directly ComparedNot SpecifiedProspective randomized controlled double-blind study in day case surgeries.[7]
Duration of Sensory Block 92.4 ± 2.5 min193.6 ± 10.9 min181 ± 48 min (total)Prospective randomized controlled double-blind study in day case surgeries[7] and a randomized study for short urologic procedures[8].
Duration of Motor Block 113.7 ± 8.8 min261.9 ± 19.8 minNot SpecifiedProspective randomized controlled double-blind study in day case surgeries.[7]
Time to Unassisted Walking 120.7 ± 7.8 min301.8 ± 13.9 minNot SpecifiedProspective randomized controlled double-blind study in day case surgeries.[7]
Time to Spontaneous Voiding 256.4 ± 21.5 min345.4 ± 24.5 minNot SpecifiedProspective randomized controlled double-blind study in day case surgeries.[7]

Safety Profile of this compound

The safety profile of prilocaine is generally favorable; however, it is associated with a dose-dependent risk of methemoglobinemia. Other adverse effects are similar to those of other amide local anesthetics.

Table 3: Common and Serious Adverse Effects of this compound

Adverse Effect CategorySpecific EffectsFrequencyCitations
Common Numbness, tingling, mild pain at injection siteFrequently ReportedGeneral safety information.
Systemic Drowsiness, dizziness, blurred vision, nausea, vomitingDose-relatedGeneral safety information.
Cardiovascular Hypotension, bradycardia, arrhythmiasLess CommonMonitored in clinical trials[1].
Neurological Transient Neurological Symptoms (TNS)Less frequent than with lidocaineComparative review of spinal anesthesia[9].
Hematological MethemoglobinemiaDose-dependent riskA known safety concern with prilocaine.
Allergic Reactions Itching, rash, hives, anaphylaxisRareGeneral safety information.

Experimental Protocols

The following are descriptions of typical methodologies employed in clinical trials to assess the efficacy and safety of local anesthetics like this compound.

Assessment of Anesthetic Efficacy in Dental Procedures
  • Objective: To determine the success rate, onset, and duration of pulpal anesthesia.

  • Methodology:

    • Subject Recruitment: Asymptomatic adult volunteers with non-carious, non-restored teeth are recruited.

    • Randomization and Blinding: Subjects are randomly assigned to receive prilocaine, lidocaine, or articaine in a double-blind manner.

    • Anesthetic Administration: A standardized volume and concentration of the anesthetic solution is administered via buccal infiltration or nerve block.

    • Efficacy Measurement: An electric pulp tester is used to assess tooth sensitivity at regular intervals (e.g., every 3 minutes) for a set duration (e.g., 60 minutes).

    • Success Criteria: Successful anesthesia is typically defined as achieving two consecutive readings of no response at the maximum stimulus from the pulp tester.[2]

Assessment of Anesthetic Efficacy in Spinal Anesthesia
  • Objective: To evaluate the onset, duration, and regression of sensory and motor blockade.

  • Methodology:

    • Patient Selection: Patients scheduled for specific surgical procedures (e.g., lower abdominal day case surgeries) are enrolled.

    • Randomization and Blinding: Patients are randomly allocated to receive either hyperbaric prilocaine or hyperbaric bupivacaine in a double-blind fashion.

    • Anesthetic Administration: A standardized dose of the anesthetic is administered intrathecally.

    • Sensory Block Assessment: The level of sensory block is assessed by pinprick or cold test at regular intervals. Onset is the time to reach a specific dermatomal level (e.g., T10). Duration is the time for the block to regress by a certain number of segments.

    • Motor Block Assessment: Motor block is evaluated using a standardized scale (e.g., Bromage scale). Onset is the time to achieve a certain level of motor blockade. Duration is the time to complete regression of the motor block.

    • Recovery Milestones: Time to unassisted walking and time to spontaneous urination are recorded.[7]

Visualizations

Mechanism of Action of this compound

cluster_membrane Neuronal Membrane Na_Channel_Closed Voltage-Gated Na+ Channel (Resting State) Na_Channel_Open Voltage-Gated Na+ Channel (Open State) Na_Channel_Closed->Na_Channel_Open Opens Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive State) Na_Channel_Open->Na_Channel_Inactive Inactivates No_Action_Potential Blockade of Action Potential Na_Channel_Open->No_Action_Potential Prevents Na+ Influx Na_Channel_Inactive->Na_Channel_Closed Returns to Resting State Nerve_Impulse Nerve Impulse (Depolarization) Nerve_Impulse->Na_Channel_Closed Stimulates Prilocaine Prilocaine (Unionized Form) Prilocaine_Ionized Prilocaine (Ionized Form) Prilocaine->Prilocaine_Ionized Crosses Membrane & Ionizes Prilocaine_Ionized->Na_Channel_Open Binds to Intracellular Site

Caption: Mechanism of action of prilocaine on voltage-gated sodium channels.

Typical Clinical Trial Workflow for Local Anesthetic Evaluation

Start Trial Initiation Screening Patient Screening & Informed Consent Start->Screening Randomization Randomization Screening->Randomization Group_A Treatment Group A (e.g., Prilocaine) Randomization->Group_A Group_B Treatment Group B (e.g., Lidocaine) Randomization->Group_B Anesthesia Anesthetic Administration Group_A->Anesthesia Group_B->Anesthesia Efficacy_Assessment Efficacy Assessment (e.g., Onset, Duration) Anesthesia->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Efficacy_Assessment->Safety_Monitoring Data_Collection Data Collection & Analysis Safety_Monitoring->Data_Collection End Trial Conclusion Data_Collection->End

Caption: A generalized workflow for a randomized controlled clinical trial of a local anesthetic.

Comparative Adverse Effect Profile

cluster_prilocaine Prilocaine cluster_lidocaine Lidocaine cluster_articaine Articaine Methemoglobinemia Methemoglobinemia (Dose-Dependent Risk) TNS_Prilo Transient Neurological Symptoms (Lower Incidence) TNS_Lido Transient Neurological Symptoms (Higher Incidence) Systemic_Toxicity Systemic Toxicity (CNS, Cardiovascular) Paresthesia Paresthesia (Controversial Association) Local_Tissue_Toxicity Local Tissue Toxicity Common_AEs Common Adverse Effects (All Agents) - Injection site pain - Numbness/tingling - Dizziness Prilocaine_Node Prilocaine Prilocaine_Node->Methemoglobinemia Prilocaine_Node->TNS_Prilo Prilocaine_Node->Common_AEs Lidocaine_Node Lidocaine Lidocaine_Node->TNS_Lido Lidocaine_Node->Systemic_Toxicity Lidocaine_Node->Common_AEs Articaine_Node Articaine Articaine_Node->Paresthesia Articaine_Node->Local_Tissue_Toxicity Articaine_Node->Common_AEs

Caption: A qualitative comparison of key adverse effects associated with prilocaine, lidocaine, and articaine.

References

Unraveling Anesthetic Allergies: A Comparative Guide to Prilocaine Hydrochloride Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity among local anesthetics is paramount for patient safety and drug development. This guide provides an objective comparison of prilocaine (B1678100) hydrochloride's cross-reactivity with other amide-type local anesthetics, supported by experimental data and detailed protocols.

True allergic reactions to amide local anesthetics like prilocaine are rare, with adverse drug reactions more commonly being nonallergic in nature.[1] However, when hypersensitivity does occur, it can manifest as either immediate (Type I, IgE-mediated) or delayed (Type IV, T-cell mediated) reactions.[1] While the chemical structure of amide anesthetics generally suggests a lower potential for cross-reactivity compared to their ester counterparts, documented cases highlight the importance of thorough allergological evaluation.[2][3]

Comparative Analysis of Cross-Reactivity

Cross-reactivity among amide local anesthetics is not a given, and there are no definitive rules governing these reactions.[4] Therefore, in cases of a suspected allergy to one amide anesthetic, testing against a panel of other amides is the recommended safety measure.[4] The following table summarizes reported cross-reactivity findings involving prilocaine and other commonly used amide anesthetics based on available clinical data.

Anesthetic Agent Cross-Reactivity with Prilocaine Supporting Evidence (Citation)
Lidocaine (B1675312) Cross-reactivity has been observed in cases of delayed-type hypersensitivity.[5]
A study reported a patient with an immediate-type reaction to lidocaine and mepivacaine (B158355) showed good tolerance to prilocaine.[6][7]
Another case of delayed-type hypersensitivity to lidocaine and mepivacaine showed cross-reaction with prilocaine.[5]
Mepivacaine A patient with a hypersensitivity to prilocaine also tested positive for mepivacaine via subcutaneous provocation tests, but tolerated lidocaine.[8]
A case of delayed-type hypersensitivity to lidocaine and mepivacaine demonstrated cross-reactivity with prilocaine.[5]
Bupivacaine (B1668057) A case of delayed-type hypersensitivity to lidocaine and mepivacaine also showed cross-reactivity with bupivacaine and prilocaine.[5]
One patient with an immediate-type reaction to lidocaine and a delayed reaction to bupivacaine showed good tolerance to prilocaine.[6]
Articaine (B41015) A patient sensitized to prilocaine showed cross-reactivity with articaine in both patch and intracutaneous tests.[4]
In a case of delayed-type hypersensitivity to other amides, articaine was tolerated, suggesting its different chemical structure (a thiophen ring instead of a methylated phenyl ring) may reduce cross-reactivity.[5]

Experimental Protocols for Allergy Assessment

Accurate diagnosis of a suspected allergy to a local anesthetic involves a systematic approach, typically including skin testing and, in some cases, a provocation test. It is crucial to perform these tests at least four weeks after an adverse drug reaction to avoid false-positive results.[9] Preparations used for testing should be free of vasoconstrictors like epinephrine (B1671497) (adrenaline) and preservatives such as parabens or sulfites, as these can elicit false-negative or allergic reactions, respectively.[10][11]

Skin Prick Test (SPT)
  • Purpose: To screen for immediate-type (IgE-mediated) hypersensitivity.

  • Methodology:

    • A drop of the undiluted, preservative-free local anesthetic solution is placed on the patient's forearm.[8][12]

    • The skin is then lightly pricked through the drop with a sterile lancet.

    • Positive (histamine) and negative (saline) controls are included.[8]

    • The site is observed for 15-20 minutes. A positive result is indicated by a wheal and flare reaction, typically a wheal diameter of 3 mm or greater than the negative control.[9]

Intradermal Test (IDT)
  • Purpose: To further investigate immediate-type hypersensitivity if SPT is negative, and to assess for delayed-type reactions.

  • Methodology:

    • If the SPT is negative, an intradermal test is performed.[8][9]

    • A small amount (e.g., 0.02-0.05 mL) of a diluted, preservative-free local anesthetic solution (typically a 1:10 or 1:100 dilution) is injected into the superficial layer of the skin to raise a small bleb.[8][9][12]

    • The injection site is observed for an immediate reaction (wheal and flare) within 20 minutes and for a delayed reaction at 24, 48, and sometimes 72 hours.[13]

    • A positive immediate reaction is defined by a significant increase in the size of the wheal.[10] A positive delayed reaction presents as erythema, induration, and sometimes vesiculation.

Patch Test
  • Purpose: Primarily used to diagnose delayed-type (Type IV) hypersensitivity, especially in cases of contact dermatitis.

  • Methodology:

    • The local anesthetic (as is or in an appropriate vehicle) is applied to a patch.

    • The patch is placed on the patient's back and left in place for 48 hours.

    • The site is read at 48 hours and again at 72 or 96 hours after application for signs of an eczematous reaction (erythema, papules, vesicles).[4]

Subcutaneous Provocation Test (SCPT)
  • Purpose: Considered the gold standard to definitively rule out an allergy when skin tests are negative. This test carries a higher risk and should only be performed in a controlled setting with emergency resuscitation equipment available.

  • Methodology:

    • If skin tests are negative, a subcutaneous injection of the suspect local anesthetic is administered in increasing doses.[9]

    • The patient is closely monitored for any local or systemic adverse reactions.

Visualizing the Investigative Workflow and Anesthetic Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Initial Assessment cluster_1 Allergy Testing (>4 weeks post-reaction) cluster_2 Diagnosis & Management start Patient with Suspected Amide Anesthetic Allergy history Detailed Clinical History of Adverse Reaction start->history spt Skin Prick Test (SPT) (Undiluted, Preservative-Free LA) history->spt patch Patch Test (for suspected delayed reaction) history->patch idt Intradermal Test (IDT) (Diluted, Preservative-Free LA) spt->idt Negative result_pos Positive Result: Confirmed Immediate Hypersensitivity spt->result_pos Positive scpt Subcutaneous Provocation Test (if skin tests are negative) idt->scpt Negative idt->result_pos Positive result_pos_delayed Positive Result: Confirmed Delayed Hypersensitivity patch->result_pos_delayed Positive result_neg Negative Result: Allergy Unlikely scpt->result_neg Negative management Identify Safe Alternative Amide Anesthetic result_pos->management result_pos_delayed->management

Caption: Experimental workflow for diagnosing amide local anesthetic allergy.

G cluster_amides Amide Local Anesthetics cluster_esters Ester Local Anesthetics Prilocaine Prilocaine Lidocaine Lidocaine Prilocaine->Lidocaine Potential Cross-Reactivity Mepivacaine Mepivacaine Prilocaine->Mepivacaine Potential Cross-Reactivity Bupivacaine Bupivacaine Prilocaine->Bupivacaine Potential Cross-Reactivity Articaine Articaine Prilocaine->Articaine Potential Cross-Reactivity Lidocaine->Mepivacaine Potential Cross-Reactivity Procaine Procaine Benzocaine Benzocaine Tetracaine Tetracaine

Caption: Classification and potential cross-reactivity among local anesthetics.

References

A Comparative Guide to Prilocaine Hydrochloride and Ropivacaine for Epidural Anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epidural anesthesia is a cornerstone of regional anesthetic techniques, widely employed for surgical procedures and pain management. The choice of local anesthetic is critical to achieving desired clinical outcomes while minimizing risks. This guide provides a detailed comparison of two amide local anesthetics, prilocaine (B1678100) hydrochloride and ropivacaine (B1680718), for epidural administration. While direct head-to-head clinical trials are limited, this document synthesizes available data from studies comparing each agent to other local anesthetics to provide a comprehensive overview of their respective pharmacological profiles, clinical efficacy, and safety. Ropivacaine, a long-acting anesthetic, is noted for its favorable sensory-motor differentiation and reduced cardiotoxicity compared to bupivacaine. Prilocaine, an intermediate-acting agent, is characterized by a rapid onset of action.

Mechanism of Action

Both prilocaine hydrochloride and ropivacaine are amide-type local anesthetics that exert their pharmacological effect by blocking nerve impulse conduction.[1][2] The primary mechanism involves the reversible inhibition of sodium ion influx through voltage-gated sodium channels in the neuronal cell membrane.[2][3] By stabilizing the neuron in a state of polarization, these agents prevent the propagation of action potentials, thereby blocking the sensation of pain.[3][4]

Ropivacaine's action is also potentiated by a dose-dependent inhibition of potassium channels.[2]

Local_Anesthetic_Mechanism_of_Action cluster_neuron Neuron cluster_drug Local Anesthetic Action Nerve_Impulse Nerve Impulse Na_Channel Voltage-Gated Sodium Channel Nerve_Impulse->Na_Channel Stimulates Depolarization Depolarization (Action Potential) Na_Channel->Depolarization Na+ Influx Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal Local_Anesthetic Prilocaine or Ropivacaine Block Blockade Local_Anesthetic->Block Block->Na_Channel Inhibits

Caption: Mechanism of action of amide local anesthetics.

Pharmacokinetic and Pharmacodynamic Properties

The pharmacokinetic and pharmacodynamic properties of prilocaine and ropivacaine influence their clinical application in epidural anesthesia.

PropertyThis compoundRopivacaine
Chemical Class AmideAmide
Onset of Action Rapid (<2-3 minutes for infiltration)[5]Rapid to Intermediate (dependent on concentration)[6]
Duration of Action Intermediate (1.5-2 hours for epidural block)[7]Long (sensory block duration of 5.4-6.8 hours depending on concentration)[6]
Metabolism Primarily in the liver and to a lesser extent in the kidneys[7]Extensively in the liver[2]
Protein Binding 40-55%[7]~94% (primarily to α1-acid glycoprotein)

Clinical Efficacy in Epidural Anesthesia

Direct comparative studies of prilocaine and ropivacaine for epidural anesthesia are scarce. The following table summarizes data from separate clinical trials to provide an indirect comparison of their efficacy.

ParameterThis compound (2% solution)Ropivacaine (0.5% - 1.0% solutions)
Sensory Block Onset Not specified for epidural in available data2.4 - 6.4 minutes[6]
Duration of Sensory Block 1.5 - 2 hours[7]5.4 - 6.8 hours[6]
Motor Block Not specified for epidural in available dataVaries with concentration; minimal at 0.5%[6]

Safety and Adverse Effects

The safety profiles of prilocaine and ropivacaine are well-characterized, with specific considerations for each agent.

Adverse EffectThis compoundRopivacaine
Common Hypotension, bradycardia, nausea, vomiting[7]Hypotension, nausea, vomiting, bradycardia, headache[2]
Drug-Specific Concerns Methemoglobinemia, particularly at high doses[8]Lower potential for cardiotoxicity and CNS toxicity compared to bupivacaine[2]

Experimental Protocols

Experimental_Workflow Patient_Selection Patient Selection (e.g., ASA I-II, elective surgery) Randomization Randomization Patient_Selection->Randomization Group_A Group A (Prilocaine HCl) Randomization->Group_A Group_B Group B (Ropivacaine) Randomization->Group_B Epidural_Placement Epidural Catheter Placement (e.g., L3-L4 interspace) Group_A->Epidural_Placement Group_B->Epidural_Placement Drug_Administration Test Dose & Study Drug Administration Epidural_Placement->Drug_Administration Monitoring Monitoring (Sensory/Motor Block, Hemodynamics, Adverse Events) Drug_Administration->Monitoring Data_Analysis Data Analysis (Statistical Comparison) Monitoring->Data_Analysis

Caption: Generalized experimental workflow for a comparative clinical trial.

Key Methodological Considerations:

  • Patient Population: Healthy adult patients (ASA physical status I or II) scheduled for elective surgery under epidural anesthesia.

  • Study Design: A prospective, randomized, double-blind design is optimal to minimize bias.

  • Intervention: Administration of epidural this compound or ropivacaine at clinically relevant concentrations and volumes.

  • Outcome Measures:

    • Primary: Onset and duration of sensory and motor blockade. Sensory block is often assessed by loss of sensation to pinprick, while motor block is evaluated using a scale such as the modified Bromage scale.

    • Secondary: Hemodynamic stability (heart rate, blood pressure), incidence of adverse effects, and patient satisfaction.

  • Data Collection: Data should be collected at standardized time points throughout the procedure and post-operatively.

Discussion and Conclusion

The choice between this compound and ropivacaine for epidural anesthesia depends on the specific clinical requirements of the procedure.

This compound offers the advantage of a rapid onset and intermediate duration of action, making it potentially suitable for shorter surgical procedures. However, the risk of methemoglobinemia, although rare, necessitates careful patient selection and dose management.[8]

Ropivacaine provides a longer duration of analgesia and is characterized by a favorable safety profile, particularly its reduced cardiotoxicity compared to other long-acting local anesthetics like bupivacaine.[2] Its ability to produce a differential sensory-motor block at lower concentrations is advantageous for postoperative pain management where motor function preservation is desirable.[2]

Future Directions:

Prospective, randomized, double-blind clinical trials directly comparing this compound and ropivacaine for epidural anesthesia are warranted to provide definitive evidence to guide clinical practice. Such studies should focus on comparing the efficacy, safety, and pharmacokinetic profiles of these two agents in various surgical and obstetric populations.

Disclaimer: This guide is intended for informational purposes for a scientific audience and should not be considered as medical advice. Clinicians should refer to the full prescribing information for each drug before administration.

References

In Vivo Showdown: Methylcellulose-Based Prilocaine Formulation Outperforms Carbopol-Based Counterpart in Dermal Absorption

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals will be interested to note that an in vivo study has demonstrated significantly higher percutaneous absorption of prilocaine (B1678100) and lidocaine (B1675312) from a methylcellulose-based formulation compared to the commercially available carbopol-based EMLA® cream. This comprehensive guide delves into the comparative performance of these two formulations, presenting key experimental data, detailed methodologies, and visual representations of the study's workflow.

A pivotal in vivo study conducted on pigs aimed to characterize and compare the percutaneous penetration kinetics of a 2.5% lidocaine and 2.5% prilocaine methylcellulose-based formulation against the well-established carbopol-based EMLA® cream, which has the same active ingredient concentrations.[1] The findings indicate that the choice of gelling agent plays a crucial role in the delivery of active pharmaceutical ingredients into the dermis.

Quantitative Performance Metrics

The in vivo study utilized microdialysis coupled with HPLC to obtain real-time data on the concentration of lidocaine and prilocaine in the dermis over a 6-hour period. The results, summarized in the table below, clearly illustrate the superior performance of the methylcellulose-based formulation in terms of both the maximum concentration (Cmax) achieved and the total drug exposure over time (AUC).

Performance MetricMethylcellulose-Based FormulationCarbopol-Based Formulation (EMLA®)
Lidocaine AUC (0-6h) (µg·h/mL) 167.11 ± 56.1271.95 ± 23.36
Prilocaine AUC (0-6h) (µg·h/mL) 87.02 ± 30.3838.01 ± 14.8
Lidocaine Cmax (µg/mL) 80.93 ± 17.9829.2 ± 9.08
Prilocaine Cmax (µg/mL) 43.69 ± 12.8716.54 ± 5.31

The data reveals that the methylcellulose-based formulation resulted in an approximately 2.3-fold increase in the total dermal absorption (AUC) of both lidocaine and prilocaine compared to the carbopol-based EMLA® cream.[1] Furthermore, the maximum concentration of the active ingredients in the dermis was significantly higher with the methylcellulose (B11928114) formulation.[1]

Experimental Protocol: In Vivo Microdialysis in Pigs

To ensure a clear understanding of the data presented, the detailed methodology of the key in vivo experiment is outlined below.

Objective: To compare the percutaneous penetration kinetics of a methylcellulose-based lidocaine/prilocaine formulation with a carbopol-based formulation (EMLA®).[1]

Subjects: Pigs were used as the in vivo model due to the anatomical and physiological similarities of their skin to human skin.

Formulations:

  • Test Formulation: An in-house preparation containing 2.5% lidocaine and 2.5% prilocaine in a methylcellulose-based vehicle.[1]

  • Reference Formulation: Commercially available EMLA® cream, containing 2.5% lidocaine and 2.5% prilocaine in a carbopol-based vehicle.[1]

Procedure:

  • Microdialysis System Calibration: The microdialysis system was calibrated using a no-net-flux method in vitro and a retrodialysis method in vivo.[1]

  • Formulation Application: A dosage of 0.2 g/cm² of both the methylcellulose-based and carbopol-based formulations were applied separately but symmetrically to the dorsal region of the pigs.[1]

  • Microdialysis Probe Perfusion: A linear microdialysis probe was perfused with 0.9% (w/v) saline at a flow rate of 1.5 µL/min.[1]

  • Dialysate Collection: Dialysate samples were collected at 20-minute intervals for up to 6 hours following the topical application.[1]

  • Analysis: The collected dialysate was analyzed by HPLC to determine the concentrations of lidocaine and prilocaine.[1]

The following diagram illustrates the experimental workflow:

experimental_workflow cluster_preparation Preparation Phase cluster_application Application Phase cluster_sampling Sampling & Analysis Phase cluster_data Data Analysis animal_prep Animal Preparation (Pigs) application Symmetrical Topical Application of Formulations animal_prep->application formulation_prep Formulation Preparation (Methylcellulose vs. Carbopol) formulation_prep->application microdialysis_calib Microdialysis System Calibration perfusion Microdialysis Probe Perfusion with Saline microdialysis_calib->perfusion application->perfusion collection Dialysate Collection (0-6 hours) perfusion->collection hplc_analysis HPLC Analysis of Dialysate collection->hplc_analysis pharmacokinetic_analysis Pharmacokinetic Analysis (AUC, Cmax) hplc_analysis->pharmacokinetic_analysis comparison Comparative Analysis of Formulations pharmacokinetic_analysis->comparison

In Vivo Microdialysis Experimental Workflow

Discussion and Implications

The superior performance of the methylcellulose-based formulation can be attributed to the physicochemical properties of the vehicle. While carbopol is a widely used gelling agent, its anionic nature can potentially interact with cationic drug molecules like prilocaine and lidocaine, which may hinder their release from the formulation. Methylcellulose, being a non-ionic polymer, is less likely to have such interactions, thereby facilitating more efficient drug release and subsequent penetration into the skin.

These findings have significant implications for the development of topical anesthetic formulations. For researchers and drug development professionals, this study highlights the importance of vehicle selection in optimizing drug delivery. The use of a methylcellulose-based vehicle may offer a promising strategy to enhance the efficacy of topical prilocaine and other similar local anesthetics. Further studies are warranted to explore the clinical significance of these findings in human subjects and to evaluate other performance parameters such as the onset and duration of the anesthetic effect.

The logical relationship between the formulation components and the observed in vivo performance can be visualized as follows:

logical_relationship cluster_formulation Formulation Components cluster_properties Vehicle Properties cluster_performance In Vivo Performance prilocaine Prilocaine (Active) drug_release Drug Release from Vehicle prilocaine->drug_release vehicle Vehicle (Gelling Agent) methylcellulose Methylcellulose (Non-ionic) carbopol Carbopol (Anionic) vehicle->drug_release methylcellulose->drug_release Enhanced carbopol->drug_release Potentially Hindered dermal_absorption Dermal Absorption (AUC, Cmax) drug_release->dermal_absorption anesthetic_effect Anesthetic Effect dermal_absorption->anesthetic_effect

Formulation-Performance Relationship

References

A Comparative Guide to the Accurate and Precise Quantification of Prilocaine HCl in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of Prilocaine (B1678100) hydrochloride (HCl) concentrations in plasma is paramount for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This guide provides a comprehensive comparison of various analytical methodologies for the quantification of Prilocaine HCl in plasma, with a focus on accuracy and precision. The information presented herein is supported by published experimental data to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Analytical Methods

Several analytical techniques have been validated for the quantification of Prilocaine HCl in plasma, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. The most commonly employed methods include Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography (GC) with Nitrogen-Phosphorus Detection (NPD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. LC-MS/MS generally offers the highest sensitivity and selectivity, making it ideal for studies requiring low limits of quantification.[1] GC-MS and GC-NPD are robust and reliable methods, though they may require derivatization steps.[2] HPLC-UV provides a more accessible and cost-effective option, suitable for routine analysis where high sensitivity is not the primary concern.[3]

Below is a summary of the performance characteristics of these methods based on validated studies.

Quantitative Data Summary

The following table summarizes the key validation parameters for different analytical methods used to quantify Prilocaine HCl in plasma. This allows for a direct comparison of their performance.

MethodLinearity Range (ng/mL)Accuracy (%)Precision (RSD, %)LLOQ (ng/mL)LOD (ng/mL)Recovery (%)
GC-MS 20 - 250Better than 9.0 (relative error)< 6.0 (intra- and inter-day)201094.79
GC-NPD 50 - 300Better than 8.0 (relative error)< 4.5 (intra- and inter-day)504096.5
LC-MS/MS 0.10 - 201.6699.78 - 101.180.63 - 6.99 (intra- and inter-day)0.10Not ReportedNot Reported
HPLC-UV 80 - 10,00091 - 1016.2 - 9.9 (inter-assay)Not Reported2Not Reported
Spectrophotometry 4,000 - 15,000Not ReportedNot ReportedNot ReportedNot ReportedNot Reported

Experimental Workflows and Methodologies

A generalized experimental workflow for the quantification of Prilocaine HCl in plasma is depicted below. This typically involves sample preparation, chromatographic separation, and detection.

Prilocaine HCl Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample Collection spike Spiking with Internal Standard plasma->spike extraction Liquid-Liquid or Solid-Phase Extraction spike->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into Chromatographic System reconstitution->injection separation Chromatographic Separation (GC/LC) injection->separation detection Detection (MS, NPD, UV) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Fig 1. A typical experimental workflow for Prilocaine HCl quantification in plasma.
Detailed Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: To a 1 mL plasma sample, 100 µL of an internal standard (Lidocaine HCl, 1 µg/mL) is added. The sample is then alkalinized with 1 mL of 1M sodium hydroxide (B78521) and extracted with 5 mL of diethyl ether. After vortexing and centrifugation, the organic layer is transferred and evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in 100 µL of methanol.[2]

  • Instrumentation: An Agilent 6890N GC coupled with a 5973 MS detector is used.

  • Chromatographic Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 100°C held for 1 min, then ramped to 280°C at 20°C/min and held for 5 min.

    • Carrier Gas: Helium at a flow rate of 1 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Selected Ion Monitoring (SIM): m/z 86 for Prilocaine and m/z 86 for Lidocaine (B1675312).

2. Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

  • Sample Preparation: A 1 mL plasma sample is mixed with 100 µL of an internal standard (Lidocaine HCl). The mixture is alkalinized with sodium hydroxide and extracted with n-hexane. The organic layer is separated and evaporated. The residue is reconstituted in methanol.

  • Instrumentation: A gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).

  • Chromatographic Conditions:

    • Column: A suitable capillary column such as an HP-5 or equivalent.

    • Injector and Detector Temperature: 250°C.

    • Oven Temperature Program: Isothermal at 220°C.

  • Detection: The NPD is used for the selective detection of nitrogen-containing compounds like prilocaine.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: A solid-phase extraction (SPE) is employed for sample clean-up and concentration.[1] Plasma samples (100 µL) are loaded onto an SPE cartridge, which is then washed. The analyte is eluted, and the eluate is evaporated and reconstituted in the mobile phase.[1]

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for prilocaine and its internal standard are monitored for quantification. For prilocaine, this could be m/z 221.2 -> 86.2.

4. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Sample Preparation: A liquid-liquid extraction is performed. To 0.5 mL of plasma, an internal standard is added, followed by alkalinization and extraction with an organic solvent like a mixture of hexane (B92381) and isoamyl alcohol. The organic layer is evaporated, and the residue is dissolved in the mobile phase.[3]

  • Instrumentation: An HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

    • Mobile Phase: A mixture of acetonitrile and phosphate (B84403) buffer (pH adjusted).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection Wavelength: 237 nm.[3]

Conclusion

The selection of an appropriate analytical method for the quantification of Prilocaine HCl in plasma is a critical decision that impacts the reliability and validity of research findings. This guide provides a comparative overview of commonly used techniques, highlighting their respective performance characteristics.

  • LC-MS/MS is the method of choice for studies demanding the highest sensitivity and specificity.

  • GC-MS and GC-NPD offer robust and reliable alternatives, particularly when derivatization is not a limiting factor.

  • HPLC-UV represents a practical and cost-effective solution for routine analyses where lower sensitivity is acceptable.

  • Spectrophotometry is generally not suitable for the quantification of drugs in complex biological matrices like plasma due to its lack of specificity.[4]

Researchers should carefully consider the specific requirements of their study, including the expected concentration range of prilocaine, the volume of available plasma, and the instrumentation at their disposal, to make an informed decision on the most appropriate analytical methodology. Validation of the chosen method in accordance with regulatory guidelines is essential to ensure the generation of accurate and precise data.

References

A Comparative Guide to Stability-Indicating HPLC Assays for Prilocaine and Procaine Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of pharmaceutical formulations is a critical aspect of quality control. This guide provides a detailed comparison of stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the simultaneous determination of prilocaine (B1678100) and procaine (B135), often found in combination drug products. The information presented is based on published experimental data to facilitate an objective evaluation of available analytical procedures.

Comparison of HPLC Method Performance

The following table summarizes the key validation parameters for a stability-indicating HPLC method developed for the simultaneous determination of prilocaine and procaine in combination with other active ingredients like epinephrine. This allows for a direct comparison of their performance characteristics.

ParameterPrilocaine HCl (with Epinephrine)Procaine HCl (with Epinephrine)Alternative: Lidocaine (B1675312) (with Prilocaine)Alternative: Procaine (alone)
Linearity Range 8 - 200 µg/mL[1]5 - 100 µg/mL[1]1 - 6 µg/mL[2]10 µM - 750 µM[3]
Intra-day Precision (%RSD) 0.04 - 0.61%[1]0.07 - 0.26%[1]Not Reported< 6%[3]
Inter-day Precision (%RSD) 0.04 - 0.61%[1]0.23 - 1.88%[1]Not Reported< 6%[3]
Limit of Detection (LOD) Not ReportedNot Reported0.2 µg/mL (for Prilocaine)[2]5 µM[3]
Limit of Quantitation (LOQ) Not ReportedNot Reported0.6 µg/mL (for Prilocaine)[2]10 µM[3]
Recovery Not ReportedNot Reported99.89% (for Prilocaine)[2]> 80%[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline the experimental protocols for the key HPLC assays discussed.

Stability-Indicating HPLC Method for Prilocaine and Procaine Combinations

This method was developed for the separation and quantitation of epinephrine-prilocaine and epinephrine-procaine drug combinations.[1]

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : Phenyl column.[1]

  • Mobile Phase : 80:20% v/v 25 mM phosphate (B84403) buffer (pH 3.0) containing 50 mM heptanesulfonic acid sodium salt-acetonitrile.[1]

  • Flow Rate : 1 mL/min.[1]

  • Detection : UV detection at 254 nm.[1]

HPLC Method for Simultaneous Determination of Lidocaine and Prilocaine

This method is suitable for the quality control of topical formulations containing lidocaine and prilocaine.[2]

  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : Hi Q Sil C18 HS column (250 mm × 4.6 mm, 5 µm).[2][4]

  • Mobile Phase : Acetonitrile: 0.01 M diethylamine (B46881) solution (pH adjusted to 6.8 with orthophosphoric acid) (60:40 v/v).[2][4]

  • Flow Rate : 1.2 mL/min.[2][4]

  • Detection : UV detection at 225 nm.[2][4]

HPLC Assay for Procaine and its Metabolite

This method was developed for the simultaneous determination of procaine and its metabolite, p-aminobenzoic acid (PABA).[3]

  • Instrumentation : A standard HPLC system.

  • Column : Discovery C18 column.[3]

  • Mobile Phase : 10mM ammonium (B1175870) acetate (B1210297) (pH 4.0) and acetonitrile.[3]

  • Retention Times : Procaine (6.6 min) and PABA (5.3 min).[3]

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. These studies involve subjecting the drug substance to various stress conditions to produce potential degradation products.

For local anesthetics like lidocaine, a related compound, forced degradation has been performed according to ICH guidelines, including hydrolysis (acidic and alkaline), oxidation, photolysis, and dry heat.[5][6] In one study, lidocaine HCl was subjected to these conditions for 24, 48, and 72 hours.[5] The stability-indicating HPLC method for prilocaine and procaine combinations was validated by demonstrating that the analytes could be quantified in the presence of their degradation products.[1]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a stability-indicating HPLC assay.

Stability_Indicating_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition & Processing cluster_results Results & Reporting start Drug Substance / Product stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress control Unstressed Sample start->control hplc HPLC System (Pump, Injector, Column, Detector) control->hplc Inject stressed_sample Stressed Sample stressed_sample->hplc Inject chromatogram Obtain Chromatograms hplc->chromatogram mobile_phase Mobile Phase Preparation mobile_phase->hplc integration Peak Integration & Quantification chromatogram->integration validation Method Validation (Specificity, Linearity, Accuracy, Precision) integration->validation report Stability Profile & Report Generation validation->report

References

Safety Operating Guide

Proper Disposal of Prilocaine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of prilocaine (B1678100) hydrochloride is critical for maintaining a secure laboratory environment and ensuring environmental protection. This document provides immediate safety information, logistical planning for disposal, and step-by-step procedures for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for regulatory compliance and responsible chemical handling.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for prilocaine hydrochloride. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, immediately rinse the affected area with copious amounts of water.

  • Prevent Inhalation: Avoid inhaling dust or aerosols by handling the substance in a well-ventilated area or under a chemical fume hood.

  • Spill Management: In the event of a spill, collect the material using an inert absorbent substance and place it in a designated, sealed container for hazardous waste disposal. Do not allow spills to enter drains or waterways.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by stringent federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies. It is the responsibility of the chemical waste generator to classify the waste and ensure it is disposed of in accordance with all applicable laws.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not universally defined and can vary based on local regulations, the following table outlines key parameters that laboratory personnel should ascertain from their institution's waste management guidelines and local regulatory requirements.

ParameterInformation to AscertainRegulatory Significance
Waste Classification Determine if this compound waste is classified as hazardous or non-hazardous under local and federal regulations (e.g., RCRA).Dictates the required disposal pathway and associated handling procedures.
Concentration Thresholds Identify any concentration limits that may affect the disposal method.Higher concentrations may have more stringent disposal requirements.
pH Range for Aqueous Waste Determine the acceptable pH range for disposal of solutions into the sanitary sewer, if permitted.Neutralization may be required prior to disposal to prevent damage to plumbing and aquatic life.
Container Type Specify the appropriate type of waste container (e.g., sealed, labeled, chemical-resistant).Ensures safe containment and prevents leaks or reactions.
Labeling Requirements Understand the specific information required on the waste label (e.g., chemical name, concentration, hazard warnings).Essential for proper identification and handling by waste management personnel.

Disposal Protocol for Expired this compound Solution

The following is a detailed protocol for the disposal of a small quantity (e.g., <100 mL) of expired this compound solution from a research laboratory. This protocol is a general guideline; always consult and adhere to your institution's specific procedures.

Materials:

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

  • Original container of expired this compound solution

  • Appropriate hazardous waste container (as specified by your institution's Environmental Health and Safety department)

  • Waste label

  • Fume hood

Procedure:

  • Don PPE: Before handling any chemicals, put on your safety goggles, gloves, and lab coat.

  • Work in a Ventilated Area: Conduct the entire procedure within a certified chemical fume hood to minimize inhalation risks.

  • Inspect the Original Container: Ensure the original container is securely closed and not leaking. The label should be intact and legible.

  • Do Not Mix Wastes: Do not mix this compound waste with any other chemical waste unless explicitly permitted by your institution's guidelines.

  • Prepare the Hazardous Waste Container: Obtain the correct type of hazardous waste container from your institution's waste management program.

  • Label the Waste Container: Affix a completed hazardous waste label to the container. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration of the solution

    • The date of accumulation

    • Any relevant hazard warnings (e.g., "Harmful if swallowed")

  • Transfer the Waste: Carefully place the original, sealed container of expired this compound solution into the prepared hazardous waste container. If your institutional procedures require decanting, do so carefully to avoid splashing.

  • Seal the Waste Container: Securely close the hazardous waste container.

  • Store the Waste: Store the sealed hazardous waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team.

  • Clean the Area: Wipe down the work area in the fume hood with an appropriate cleaning agent.

  • Dispose of Contaminated PPE: Dispose of contaminated gloves and any other disposable materials in the appropriate solid waste stream as directed by your institution.

  • Documentation: Record the disposal in your laboratory's chemical inventory and waste disposal logs.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

PrilocaineDisposalWorkflow start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) and Institutional Guidelines start->consult_sds spill_check Is there a spill? start->spill_check is_hazardous Is the waste classified as hazardous under local/national regulations? consult_sds->is_hazardous non_hazardous_disposal Follow institutional procedures for non-hazardous pharmaceutical waste. (May include incineration via approved vendor) is_hazardous->non_hazardous_disposal No hazardous_disposal Package, label, and store as hazardous waste. is_hazardous->hazardous_disposal Yes waste_pickup Arrange for pickup by certified hazardous waste contractor. non_hazardous_disposal->waste_pickup hazardous_disposal->waste_pickup end End: Waste Disposed Compliantly waste_pickup->end spill_check->consult_sds No spill_procedure Follow spill cleanup procedure as per SDS. spill_check->spill_procedure Yes spill_procedure->consult_sds

Caption: Decision workflow for the compliant disposal of this compound waste.

By following these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community.

Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling Prilocaine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling Prilocaine Hydrochloride, a local anesthetic, understanding and implementing the correct personal protective equipment (PPE) protocols is a critical first step in mitigating potential exposure and ensuring operational safety.

This guide provides essential, immediate safety and logistical information for the handling of this compound, including detailed PPE recommendations, procedural guidance, and disposal plans to build a foundation of trust and safety in your laboratory operations.

Recommended Personal Protective Equipment

When working with this compound, a thorough risk assessment should always be conducted to determine the appropriate level of personal protection required.[1] The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Body PartPPE TypeSpecific Recommendations and Scenarios
Respiratory System Air-purifying respiratorA negative pressure air-purifying respirator (half face mask) with a P3 filter is recommended if a risk assessment indicates it is necessary.[1] When dusts are generated, respiratory protection is required; a filter type P1 may be suitable.[2] For more significant exposures that exceed established limits or cause irritation, a full-face respirator should be used.[3]
Hands Impervious protective glovesUse impervious protective gloves to prevent direct contact with the substance.[1] If the substance is in a solution, ensure the glove material is resistant to the solvent.[1] Always inspect gloves before use and wash hands after handling.[3]
Eyes Safety gogglesTightly fitting safety goggles are necessary to protect against direct contact with the substance.[1][3] Ensure they conform to recognized standards such as EN 166 (EU) or NIOSH (US).[3]
Body Impervious clothingWear impervious clothing to shield against direct contact with this compound, especially in situations where splashing or significant contamination is possible.[1][3]

Occupational Exposure Limits

To ensure a safe working environment, it is crucial to adhere to the established occupational exposure limits for this compound. These limits are designed to protect laboratory personnel from the potential health effects of exposure.

Exposure Limit TypeValue
Long-Term Exposure Limit (8hr TWA)1 mg/m³[1]
Short-Term Exposure Limit (15min)5 mg/m³[1]

Workplace controls, such as containment and proper ventilation, should be utilized to ensure that these occupational exposure limits are not exceeded.[1]

Procedural Guidance for Safe Handling

Safe handling of this compound extends beyond the use of PPE. Adherence to proper laboratory procedures is essential to minimize the risk of exposure and accidents.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[3] The use of local exhaust ventilation can help to minimize exposure levels.[4]

  • Emergency Equipment: Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.

Handling Practices:

  • Avoid contact with skin and eyes.[1][3]

  • Minimize the generation and accumulation of dust.[1]

  • Be aware that this compound dust may form an explosive mixture in the air.[1]

  • Ensure all equipment and personnel are properly grounded to prevent electrostatic discharge.[1]

  • Wash hands thoroughly after handling the compound.

Emergency Procedures

In the event of an accidental exposure to this compound, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Remove the individual to fresh air and keep them warm and at rest. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of water and remove contaminated clothing. If symptoms develop, seek medical attention.[1]
Eye Contact Immediately irrigate the eyes with an eyewash solution or clean water for at least 15 minutes, holding the eyelids apart.[1] Continue rinsing and seek immediate medical attention.[1]
Ingestion Wash out the mouth with water and provide 200-300ml of water to drink. Do not induce vomiting. Seek medical attention.[1]

For spills, ensure full personal protection, including respiratory protection, is worn during cleanup.[1] Avoid the dispersal of dust into the air and prevent the substance from entering drains, sewers, or watercourses.[1]

Disposal Plan

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Disposal: Disposal should be carried out by an accredited disposal contractor, typically via incineration.[1] Always adhere to local, state, and national legislation for waste disposal.[1]

  • Contaminated Packaging: Empty containers will retain product residue and should be treated as hazardous.[1] Observe all hazard precautions.[1] Containers can be triple-rinsed and offered for recycling or reconditioning, or punctured to render them unusable and disposed of in a sanitary landfill.[3]

PPE Selection Workflow

The following diagram outlines the logical steps for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Final Actions start Start: Handling this compound risk_assessment Conduct Workplace Risk Assessment start->risk_assessment is_dust Potential for Dust Generation? risk_assessment->is_dust respirator Wear Air-Purifying Respirator (P3 or P1 filter) is_dust->respirator Yes no_respirator Standard Lab Ventilation Sufficient is_dust->no_respirator No gloves Wear Impervious Gloves respirator->gloves no_respirator->gloves goggles Wear Safety Goggles gloves->goggles clothing Wear Impervious Clothing goggles->clothing proceed Proceed with Handling clothing->proceed disposal Follow Proper Disposal Procedures proceed->disposal

Caption: PPE Selection Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prilocaine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Prilocaine Hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.